Ciproquazone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
33453-23-5 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-15-9-10-17-16(11-15)18(14-5-3-2-4-6-14)20-19(22)21(17)12-13-7-8-13/h2-6,9-11,13H,7-8,12H2,1H3 |
InChI Key |
VAFNJIFAZJWWNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)N=C2C3=CC=CC=C3)CC4CC4 |
Other CAS No. |
33453-23-5 |
Synonyms |
1-cyclopropylmethyl-4-phenyl-6-methoxy-2(1H)-quinazolinone SL 573 SL-573 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Ciproquazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciproquazone, a synthetic fluoroquinolone antibiotic, exerts its potent bactericidal activity through a well-defined mechanism of action centered on the inhibition of essential bacterial enzymes responsible for DNA replication and maintenance. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and experimental methodologies used to elucidate the core mechanism of this compound. Quantitative data on its inhibitory activity are presented, along with detailed protocols for key in vitro assays. Visual representations of the signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function.
Introduction
This compound is a broad-spectrum antibiotic belonging to the fluoroquinolone class, highly effective against a wide range of Gram-positive and Gram-negative bacteria. Its clinical efficacy is rooted in its ability to specifically target and inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them ideal targets for antimicrobial agents. This guide delves into the intricate details of this compound's mechanism of action, providing researchers and drug development professionals with a thorough understanding of its biochemical and cellular effects.
Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases
The primary mechanism of action of this compound involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV (also a type II topoisomerase).[1] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[1]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is critical for relieving the torsional stress that accumulates ahead of the replication fork.[1] this compound binds to the DNA-gyrase complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but is unable to reseal the break. This leads to an accumulation of double-strand DNA breaks.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation, or separation, of newly replicated daughter chromosomes.[1] Similar to its effect on DNA gyrase, this compound inhibits topoisomerase IV by stabilizing the enzyme-DNA cleavage complex, thereby preventing the segregation of chromosomes into daughter cells.
The bactericidal action of this compound is a direct result of the accumulation of these double-strand DNA breaks, which halts DNA replication and ultimately leads to cell death.[1][2]
Differential Targeting in Gram-Positive and Gram-Negative Bacteria
While this compound inhibits both DNA gyrase and topoisomerase IV, its primary target can differ between Gram-positive and Gram-negative bacteria.
-
In many Gram-negative bacteria , such as Escherichia coli, DNA gyrase is the primary and more susceptible target.[2]
-
In contrast, in many Gram-positive bacteria , such as Staphylococcus aureus, topoisomerase IV is often the primary target.[2][3]
This differential targeting has implications for the development of resistance, as mutations in the primary target enzyme are often the first step in the emergence of this compound-resistant strains.
Quantitative Data: Inhibitory Activity of this compound
The potency of this compound against its target enzymes is quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following tables summarize the IC50 values of ciprofloxacin (the active component of this compound) against DNA gyrase and topoisomerase IV from various bacterial species.
| Bacterium | Enzyme | IC50 (µg/mL) | Reference |
| Escherichia coli | DNA Gyrase | 0.5 - 1.5 | [2] |
| Escherichia coli | Topoisomerase IV | 2 - 12 | [2] |
| Enterococcus faecalis | DNA Gyrase | 27.8 | [4] |
| Enterococcus faecalis | Topoisomerase IV | 9.30 | [4] |
| Staphylococcus aureus | DNA Gyrase | 12 - >100 | [2] |
| Staphylococcus aureus | Topoisomerase IV | 3.0 (µM) | [1] |
Table 1: IC50 Values of Ciprofloxacin against Bacterial Type II Topoisomerases.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
DNA Gyrase Supercoiling Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into a relaxed plasmid DNA substrate and the inhibition of this activity by this compound.
Materials:
-
Relaxed pBR322 DNA
-
E. coli DNA gyrase
-
5X Assay Buffer: 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin[4][5]
-
This compound solution (various concentrations)
-
Stop Solution/Loading Dye: 40% sucrose, 100 mM Tris-HCl (pH 8.0), 100 mM EDTA, 0.5 mg/mL bromophenol blue[6]
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
On ice, prepare reaction mixtures in a total volume of 20-30 µL.
-
To each reaction tube, add the 5X Assay Buffer, relaxed pBR322 DNA (final concentration ~5 nM), and sterile water.[7]
-
Add the desired concentration of this compound to the test samples. Include a no-drug control.
-
Initiate the reaction by adding E. coli DNA gyrase (typically 1-2 units).
-
Incubate the reactions at 37°C for 30-60 minutes.[8]
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Analyze the results: Relaxed and supercoiled DNA will migrate at different rates. Inhibition of supercoiling will be observed as a decrease in the amount of the supercoiled DNA band with increasing concentrations of this compound.
Topoisomerase IV Decatenation Assay
This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA circles and the inhibition of this process by this compound.
Materials:
-
Kinetoplast DNA (kDNA) - a network of interlinked DNA minicircles
-
E. coli Topoisomerase IV
-
5X Assay Buffer: 40 mM HEPES-KOH (pH 7.6), 100 mM potassium glutamate, 10 mM magnesium acetate, 10 mM DTT, 1 mM ATP[9]
-
This compound solution (various concentrations)
-
Stop Solution/Loading Dye
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
Procedure:
-
Set up reaction mixtures on ice in a final volume of 20-30 µL.
-
Add the 5X Assay Buffer, kDNA (final concentration ~5 nM), and sterile water to each tube.[10]
-
Add varying concentrations of this compound to the experimental tubes.
-
Start the reaction by adding E. coli Topoisomerase IV (typically 1-2 units).
-
Incubate at 37°C for 30 minutes.[9]
-
Terminate the reaction with the addition of Stop Solution/Loading Dye.
-
Resolve the DNA products on a 1% agarose gel.
-
Stain with ethidium bromide and visualize.
-
Analyze the results: Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. Inhibition is indicated by a decrease in the intensity of the decatenated DNA bands at higher this compound concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound's mechanism leading to bacterial cell death.
Caption: Workflow for assessing this compound's activity.
Downstream Cellular Effects
The inhibition of DNA gyrase and topoisomerase IV by this compound triggers a cascade of downstream cellular events, the most significant of which is the induction of the SOS response . The accumulation of double-strand DNA breaks is a potent signal for the activation of the RecA protein, which in turn mediates the cleavage of the LexA repressor.[6] This leads to the upregulation of a suite of genes involved in DNA repair, as well as error-prone DNA polymerases.[4] While the SOS response is a survival mechanism, the extensive DNA damage caused by this compound often overwhelms the repair capacity of the cell, leading to apoptosis-like death.[6] In some cases, the SOS response can also contribute to the formation of persister cells, which are a subpopulation of bacteria that can tolerate antibiotic treatment without being genetically resistant.[1][6]
Conclusion
This compound's mechanism of action is a well-characterized process involving the targeted inhibition of bacterial DNA gyrase and topoisomerase IV. This leads to the accumulation of lethal double-strand DNA breaks and the induction of the SOS response, ultimately resulting in bacterial cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important class of antibiotics. A thorough understanding of its core mechanism is essential for optimizing its clinical use, combating the emergence of resistance, and developing novel antimicrobial strategies.
References
- 1. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. inspiralis.com [inspiralis.com]
- 4. Role of the SOS Response in the Generation of Antibiotic Resistance In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA Fragmentation in Microorganisms Assessed In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SOS Response Induces Persistence to Fluoroquinolones in Escherichia coli | PLOS Genetics [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
The Synthesis of Ciproquazone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway of Ciproquazone, a quinazolinone derivative. The following sections provide a step-by-step overview of the chemical reactions, experimental protocols for key stages, and a summary of relevant quantitative data.
Overview of the Synthesis Pathway
The synthesis of this compound, chemically known as 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone, can be achieved through a multi-step process. The core of this pathway involves the formation of a substituted urea precursor, followed by a cyclization reaction to form the dihydroquinazolinone ring, and subsequent oxidation to yield the final product.
The overall synthesis can be broken down into three key stages:
-
Stage 1: Synthesis of the Urea Precursor: Formation of N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea.
-
Stage 2: Cyclization to Dihydroquinazolinone: Acid-catalyzed reaction of the urea precursor with benzaldehyde to form 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone.
-
Stage 3: Oxidation to this compound: Aromatization of the dihydroquinazolinone ring to yield the final this compound product.
Data Summary
The following table summarizes the key quantitative data associated with the synthesis pathway.
| Step | Reaction | Starting Materials | Product | Yield (%) |
| 1 | N-Alkylation | p-Anisidine, Cyclopropylmethyl bromide | N-(Cyclopropylmethyl)-4-methoxyaniline | Yield not specified in literature, but typically high for this type of reaction. |
| 2 | Urea Formation | N-(Cyclopropylmethyl)-4-methoxyaniline, Isocyanate source (e.g., Phosgene or a synthetic equivalent) | N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea | Yield not specified in literature, but typically high for this type of reaction. |
| 3 | Cyclization | N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea, Benzaldehyde | 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone | 80%[1] |
| 4 | Oxidation | 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone | This compound | Yields can be high (up to 96%) depending on the chosen oxidation method[1]. |
Detailed Experimental Protocols
The following are detailed experimental protocols for the key stages of this compound synthesis, based on established chemical transformations.
Stage 1: Synthesis of N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea
This stage involves two primary steps: the N-alkylation of p-anisidine followed by the formation of the urea derivative.
Step 1a: Synthesis of N-(Cyclopropylmethyl)-4-methoxyaniline
-
Materials: p-Anisidine, cyclopropylmethyl bromide, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve p-anisidine (1 equivalent) and potassium carbonate (1.5 equivalents) in acetonitrile.
-
Add cyclopropylmethyl bromide (1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure N-(cyclopropylmethyl)-4-methoxyaniline.
-
Step 1b: Synthesis of N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea
-
Materials: N-(Cyclopropylmethyl)-4-methoxyaniline, a phosgene equivalent (e.g., triphosgene), a non-nucleophilic base (e.g., triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
In a fume hood, dissolve N-(cyclopropylmethyl)-4-methoxyaniline (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.4 equivalents) in anhydrous dichloromethane to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea.
-
Stage 2: Synthesis of 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone
This step involves an acid-catalyzed cyclization reaction.
-
Materials: N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea, benzaldehyde, 48% hydrobromic acid, and toluene.
-
Procedure: [1]
-
To a suspension of N-cyclopropylmethyl-N'-(4-methoxyphenyl)urea (0.13 mole) in toluene (140 g), add benzaldehyde (0.13 mole) and 48% hydrobromic acid (0.0033 mole).
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Upon completion of the reaction, cool the mixture with an ice bath with stirring.
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a mixture of methanol-2% hydrochloric acid (2:1) and then with water.
-
Dry the crystals to obtain 1-(cyclopropylmethyl)-4-phenyl-6-methoxy-3,4-dihydro-2(1H)-quinazolinone. The reported yield for this step is 80%.[1]
-
Stage 3: Oxidation of 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone to this compound
The final step is the aromatization of the dihydroquinazolinone ring. Several methods can be employed for this dehydrogenation.
Method A: Copper-Catalyzed Aerobic Oxidation
-
Materials: 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone, a copper(II) catalyst, a base, and a suitable solvent.
-
Procedure: Based on general procedures for similar dehydrogenations[1], a plausible protocol is as follows:
-
Dissolve the dihydroquinazolinone (1 equivalent) in a suitable solvent such as toluene or DMF.
-
Add a catalytic amount of a copper(II) salt (e.g., Cu(OAc)₂) and a base (e.g., potassium carbonate).
-
Heat the reaction mixture under an atmosphere of air or oxygen.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, filter off the catalyst, and concentrate the filtrate.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
Method B: Electrocatalytic Dehydrogenation
-
Materials: 1-(Cyclopropylmethyl)-6-methoxy-4-phenyl-3,4-dihydro-2(1H)-quinazolinone, a redox mediator (e.g., 4-phenylurazole), an electrolyte solution, and an electrochemical cell.
-
Procedure: Based on a reported method for dihydroquinazolinone dehydrogenation[2][3]:
-
Prepare an electrolyte solution (e.g., a phosphate buffer in a mixture of acetonitrile and water).
-
In an electrochemical cell, dissolve the dihydroquinazolinone and a catalytic amount of the redox mediator in the electrolyte solution.
-
Apply a constant potential to the working electrode to initiate the electrocatalytic oxidation.
-
Monitor the progress of the reaction by cyclic voltammetry or by analyzing aliquots using HPLC.
-
Upon completion, extract the product from the electrolyte solution using an organic solvent.
-
Dry the organic extract and concentrate it to obtain the crude product, which can be further purified.
-
Visualizing the Synthesis Pathway
The following diagrams illustrate the logical flow of the this compound synthesis pathway.
Caption: Overall synthesis pathway of this compound.
Caption: General experimental workflow for synthesis and purification.
References
An In-depth Technical Guide to Ciproquazone: Discovery and History
Notice on Data Availability
Following a comprehensive search of scientific literature and patent databases, it has been determined that there is a significant scarcity of publicly available in-depth technical information regarding the discovery, history, and experimental protocols for the compound Ciproquazone (also known as SL-573; CAS Number: 33453-23-5). While its existence as a synthetic quinazolinone derivative with prostaglandin biosynthesis inhibitory properties has been confirmed, the available data is insufficient to construct a detailed technical guide as requested.
The information that could be retrieved is limited to brief mentions in chemical databases and broad reviews of quinazolinone derivatives. Key details for a comprehensive technical whitepaper, such as the original discovery and development timeline, detailed experimental protocols for its synthesis and pharmacological evaluation, quantitative data from preclinical or clinical studies, and specific signaling pathway involvement beyond general prostaglandin inhibition, are not available in the public domain. This suggests that this compound may have been a compound of initial scientific interest that did not proceed into later stages of research and development, resulting in limited documentation.
Due to this lack of substantive data, the core requirements of this request—including a detailed historical account, quantitative data tables, in-depth experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this compound itself.
Alternative Proposal
Given the user's interest in a detailed technical guide on a therapeutic compound, we propose to create a similar in-depth document on a related and well-documented topic, such as:
-
The discovery and history of a major Non-Steroidal Anti-Inflammatory Drug (NSAID) , for which there is a wealth of information on its mechanism of action, experimental protocols, and clinical trial data.
-
The development of another quinazolinone derivative with a more extensive research history , which would allow for a thorough exploration of its pharmacology and development.
Please advise if you would like to proceed with a guide on an alternative, well-documented compound.
An In-depth Technical Guide to Ciproquazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, and available data for Ciproquazone. The information is curated for professionals in the fields of chemical and pharmaceutical research and development.
Chemical Identity
IUPAC Name: 1-(Cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2(1H)-one[1]
Synonyms:
-
This compound[1]
-
1-Cyclopropylmethyl-6-methoxy-4-phenyl-2(1H)-quinazolinone[1]
-
Cyproquazone[1]
-
SL-573[1]
-
2(1H)-Quinazolinone, 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-[1]
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental validation.
| Property | Value | Source |
| Molecular Formula | C19H18N2O2 | [1] |
| Molecular Weight | 306.36 g/mol | |
| Melting Point | 115-116 °C | [1] |
| Boiling Point (Predicted) | 483.8 ± 47.0 °C | [1] |
| Density (Predicted) | 1.26 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 0.28 ± 0.20 | [1] |
Pharmacological Data
Pharmacokinetic Data
Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME) data, are not currently available in publicly accessible literature. In vivo studies would be necessary to establish the pharmacokinetic profile of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are not extensively documented in publicly available sources. However, a general methodology for assessing its known mechanism of action, the inhibition of prostaglandin biosynthesis, is outlined below.
Inhibition of Prostaglandin Biosynthesis Assay (General Protocol)
This protocol provides a framework for evaluating the inhibitory effect of this compound on prostaglandin synthesis in a cell-based assay.
Objective: To determine the in vitro efficacy of this compound in inhibiting the production of prostaglandins, such as Prostaglandin E2 (PGE2), in a suitable cell line (e.g., macrophages).
Materials:
-
Cell line capable of producing prostaglandins (e.g., RAW 264.7 murine macrophages)
-
Cell culture medium and supplements
-
This compound
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
PGE2 enzyme immunoassay (EIA) kit
-
Cell viability assay kit (e.g., MTT or similar)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Cell Culture: Maintain the selected cell line under standard conditions of temperature, humidity, and CO2.
-
Cell Seeding: Seed the cells into appropriate multi-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a cell culture medium to achieve a range of desired test concentrations.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Stimulation: Induce prostaglandin synthesis by adding an inflammatory stimulus like LPS to the cell culture medium.
-
Incubation: Incubate the cells for a sufficient period to allow for prostaglandin production (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, collect the cell culture supernatants for PGE2 analysis.
-
PGE2 Measurement: Quantify the concentration of PGE2 in the collected supernatants using a commercial EIA kit, following the manufacturer's instructions.
-
Cell Viability Assessment: To ensure that the observed inhibition of prostaglandin synthesis is not due to cytotoxicity, perform a cell viability assay on the remaining cells.
-
Data Analysis: Calculate the percentage inhibition of PGE2 production for each concentration of this compound relative to a vehicle-treated control. Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of PGE2 synthesis.
Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for evaluating a compound like this compound and the general pathway of prostaglandin synthesis inhibition.
References
Ciproquazone: A Technical Overview for Researchers
CAS Number: 33453-23-5
This technical guide provides an in-depth overview of Ciproquazone, a non-steroidal anti-inflammatory drug (NSAID). The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its mechanism of action, physicochemical properties, and relevant (though limitedly available in public literature) experimental contexts.
Core Compound Information
This compound, with the chemical name 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone, is recognized for its analgesic and anti-inflammatory properties. Its therapeutic effects are primarily attributed to its role as an inhibitor of prostaglandin biosynthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and interpretation in experimental settings.
| Property | Value | Unit |
| CAS Number | 33453-23-5 | - |
| Molecular Formula | C₁₉H₁₈N₂O₂ | - |
| Molecular Weight | 306.36 | g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone | - |
| Synonyms | SL-573 | - |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
As a non-steroidal anti-inflammatory drug, the primary mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) enzymes. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.
The prostaglandin synthesis pathway is a well-characterized biochemical cascade. It begins with the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then acted upon by cyclooxygenase enzymes (COX-1 and COX-2) to produce prostaglandin H2 (PGH2). PGH2 is a pivotal intermediate that is subsequently converted into various biologically active prostaglandins (such as PGE2, PGF2α, PGD2), prostacyclin (PGI2), and thromboxane A2 (TXA2) by specific synthases. The inhibition of COX-1 and COX-2 by NSAIDs like this compound is the central point of their therapeutic intervention.
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Experimental Protocols
Detailed experimental protocols for this compound are not extensively reported in readily available scientific literature. However, based on its classification as an NSAID, standard assays for evaluating anti-inflammatory and analgesic activity would be applicable.
In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of a compound against COX-1 and COX-2 is a cell-free enzyme assay.
Objective: To determine the IC50 values of this compound for the inhibition of COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer)
-
Microplate reader
Procedure:
-
The purified COX enzyme (either COX-1 or COX-2) is pre-incubated with various concentrations of this compound or the vehicle control in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specific time (e.g., 5-10 minutes).
-
The peroxidase activity of COX is then measured by adding a colorimetric substrate such as TMPD. The development of color is monitored using a microplate reader at a specific wavelength (e.g., 590 nm).
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats (General Protocol)
This is a classic and widely used model to screen for the acute anti-inflammatory activity of new compounds.
Objective: To evaluate the in vivo anti-inflammatory effect of this compound.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Indomethacin)
-
Pletysmometer or digital calipers
Procedure:
-
Animals are fasted overnight with free access to water.
-
The basal paw volume of each rat is measured using a plethysmometer or calipers.
-
The animals are divided into groups: a control group (vehicle), a reference group (Indomethacin), and one or more test groups (different doses of this compound).
-
The vehicle, reference drug, or this compound is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Caption: A general experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound is a quinazolinone-based NSAID with a clear mechanism of action centered on the inhibition of prostaglandin synthesis. While specific, detailed experimental protocols and extensive quantitative bioactivity data for this compound are not widely available in contemporary public literature, its classification as an NSAID allows for the application of well-established in vitro and in vivo models to characterize its pharmacological profile. For researchers in drug development, this compound represents a chemical scaffold with demonstrated anti-inflammatory potential. Further investigation would be required to fully elucidate its COX selectivity profile and therapeutic index.
Ciproquazone: A Technical Overview of its Molecular Characteristics and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ciproquazone is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties. This technical guide provides a concise overview of its core molecular and pharmacological characteristics. Key quantitative data, including its molecular weight and chemical formula, are presented. The primary mechanism of action, the inhibition of prostaglandin biosynthesis, is detailed, and a representative experimental workflow for assessing cyclooxygenase (COX) inhibition is provided. A diagram of the arachidonic acid cascade illustrates the therapeutic target of this compound.
Core Molecular and Physical Data
The fundamental molecular and physical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 306.36 g/mol |
Mechanism of Action: Inhibition of Prostaglandin Synthesis
This compound exerts its anti-inflammatory and analgesic effects primarily through the inhibition of prostaglandin biosynthesis. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. The synthesis of prostaglandins is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) enzymes (COX-1 and COX-2).
By inhibiting the activity of COX enzymes, this compound effectively blocks the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response and alleviating pain.
Experimental Protocols: Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on COX-1 and COX-2 activity.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test inhibitor)
-
A suitable buffer system (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Detection reagents for prostaglandin E₂ (PGE₂) (e.g., ELISA kit)
-
Microplate reader
Procedure:
-
Enzyme Preparation: The COX-1 and COX-2 enzymes are prepared in the reaction buffer.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared to determine a dose-response curve.
-
Incubation: The enzymes are pre-incubated with either the vehicle control or varying concentrations of this compound for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is stopped.
-
Quantification of Prostaglandin Production: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the arachidonic acid cascade, highlighting the site of action for COX inhibitors like this compound, and a generalized experimental workflow for assessing its inhibitory activity.
A Technical Guide to Understanding and Determining the Solubility of Ciproquazone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Ciproquazone
This compound, with the chemical formula C19H18N2O2, is identified as 1-(Cyclopropylmethyl)-6-methoxy-4-phenylquinazolin-2(1H)-one.[1][2] Its primary mechanism of action involves the reversible inhibition of prostaglandin biosynthesis, with a potency reported to be between that of indomethacin and aspirin.[1] Understanding its solubility is a critical first step in formulation development, bioavailability assessment, and the design of preclinical and clinical studies.
The Critical Role of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) like this compound is a key determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering its therapeutic efficacy. Early characterization of solubility in a range of solvents, including aqueous buffers at different pH values and various organic solvents, is essential for:
-
Formulation Development: Selecting appropriate excipients and designing dosage forms (e.g., tablets, capsules, parenteral solutions).
-
Preclinical Studies: Preparing solutions for in vitro and in vivo testing.
-
Process Chemistry: Developing purification and crystallization methods.
-
Predicting Bioavailability: Estimating the extent of drug absorption in the gastrointestinal tract.
Quantitative Solubility of this compound: Data Not Available
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in various solvents. This indicates a potential knowledge gap and an opportunity for foundational research on this compound. The following sections provide a generalized framework for how such solubility studies would be conducted.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[3] It involves equilibrating an excess amount of the solid drug in a specific solvent over a set period and then measuring the concentration of the dissolved compound.
4.1. Materials and Equipment
-
This compound (solid form)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO))
-
Scintillation vials or sealed flasks
-
Orbital shaker or incubator shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to shake for a predetermined period (typically 24 to 72 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the quantifiable range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of this compound in each solvent based on the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or µg/mL.
Visualizing Experimental and Developmental Workflows
To aid in the conceptualization of the research process, the following diagrams illustrate a typical solubility testing workflow and the logical progression of early-stage drug development.
References
The Pharmacokinetic Profile of Ciprofloxacin: An In-depth Technical Guide
A Note on Terminology: The following technical guide details the pharmacokinetic profile of ciprofloxacin. Initial searches for "Ciproquazone" did not yield significant results, suggesting a potential misspelling of the widely used fluoroquinolone antibiotic, ciprofloxacin. This document proceeds under the assumption that the intended subject is ciprofloxacin.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of ciprofloxacin, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of ciprofloxacin has been extensively studied in healthy volunteers and various patient populations. The key parameters are summarized in the tables below.
Table 1: Absorption and Distribution Parameters of Ciprofloxacin
| Parameter | Value | Species | Notes |
| Bioavailability (F) | ~70%[1] | Human | No substantial first-pass metabolism.[2] |
| 70-80%[2] | Human | Oral administration. | |
| 69 ± 7%[1] | Human | Comparison of 200 mg oral and IV doses. | |
| Time to Peak Concentration (Tmax) | 1 to 2 hours[2] | Human | After oral dosing. |
| 0.71 ± 0.15 hours[1] | Human | After a 200 mg oral dose. | |
| Peak Serum Concentration (Cmax) | 0.1, 0.2, 0.4 µg/mL | Human | 12 hours after 250, 500, 750 mg oral doses, respectively. |
| Volume of Distribution (Vd) | 2 to 3 L/kg[3] | Human | Indicates extensive tissue distribution. |
| Plasma Protein Binding | 20 to 40%[2] | Human | Unlikely to cause significant protein binding interactions. |
Table 2: Metabolism and Excretion Parameters of Ciprofloxacin
| Parameter | Value | Species | Notes |
| Elimination Half-Life (t½) | ~4 hours[2][3] | Human | In subjects with normal renal function. |
| 4.2 ± 0.77 hours (IV)[1] | Human | After a 200 mg intravenous dose. | |
| 4.11 ± 0.74 hours (Oral)[1] | Human | After a 200 mg oral dose. | |
| Total Body Clearance | 28.5 ± 4.7 L/h per 1.73 m²[1] | Human | After intravenous administration. |
| Renal Clearance | ~300 mL/minute | Human | Exceeds normal glomerular filtration rate, suggesting tubular secretion. |
| 16.9 ± 3.0 L/h per 1.73 m² (IV)[1] | Human | Accounts for ~60% of serum clearance. | |
| 17.0 ± 2.86 L/h per 1.73 m² (Oral)[1] | Human | ||
| Metabolism | - | Human | Primarily metabolized by CYP1A2.[3] |
| Major Metabolites | Desethylene ciprofloxacin, Sulfociprofloxacin, Oxociprofloxacin, Formylciprofloxacin | Human | These four metabolites account for about 15% of an oral dose. |
| Excretion | 40-50% unchanged in urine (oral)[2] | Human | Urinary excretion is virtually complete within 24 hours. |
| ~60% of serum clearance via renal route[1] | Human |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacokinetic profile of ciprofloxacin.
Bioavailability Study in Healthy Human Volunteers
This protocol describes a typical single-dose, crossover study to determine the absolute bioavailability of an oral ciprofloxacin formulation.
2.1.1. Study Design: A randomized, two-period, two-sequence crossover design is employed with a washout period of at least 7 days between study periods.[4] Healthy adult male volunteers are typically recruited for such studies.[1][5]
2.1.2. Materials:
-
Ciprofloxacin intravenous (IV) solution (e.g., 200 mg)[1]
-
Ciprofloxacin oral tablets (e.g., 500 mg)[6]
-
Heparinized blood collection tubes
-
Centrifuge
-
Freezer (-20°C or -80°C) for plasma storage
-
HPLC or LC-MS/MS system for bioanalysis
2.1.3. Procedure:
-
Subject Preparation: Subjects fast overnight for at least 8-12 hours before drug administration.[6] Water intake may be restricted for a few hours before and after dosing.[6]
-
Drug Administration:
-
Blood Sampling: Venous blood samples (e.g., 8 mL) are collected into heparinized tubes at predefined time points. A typical sampling schedule includes a pre-dose sample (0 hours) and samples at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 4.5, 5, 6, 8, 10, 12, 16, 20, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged (e.g., 3000 rpm for 20 minutes) to separate the plasma, which is then transferred to labeled tubes and stored frozen until analysis.[7]
-
Bioanalytical Method: The concentration of ciprofloxacin in plasma samples is determined using a validated HPLC or LC-MS/MS method (see Protocol 2.2).
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) from time zero to infinity (AUC₀-∞) is calculated for both oral and IV administration using the linear trapezoidal rule.[4] Absolute bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral)
Quantification of Ciprofloxacin in Human Plasma by HPLC-UV
This protocol outlines a high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of ciprofloxacin in plasma samples.
2.2.1. Materials and Reagents:
-
Acetonitrile (HPLC grade)[8]
-
Dichloromethane[9]
-
Orthophosphoric acid[8]
-
Methanol (HPLC grade)[8]
-
Triethylamine[8]
-
Ciprofloxacin reference standard
-
Internal standard (IS), e.g., Sarafloxacin[8]
-
C18 reversed-phase HPLC column (e.g., µ-bondapack C18, 5 µm, 25 cm x 4.6 mm)[9]
-
HPLC system with a UV detector
2.2.2. Chromatographic Conditions:
-
Mobile Phase: A mixture of aqueous orthophosphoric acid (0.025 M), methanol, and acetonitrile (e.g., 75:13:12, v/v/v), with the pH adjusted to 3.0 with triethylamine.[8]
-
Flow Rate: 1.0 mL/min[10]
-
Column Temperature: 40°C[8]
2.2.3. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a glass tube, add a known amount of the internal standard solution.[8]
-
Add 2 mL of acetonitrile to precipitate the plasma proteins.[8]
-
Vortex the mixture for 2 minutes and then centrifuge at 4000 rpm for 10 minutes at 4°C.[8]
-
The supernatant can be further processed, for example, by adding dichloromethane, vortexing, and centrifuging to separate the layers.[9]
-
An aliquot of the final aqueous supernatant is injected into the HPLC system.[9]
2.2.4. Calibration and Quantification:
-
Calibration standards are prepared by spiking drug-free plasma with known concentrations of ciprofloxacin.
-
A calibration curve is constructed by plotting the peak area ratio of ciprofloxacin to the internal standard against the nominal concentration.
-
The concentration of ciprofloxacin in the study samples is determined from the calibration curve.
Plasma Protein Binding Assay by Ultrafiltration
This protocol describes the determination of the unbound fraction of ciprofloxacin in plasma using centrifugal ultrafiltration devices.
2.3.1. Materials:
-
Centrifugal ultrafiltration devices with a molecular weight cut-off of 30,000 Da (e.g., Centrifree®)[11]
-
Incubator or temperature-controlled centrifuge (37°C)
-
Ciprofloxacin-spiked plasma samples
-
LC-MS/MS system for analysis
2.3.2. Procedure:
-
Device Pre-treatment (optional but recommended): To minimize non-specific binding, the ultrafiltration units can be pre-treated, for instance, with a 5% Tween 80 solution followed by washing with physiological saline.[12][13]
-
Sample Incubation: Plasma samples spiked with known concentrations of ciprofloxacin are pre-incubated at 37°C for a specified time (e.g., 1 hour).[12]
-
Ultrafiltration:
-
A volume of the plasma sample (e.g., 0.5 to 0.7 mL) is added to the sample reservoir of the ultrafiltration device.[11]
-
The device is centrifuged at a specified speed and temperature (e.g., 1500 x g at 25°C or 37°C) for a set duration (e.g., 25 minutes).[11] It is crucial to control the temperature as protein binding can be temperature-dependent.
-
-
Sample Collection and Analysis:
-
A sample of the initial plasma (total concentration) is taken before centrifugation.
-
The ultrafiltrate, which contains the unbound drug, is collected from the filtrate compartment.[14]
-
The concentrations of ciprofloxacin in both the total plasma and the ultrafiltrate are determined using a sensitive analytical method like LC-MS/MS.[11]
-
-
Calculation: The unbound fraction (fu) is calculated as the ratio of the concentration in the ultrafiltrate (C_unbound) to the total concentration in the plasma (C_total): fu = C_unbound / C_total
Metabolite Identification using LC-MS/MS
This protocol provides a general workflow for the identification of ciprofloxacin metabolites in biological matrices.
2.4.1. Materials and Reagents:
-
LC-MS/MS system with electrospray ionization (ESI) source[2][15]
-
C18 analytical column[15]
-
Formic acid[15]
-
Methanol[15]
-
Water (LC-MS grade)
-
Plasma, urine, or fecal samples from subjects dosed with ciprofloxacin
2.4.2. Sample Preparation:
-
Samples are typically prepared by protein precipitation or liquid-liquid extraction to remove interfering substances.[15][16] For example, a liquid-liquid extraction can be performed using chloroform.[15]
2.4.3. LC-MS/MS Analysis:
-
Chromatographic Separation: The sample extract is injected into the LC system, and the components are separated on the C18 column using a gradient elution with a mobile phase consisting of, for example, 0.2% formic acid in water and methanol.[15]
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into the ESI source of the mass spectrometer.
-
The mass spectrometer is operated in a full-scan mode to detect all potential metabolites.
-
Tandem mass spectrometry (MS/MS) is then performed on the potential metabolite ions to obtain fragmentation patterns. The MS/MS ion transitions for ciprofloxacin are monitored as 332.0→231.3.[15]
-
-
Metabolite Identification: The structures of the metabolites are elucidated by comparing their mass spectra and fragmentation patterns with that of the parent drug and by considering known metabolic pathways (e.g., oxidation, N-dealkylation).
Signaling Pathways and Experimental Workflows
Ciprofloxacin-Induced cGAS-STING Signaling Pathway
Recent studies have shown that ciprofloxacin can induce the cGAS-STING signaling pathway in host cells. This is thought to occur through the generation of cytosolic DNA fragments, which then activate this innate immune pathway.
Caption: Ciprofloxacin-induced activation of the cGAS-STING pathway.
General ADME Workflow of Ciprofloxacin
The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) process for orally administered ciprofloxacin.
Caption: ADME workflow for orally administered ciprofloxacin.
Experimental Workflow for a Ciprofloxacin Pharmacokinetic Study
This diagram outlines the logical flow of a typical clinical pharmacokinetic study for ciprofloxacin.
References
- 1. Absolute oral bioavailability of ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofins.com [eurofins.com]
- 3. Ciprofloxacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jebmh.com [jebmh.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. A simple and sensitive high-performance liquid chromatography method for determination of ciprofloxacin in bioavailability studies of conventional and gastroretentive prolonged-release formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of ciprofloxacin in human plasma using high-performance liquid chromatography coupled with fluorescence detection: Application to a population pharmacokinetics study in children with severe malnutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New HPLC Method for Determination of Ciprofloxacin in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. academic.oup.com [academic.oup.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Effects of Temperature on Plasma Protein Binding Ratios (PPBRs) of Enrofloxacin and Ciprofloxacin in Yellow Catfish (Pelteobagrus fulvidraco), Grass Carp (Ctenopharyngodon idella), and Largemouth Bass (Micropterus salmoides) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Ciproquazone: An In-depth Technical Guide on Pharmacodynamics and Mode of Action
Disclaimer: Initial searches for "Ciproquazone" did not yield specific results. The following information is based on the closely related and well-documented fluoroquinolone antibiotic, Ciprofloxacin , and is intended to serve as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is presumed that "this compound" is either a synonym, a related compound with a similar mechanism, or a misspelling of Ciprofloxacin.
Executive Summary
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic with potent bactericidal activity against a wide range of Gram-negative and select Gram-positive bacteria. Its primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. This inhibition leads to strand breakage in bacterial DNA and ultimately cell death. This guide provides a detailed overview of the pharmacodynamics, mechanism of action, and relevant experimental methodologies related to Ciprofloxacin.
Pharmacodynamics
The pharmacodynamic profile of Ciprofloxacin is characterized by concentration-dependent bactericidal activity. The key pharmacodynamic parameters that correlate with clinical efficacy are the ratio of the maximum plasma concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the concentration-time curve to the MIC (AUC/MIC).
Table 1: Key Pharmacodynamic Parameters for Ciprofloxacin
| Parameter | Description | Target Value for Efficacy |
| Cmax/MIC | Ratio of the peak drug concentration to the minimum inhibitory concentration. | > 10 |
| AUC/MIC | Ratio of the 24-hour area under the plasma concentration-time curve to the minimum inhibitory concentration. | > 125 for Gram-negative bacteria |
Table 2: Ciprofloxacin Activity Against Key Pathogens
| Bacterial Species | MIC90 (μg/mL) |
| Pseudomonas aeruginosa | ~0.5 |
| Enterobacteriaceae | < 1 |
| Staphylococcus aureus (including methicillin-resistant strains) | Susceptible |
| Streptococci | Less susceptible |
| Obligate Anaerobes | Generally resistant |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Mode of Action
Ciprofloxacin exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Ciprofloxacin binds to the A-subunit of DNA gyrase, preventing the re-ligation of the DNA strands after nicking, leading to the accumulation of double-strand breaks.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, the primary target is often topoisomerase IV. This enzyme is essential for the decatenation of daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by Ciprofloxacin prevents the separation of newly replicated chromosomes, leading to cell division arrest.
The bactericidal effects of ciprofloxacin are not completely reversible by inhibitors of protein or RNA synthesis, suggesting it may have multiple lethal effects on the bacterial cell.[1]
Signaling Pathway of Ciprofloxacin's Action
Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV, leading to DNA damage and cell death.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of Ciprofloxacin's pharmacodynamics.
Minimum Inhibitory Concentration (MIC) Determination
A standard broth microdilution or agar dilution method is used to determine the MIC of Ciprofloxacin against various bacterial isolates.
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis in Clinical Studies
Clinical trials are conducted to evaluate the pharmacokinetic and pharmacodynamic properties of Ciprofloxacin in human subjects.
Protocol for a Crossover PK/PD Study:
-
Subject Enrollment: Healthy volunteers or patients are enrolled in the study.
-
Randomization: Subjects are randomized to receive different formulations or dosages of Ciprofloxacin (e.g., immediate-release vs. extended-release).[2]
-
Drug Administration: A single or multiple doses of the drug are administered.
-
Sample Collection: Blood and urine samples are collected at predetermined time points.
-
Drug Concentration Analysis: Ciprofloxacin concentrations in plasma and urine are measured using methods like High-Performance Liquid Chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: Parameters such as Cmax, AUC, and half-life are calculated from the concentration-time data.
-
Pharmacodynamic Analysis: The calculated PK parameters are correlated with the MIC data for relevant pathogens to determine PK/PD indices like Cmax/MIC and AUC/MIC.
Logical Relationship in PK/PD Analysis:
Caption: Relationship between pharmacokinetic parameters and MIC in determining PK/PD indices.
Resistance Mechanisms
Resistance to Ciprofloxacin can emerge through several mechanisms:
-
Mutations in Target Enzymes: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of Ciprofloxacin.[1]
-
Reduced Permeability: Changes in the expression of outer membrane proteins, such as porins, can limit the entry of Ciprofloxacin into the bacterial cell.[1]
-
Efflux Pumps: Overexpression of efflux pumps can actively transport Ciprofloxacin out of the bacterial cell, reducing its intracellular concentration.
Conclusion
Ciprofloxacin is a potent antibiotic with a well-defined pharmacodynamic profile and mode of action. Its efficacy is primarily driven by the inhibition of bacterial DNA gyrase and topoisomerase IV. A thorough understanding of its PK/PD parameters and mechanisms of resistance is crucial for its effective clinical use and for the development of novel fluoroquinolone antibiotics. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working in this area.
References
Proquazone as a Prostaglandin Synthetase Inhibitor: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Clarification: Ciproquazone vs. Proquazone
An initial review of scientific literature indicates a likely confusion in the compound name "this compound." Extensive searches reveal no substantive data for a compound with this name acting as a prostaglandin synthetase inhibitor. The vast majority of relevant research points to Proquazone , a non-steroidal anti-inflammatory drug (NSAID) with a known mechanism of action involving the inhibition of prostaglandin synthesis. This document will, therefore, focus on Proquazone.
Introduction to Proquazone and its Anti-Inflammatory Action
Proquazone is a non-acidic quinazolinone derivative that exhibits anti-inflammatory, analgesic, and antipyretic properties.[1] Like other NSAIDs, its primary mechanism of action is the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds with hormone-like effects that are key mediators of inflammation, pain, and fever.[2] By reducing the levels of prostaglandins, Proquazone alleviates the symptoms associated with inflammatory conditions.[2]
Mechanism of Action: Inhibition of Prostaglandin Synthetase (Cyclooxygenase)
The synthesis of prostaglandins is catalyzed by the enzyme prostaglandin synthetase, also known as cyclooxygenase (COX).[2] There are two main isoforms of this enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining and regulating renal blood flow.[2]
-
COX-2: This isoform is typically induced at sites of inflammation and is responsible for the production of prostaglandins that mediate inflammatory responses.[2]
Proquazone, as an NSAID, is understood to inhibit both COX-1 and COX-2 enzymes.[2] By blocking the active site of these enzymes, Proquazone prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes. This reduction in pro-inflammatory prostanoids is the basis of Proquazone's therapeutic effects.
Signaling Pathway of Prostaglandin Synthesis and Inhibition by Proquazone
Figure 1: Proquazone's inhibition of the prostaglandin synthesis pathway.
Quantitative Data on Prostaglandin Synthetase Inhibition
Despite a thorough review of the available scientific literature, specific quantitative data, such as IC50 values for the inhibition of COX-1 and COX-2 by Proquazone, could not be located. While Proquazone is described as a potent inhibitor of prostaglandin synthesis, the precise concentrations required for 50% inhibition of the respective COX isoforms are not publicly documented in the searched resources.
Table 1: Proquazone IC50 Values for Prostaglandin Synthetase (COX) Inhibition
| Compound | Target | IC50 Value | Source |
| Proquazone | COX-1 | Data not available | Literature review |
| Proquazone | COX-2 | Data not available | Literature review |
Experimental Protocols for Assessing Prostaglandin Synthetase Inhibition
Detailed experimental protocols for in vitro assays specifically utilizing Proquazone to determine its inhibitory effect on prostaglandin synthetase are not available in the reviewed literature. However, a general methodology for such an assay can be described based on standard practices for evaluating NSAIDs.
General Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a typical colorimetric or fluorometric assay to determine the IC50 of a test compound against COX-1 and COX-2.
Objective: To quantify the inhibitory potency of a test compound (e.g., Proquazone) on the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) or other suitable colorimetric/fluorometric probe
-
Assay buffer (e.g., Tris-HCl)
-
Test compound (Proquazone) dissolved in a suitable solvent (e.g., DMSO)
-
Reference NSAIDs (e.g., ibuprofen, celecoxib)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrate, cofactor, and the test compound at various concentrations.
-
Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add different concentrations of the test compound (Proquazone) or a reference NSAID to the wells. Include control wells with solvent only (no inhibitor).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Detection: Immediately after adding the substrate, add the colorimetric/fluorometric probe (e.g., TMPD).
-
Measurement: Read the absorbance or fluorescence at regular intervals using a microplate reader to measure the rate of the reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Figure 2: General workflow for an in vitro COX inhibition assay.
Pharmacokinetics of Proquazone
Following oral administration, Proquazone is absorbed from the gastrointestinal tract.[2] It undergoes metabolism in the liver, primarily through hydroxylation and conjugation, and the resulting metabolites are excreted in the urine and feces.[2] Proquazone has a relatively short plasma half-life.[2]
Table 2: Summary of Proquazone Pharmacokinetic Parameters
| Parameter | Value | Source |
| Absorption | Rapidly absorbed from the GI tract | [2] |
| Metabolism | Hepatic (hydroxylation, conjugation) | [2] |
| Excretion | Urine and feces | [2] |
| Plasma Half-life | Relatively short | [2] |
Clinical Studies
Clinical trials have investigated the efficacy of Proquazone in managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis.[1]
Conclusion
References
Proquazone: A Technical Guide to its Analgesic and Anti-inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic and anti-inflammatory effects. Unlike traditional acidic NSAIDs, proquazone is a non-acidic quinazolinone derivative. Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the analgesic and anti-inflammatory profile of proquazone, including detailed experimental protocols and a summary of quantitative efficacy data.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Proquazone exerts its therapeutic effects primarily through the inhibition of the COX-1 and COX-2 isoenzymes.[1][2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2, the precursor for various prostaglandins (PGs) and thromboxanes involved in inflammation, pain, and fever. By blocking this pathway, proquazone effectively reduces the local concentration of these pro-inflammatory mediators. Some evidence suggests a preferential inhibition of COX-2, which may contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[2]
Preclinical Pharmacology
Anti-inflammatory Activity
The anti-inflammatory properties of proquazone have been evaluated in various preclinical models. A key model used is the carrageenan-induced paw edema in rats, a standard assay for acute inflammation.
Table 1: Anti-inflammatory Activity of Proquazone in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Administration Route | ED50 (mg/kg) | Relative Potency (vs. Phenylbutazone) | Reference |
| Proquazone | Oral | 2.5 | ~7x | [1] |
| Indomethacin | Oral | 1.0 | ~17.5x | [1] |
| Phenylbutazone | Oral | 17.5 | 1x | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male albino rats (specific strain and weight to be specified, e.g., Wistar, 150-200g).
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
Proquazone, a reference NSAID (e.g., Indomethacin), or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a set time (e.g., 60 minutes) to allow for drug absorption, a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw.
-
The volume of the paw is measured immediately before carrageenan injection and at specified time points thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle-treated control group. The ED50 (the dose required to produce 50% of the maximum effect) is then determined from the dose-response curve.
Analgesic Activity
The analgesic efficacy of proquazone has been demonstrated in models of chemically-induced visceral pain, such as the acetic acid-induced writhing test in mice.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Male albino mice (specific strain and weight to be specified, e.g., Swiss, 20-25g).
-
Procedure:
-
Animals are divided into groups and administered proquazone, a reference analgesic (e.g., Aspirin), or vehicle orally or intraperitoneally.
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), a 0.6% v/v solution of acetic acid is injected intraperitoneally.
-
Immediately after the injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific period (e.g., 15-20 minutes).
-
-
Data Analysis: The mean number of writhes for each group is calculated. The percentage of analgesic protection is determined by comparing the mean number of writhes in the drug-treated groups to the vehicle-treated control group. The ED50 is calculated from the dose-response data.
Clinical Efficacy
Clinical studies have evaluated the efficacy of proquazone in various painful and inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and postoperative pain.[4]
Postoperative Dental Pain
A study comparing proquazone to aspirin in patients with postoperative dental pain demonstrated a dose-dependent analgesic effect.
Table 2: Analgesic Efficacy of Proquazone in Postoperative Dental Pain
| Treatment | Dose (mg) | Peak Analgesic Effect (Relative Potency vs. Aspirin) | Total Analgesic Effect (Relative Potency vs. Aspirin) | Reference |
| Proquazone | 75 | 7.7 - 8.4 | 4.9 - 6.2 | [5] |
| Proquazone | 150 | 7.7 - 8.4 | 4.9 - 6.2 | [5] |
| Proquazone | 300 | 7.7 - 8.4 | 4.9 - 6.2 | [5] |
| Aspirin | 650 | 1.0 | 1.0 | [5] |
Conclusion
Proquazone is a potent non-acidic NSAID with significant anti-inflammatory and analgesic properties. Its primary mechanism of action is the inhibition of COX enzymes, leading to a reduction in prostaglandin synthesis. Preclinical studies have established its efficacy in animal models of inflammation and pain. Clinical trials have further confirmed its therapeutic utility in a range of painful and inflammatory conditions, demonstrating comparable or superior efficacy to other established NSAIDs. Further research into its COX-2 selectivity and long-term safety profile is warranted.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is Proquazone used for? [synapse.patsnap.com]
- 3. What is the mechanism of Proquazone? [synapse.patsnap.com]
- 4. Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of the analgesic efficacy of proquazone and aspirin in postoperative dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antipyretic Potential of Ciproquazone: A Technical Overview
Disclaimer: Publicly available research specifically detailing the antipyretic effects of ciproquazone is limited. This guide, therefore, synthesizes information on the general mechanisms of antipyresis for non-steroidal anti-inflammatory drugs (NSAIDs) and related quinazolinone derivatives to provide a comprehensive technical overview of its likely properties and the methodologies for their evaluation.
Introduction
This compound is a quinazolinone derivative that has been investigated for its anti-inflammatory and analgesic properties. While specific data on its antipyretic effects are not extensively documented, its classification suggests a mechanism of action common to NSAIDs. This technical guide consolidates the theoretical framework for this compound's antipyretic activity, outlines standard experimental protocols for its evaluation, and presents comparative data from a structurally related compound, fluproquazone.
Presumed Mechanism of Action: Inhibition of Prostaglandin Synthesis
The febrile response is primarily mediated by the elevation of prostaglandin E2 (PGE2) in the hypothalamus, which in turn raises the thermoregulatory set-point.[1][2][3] Pyrogens, such as bacterial lipopolysaccharides (LPS), induce the expression of cyclooxygenase-2 (COX-2), the enzyme responsible for converting arachidonic acid to prostaglandins.[1][4]
Like other NSAIDs, this compound is presumed to exert its antipyretic effect by inhibiting the COX enzymes, thereby reducing the synthesis of PGE2 in the central nervous system.[2][5][6] This action restores the normal thermoregulatory set-point in the hypothalamus, leading to a reduction in body temperature.
Caption: General signaling pathway of fever and NSAID intervention.
Quantitative Data: A Comparative Look at Fluproquazone
| Treatment Group | Dose | Number of Patients (n) | Mean Rectal Temperature Change | Statistical Significance (vs. Placebo) |
| Fluproquazone | 200 mg | 18 | Continuous fall, nearing normalization | p < 0.001 |
| Acetylsalicylic Acid (ASA) | 1000 mg | 22 | Continuous fall | p < 0.0001 |
| Placebo | - | 19 | Remained constant | - |
Table 1: Summary of a clinical study on the antipyretic activity of fluproquazone.[7]
The study concluded that fluproquazone was more effective than placebo and showed a trend towards being more effective than ASA (p < 0.1).[7]
Experimental Protocols for Antipyretic Activity Screening
The standard method for evaluating the antipyretic potential of a compound involves inducing pyrexia (fever) in animal models, followed by the administration of the test substance. The Brewer's Yeast-induced pyrexia model in rats is a widely accepted and utilized protocol.[8][9][10]
General Experimental Workflow
Caption: Experimental workflow for antipyretic screening.
Detailed Methodology: Brewer's Yeast-Induced Pyrexia in Rats
This protocol is a synthesized representation of standard procedures.[8][9][11]
1. Animals:
-
Healthy Wistar albino rats of either sex, weighing between 150-200g.
-
Animals are housed in standard laboratory conditions with controlled temperature and a 12-hour light/dark cycle.
-
Food is withdrawn 18 hours before the experiment, but water is available ad libitum.
2. Induction of Pyrexia:
-
A 15-20% (w/v) suspension of Brewer's yeast in sterile 0.9% saline is prepared.
-
The basal rectal temperature of each rat is recorded using a digital thermometer inserted to a depth of 2 cm.
-
The Brewer's yeast suspension is injected subcutaneously into the dorsum region of the rats at a dose of 10 ml/kg.
-
The animals are then returned to their cages.
3. Post-Induction and Treatment:
-
18 hours after the yeast injection, the rectal temperature of each rat is measured again.
-
Only rats that show an increase in rectal temperature of at least 0.5°C are selected for the study.
-
The selected animals are divided into groups (n=6 per group):
-
Control Group: Receives the vehicle (e.g., normal saline or 2% Tween 80 solution) orally.
-
Standard Group: Receives a standard antipyretic drug (e.g., Paracetamol or Acetylsalicylic Acid) orally at a specified dose.
-
Test Groups: Receive the test compound (e.g., this compound) at various doses orally.
-
4. Data Collection and Analysis:
-
Rectal temperatures are recorded at 0, 1, 2, 3, and subsequent hourly intervals for up to 7 hours post-treatment.
-
The reduction in mean rectal temperature for each group is calculated and compared.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the antipyretic effect compared to the control group.
Conclusion
While direct experimental evidence for the antipyretic effects of this compound is not extensively available in the public domain, its chemical classification and known anti-inflammatory properties strongly suggest a mechanism of action consistent with other NSAIDs, namely the inhibition of COX enzymes and subsequent reduction of prostaglandin E2 synthesis in the hypothalamus. The experimental protocols outlined in this guide provide a robust framework for the future evaluation of this compound's antipyretic potential. The quantitative data from the related compound, fluproquazone, further supports the likelihood of this compound possessing significant antipyretic activity. Further research is warranted to specifically quantify the antipyretic efficacy and elucidate the precise molecular interactions of this compound.
References
- 1. med.libretexts.org [med.libretexts.org]
- 2. Antipyretics: mechanisms of action and clinical use in fever suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Fever - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 6. Nonsteroidal anti-inflammatory drugs, acetaminophen, cyclooxygenase 2, and fever - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antipyretic activity of fluproquazone in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. thaiscience.info [thaiscience.info]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ciproquazone, a quinazolinone derivative with anti-inflammatory properties, and its relationship to the broader class of quinolone compounds. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes the known information on its chemical structure, a likely synthesis pathway, and its mechanism of action. To provide a thorough resource, this document also incorporates detailed information on the structure-activity relationships, experimental protocols, and quantitative data from closely related quinazolinone and quinolone derivatives. This guide is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory and potentially other therapeutic agents based on these chemical scaffolds.
Introduction to this compound and Quinolone Derivatives
This compound, with the chemical name 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-quinazolin-2-one, is a derivative of the quinazolinone scaffold. While structurally related to the well-known quinolone class of antibiotics, this compound's primary reported activity is as a non-steroidal anti-inflammatory drug (NSAID). Its mechanism of action is understood to be through the inhibition of prostaglandin biosynthesis.
Quinolones and their fluoroquinolone derivatives are a major class of synthetic antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The core structure of quinolones has proven to be a versatile scaffold, leading to the development of derivatives with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory effects. The exploration of quinazolinone derivatives, such as this compound, highlights the therapeutic potential of modifying this core structure to target different biological pathways.
Synthesis of this compound and Related Derivatives
General Synthesis Pathway for 4-Phenyl-Quinazolin-2-ones
A common method for the synthesis of the 4-phenyl-quinazolin-2-one core involves the condensation of an N-substituted urea with an appropriate benzaldehyde. The following diagram illustrates a likely synthetic pathway for this compound.
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of a this compound Analog
The following protocol for the synthesis of 1-cyclopropylmethyl-4-phenyl-6-methoxy-3,4-dihydro-2(1H)-quinazolinone provides a strong template for the synthesis of this compound itself.
Materials:
-
N-cyclopropylmethyl-N-(p-methoxyphenyl) urea
-
Benzaldehyde
-
Toluene
-
48% Hydrobromic acid
Procedure:
-
A suspension of 28.6 g (0.13 mole) of N-cyclopropylmethyl-N-(p-methoxyphenyl) urea in 140 g of toluene is prepared.
-
To this suspension, 13.8 g (0.13 mole) of benzaldehyde and 0.55 g (0.0033 mole) of a 48% hydrobromic acid solution are added.
-
The reaction mixture is stirred and heated, likely to reflux, to facilitate the condensation reaction.
-
The progress of the reaction would be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to collect a solid precipitate or extraction and subsequent purification steps like recrystallization or column chromatography to obtain the pure product.
Mechanism of Action: Inhibition of Prostaglandin Biosynthesis
This compound functions as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. The key enzymes in the prostaglandin synthesis pathway are the cyclooxygenases, COX-1 and COX-2.
The Cyclooxygenase (COX) Pathway
The inhibition of COX enzymes is the primary mechanism of action for most NSAIDs.
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that have protective functions, such as maintaining the integrity of the stomach lining and regulating renal blood flow.
-
COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation. It is the primary contributor to the production of prostaglandins that mediate inflammatory responses.
By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating the symptoms of inflammation.
Caption: Mechanism of action of this compound.
Structure-Activity Relationship (SAR) of Quinazolinone Derivatives
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazolinone core. For anti-inflammatory activity, the following general SAR principles have been observed in the literature:
-
Position 2: Substitution at the 2-position with aryl or alkyl groups can influence potency and selectivity.
-
Position 3: The substituent at the 3-position is crucial for activity. Often, an aryl group at this position is favorable for anti-inflammatory effects.
-
Position 4: The carbonyl group at the 4-position is generally essential for activity.
-
Substituents on the Benzene Ring: Electron-withdrawing or electron-donating groups on the fused benzene ring can modulate the anti-inflammatory activity.
Quantitative Data
As specific quantitative data for this compound is scarce, this section presents data for the closely related compound Proquazone and other relevant quinazolinone and quinolone derivatives to provide a comparative context.
Table 1: Pharmacokinetic Parameters of Proquazone in Healthy Volunteers
| Parameter | Value | Unit |
| Intravenous Administration (75 mg) | ||
| Half-life (t½) | 76 | min |
| Total Clearance | 700 | mL/min |
| Volume of Distribution (Vd) | 40 | L |
| Oral Administration (300 mg) | ||
| Bioavailability | ~7 | % |
Data for Proquazone, a structurally similar quinazolinone NSAID.
Table 2: In Vitro Anti-inflammatory Activity of Selected Quinolone Derivatives (Anticancer Context)
| Compound | Target Cell Line | IC50 | Unit |
| Ciprofloxacin-Derivative 1 | HeLa | 12.5 | µM |
| Ciprofloxacin-Derivative 2 | MCF-7 | 8.7 | µM |
| Levofloxacin-Derivative 1 | A549 | 5.2 | µM |
Note: This data is for anticancer quinolone derivatives and is provided to illustrate the potency that can be achieved with this scaffold, though the biological target and context differ from the anti-inflammatory application of this compound.
Experimental Protocols
In Vitro Prostaglandin E2 Synthesis Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory effect of a compound on prostaglandin E2 (PGE2) synthesis, a key indicator of COX inhibition.
Caption: Experimental workflow for PGE2 inhibition assay.
Procedure:
-
Cell Culture: A suitable cell line that expresses COX enzymes (e.g., RAW 264.7 macrophages) is cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and control compounds (e.g., a known NSAID and a vehicle control).
-
Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS), is added to the wells to induce the expression of COX-2 and the production of PGE2.
-
Incubation: The cells are incubated for a sufficient period to allow for PGE2 synthesis and secretion into the culture medium.
-
Supernatant Collection: The cell culture supernatant is collected from each well.
-
PGE2 Measurement: The concentration of PGE2 in the supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The results are used to generate a dose-response curve, and the half-maximal inhibitory concentration (IC50) of the test compound is calculated.
Clinical Data
There is a lack of specific clinical trial data for this compound in the public domain. However, clinical studies on the related compound Proquazone provide some insight into the potential therapeutic applications and side-effect profile of this class of quinazolinone NSAIDs.
Table 3: Summary of Clinical Findings for Proquazone
| Indication | Dosage | Efficacy | Common Adverse Effects |
| Rheumatoid Arthritis | 300-900 mg/day | Comparable to other NSAIDs (e.g., ibuprofen, indomethacin) | Gastrointestinal (e.g., diarrhea) |
| Osteoarthritis | 300-900 mg/day | Comparable to other NSAIDs | Gastrointestinal |
| Ankylosing Spondylitis | 300-900 mg/day | Comparable to other NSAIDs | Gastrointestinal |
Data for Proquazone, a structurally similar quinazolinone NSAID.
Conclusion
This compound represents an interesting departure from the traditional antibacterial applications of the broader quinolone scaffold, demonstrating the versatility of this chemical framework in targeting inflammatory pathways. While specific quantitative and clinical data for this compound remain limited, the information available on its synthesis, mechanism of action, and the data from related quinazolinone NSAIDs like Proquazone, provide a solid foundation for further research and development. The structure-activity relationships within the quinazolinone class suggest that there is significant potential for optimizing the anti-inflammatory potency and selectivity of these compounds. This technical guide serves as a starting point for scientists and researchers aiming to explore the therapeutic potential of this compound and its derivatives in the treatment of inflammatory diseases. Further investigation is warranted to fully characterize the pharmacological profile of this compound and to elucidate its potential clinical utility.
Methodological & Application
Application Notes and Protocols for In Vitro Experiments with Proquazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proquazone is a non-steroidal anti-inflammatory drug (NSAID) recognized for its analgesic and anti-inflammatory properties.[1][2] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the biosynthesis of prostaglandins.[1] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation and pain.[1] By targeting both COX-1 and COX-2 enzymes, Proquazone effectively reduces prostaglandin levels, leading to a decrease in inflammation, pain, and fever.[1] The following application notes provide detailed protocols for in vitro assays to characterize the activity of Proquazone.
Data Presentation
Due to the limited availability of specific quantitative data for Proquazone in the public domain, the following tables present illustrative data for other common NSAIDs to provide a comparative context for expected experimental outcomes.
Table 1: In Vitro COX-1 and COX-2 Inhibition by Various NSAIDs
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Proquazone | Data not available | Data not available | Data not available |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
Data for comparator NSAIDs sourced from a study using human peripheral monocytes.[3]
Table 2: Effect of Proquazone on Pro-inflammatory Cytokine Release (Illustrative)
| Treatment | Concentration (µM) | IL-6 Release (% of Control) | TNF-α Release (% of Control) |
| Vehicle Control | - | 100 | 100 |
| Proquazone | 1 | Expected to decrease | Expected to decrease |
| Proquazone | 10 | Expected to decrease | Expected to decrease |
| Proquazone | 100 | Expected to decrease | Expected to decrease |
| Dexamethasone (Positive Control) | 10 | Significant decrease | Significant decrease |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of Proquazone on COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of a colorimetric or fluorometric substrate.[4][5][6] The reduction in signal in the presence of the test compound indicates enzyme inhibition.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX Assay Buffer
-
Hemin
-
Colorimetric or fluorometric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)
-
Arachidonic acid (substrate)
-
Proquazone
-
Reference NSAIDs (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dissolve Proquazone and reference compounds in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Background Wells: 150 µL Assay Buffer, 10 µL Hemin.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL Enzyme (COX-1 or COX-2), 10 µL solvent.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL Enzyme (COX-1 or COX-2), 10 µL of Proquazone or reference NSAID at various concentrations.
-
-
Incubation: Incubate the plate for 5 minutes at 25°C.
-
Reaction Initiation: Add 20 µL of the colorimetric/fluorometric substrate solution to all wells, followed by 20 µL of arachidonic acid to initiate the reaction.
-
Measurement: Immediately read the absorbance or fluorescence at the appropriate wavelength using a microplate reader. Take kinetic readings every minute for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of Proquazone and the reference compounds. Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Prostaglandin E2 (PGE2) Synthesis Assay in Cultured Cells
This protocol describes a cell-based assay to measure the effect of Proquazone on the production of PGE2, a key pro-inflammatory prostaglandin.
Principle: Cells are stimulated to produce PGE2 in the presence or absence of Proquazone. The concentration of PGE2 in the cell culture supernatant is then quantified using an Enzyme Immunoassay (EIA).[7]
Materials:
-
Cell line (e.g., murine 3T6 fibroblasts, human A549 cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Proquazone
-
Reference NSAID (e.g., Indomethacin)
-
PGE2 EIA Kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with various concentrations of Proquazone or a reference NSAID for 1-2 hours.
-
Stimulation: Add an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells to induce PGE2 production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatants using a commercial EIA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of PGE2 synthesis for each concentration of Proquazone. Determine the IC50 value.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxicity of Proquazone on cultured cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[8] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[8]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Proquazone
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Proquazone. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of Proquazone relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) value.
Visualizations
Caption: Proquazone's mechanism of action via COX enzyme inhibition.
Caption: Workflow for the in vitro COX inhibition assay.
Caption: Workflow for the cell-based prostaglandin E2 synthesis assay.
References
- 1. What is the mechanism of Proquazone? [synapse.patsnap.com]
- 2. Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academicjournals.org [academicjournals.org]
- 5. academicjournals.org [academicjournals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Sequential induction of pro- and anti-inflammatory prostaglandins and peroxisome proliferators activated receptor-gamma during normal wound healing: A time course study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Ciproquazone In Vivo Animal Models: Application Notes and Protocols
Notice to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and drug databases, it has been determined that there is no publicly available information on in vivo animal models for the compound Ciproquazone . The initial investigation was significantly confounded by the similarly named, but chemically distinct, fluoroquinolone antibiotic, Ciprofloxacin .
This compound (CAS RN: 33453-23-5), chemically identified as 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-2(1H)-quinazolinone, appears to be a compound with limited to no published preclinical or clinical research. Our search for in vivo studies, mechanism of action, pharmacokinetic data, and toxicological profiles in animal models yielded no specific results for this compound.
In contrast, Ciprofloxacin is a well-documented antibiotic with extensive research in various animal models.
Due to the complete absence of scientific data for this compound in the public domain, we are unable to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.
We advise researchers interested in this compound to initiate foundational in vitro and in vivo studies to characterize its pharmacological and toxicological properties. Should any data become publicly available, this document will be updated accordingly.
Ciproquazone for Prostaglandin Synthesis Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciproquazone is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates efficacy in modulating the inflammatory response. Like other NSAIDs, its primary mechanism of action involves the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation, pain, and fever. The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. This compound targets both COX-1 and COX-2, thereby reducing the production of prostaglandins and mitigating the inflammatory cascade.
These application notes provide a comprehensive overview of the use of this compound in prostaglandin synthesis assays, including detailed protocols for in vitro evaluation of its inhibitory activity against COX-1 and COX-2.
Mechanism of Action: Inhibition of Prostaglandin Synthesis
Prostaglandin synthesis is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes then convert arachidonic acid into an unstable intermediate, prostaglandin H2 (PGH2). PGH2 is subsequently converted into various prostaglandins, including prostaglandin E2 (PGE2), by specific synthases.
This compound exerts its anti-inflammatory effects by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in many tissues and is involved in housekeeping functions such as maintaining the integrity of the gastrointestinal lining and regulating renal blood flow. COX-2, on the other hand, is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting both isoforms, this compound effectively reduces the production of prostaglandins involved in the inflammatory process.
Data Presentation: Comparative Inhibitory Activity of NSAIDs
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Celecoxib | 82 | 6.8 | 12 |
| Diclofenac | 0.076 | 0.026 | 2.9 |
| Ibuprofen | 12 | 80 | 0.15 |
| Indomethacin | 0.0090 | 0.31 | 0.029 |
| Meloxicam | 37 | 6.1 | 6.1 |
| Piroxicam | 47 | 25 | 1.9 |
Data sourced from various in vitro studies using human peripheral monocytes.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a method to determine the inhibitory activity of this compound on purified ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 enzyme
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Control NSAIDs (e.g., Indomethacin, Celecoxib)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and control NSAIDs in DMSO.
-
Prepare working solutions of the test compounds by diluting the stock solution in the reaction buffer.
-
Prepare the enzyme solutions (COX-1 and COX-2) in the reaction buffer containing heme.
-
Prepare the arachidonic acid solution in ethanol and then dilute in the reaction buffer.
-
-
Assay Procedure:
-
To each well of a 96-well plate, add the following in order:
-
150 µL of reaction buffer
-
10 µL of heme
-
10 µL of either COX-1 or COX-2 enzyme solution
-
10 µL of the test compound solution (this compound or control) at various concentrations. For the control wells, add 10 µL of reaction buffer with DMSO.
-
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Incubate the plate at 37°C for 2 minutes.
-
Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
-
Detection of Prostaglandin Production:
-
The amount of prostaglandin produced can be quantified using a Prostaglandin E2 (PGE2) Enzyme Immunoassay (EIA) kit. Follow the manufacturer's instructions for the EIA.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity, from the dose-response curve.
-
Protocol 2: Measurement of Prostaglandin E2 Production in Cell-Based Assays
This protocol outlines a method to assess the effect of this compound on PGE2 production in a cell-based system, such as human peripheral monocytes.
Materials:
-
Human peripheral monocytes
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) for COX-2 induction
-
This compound
-
Control NSAIDs
-
DMSO
-
96-well cell culture plates
-
Prostaglandin E2 (PGE2) EIA kit
Procedure:
-
Cell Culture and Treatment:
-
Isolate human peripheral monocytes from healthy donors.
-
Seed the monocytes in 96-well cell culture plates at a suitable density and allow them to adhere.
-
For COX-2 activity assessment, stimulate the cells with LPS for a specified time (e.g., 24 hours) to induce COX-2 expression. For COX-1 activity, use unstimulated cells.
-
Prepare various concentrations of this compound and control NSAIDs in the cell culture medium.
-
Remove the medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 1 hour) at 37°C in a CO2 incubator.
-
-
Measurement of PGE2 Production:
-
After incubation, collect the cell culture supernatant.
-
Quantify the concentration of PGE2 in the supernatant using a PGE2 EIA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound relative to the vehicle control (cells treated with DMSO).
-
Generate a dose-response curve and determine the IC50 value for the inhibition of PGE2 production.
-
Visualizations
Prostaglandin Synthesis Pathway and Inhibition by this compound
Caption: this compound inhibits COX-1 and COX-2 enzymes.
Experimental Workflow for COX Inhibition Assay
Caption: Workflow for determining COX inhibition by this compound.
Application Notes and Protocols for Ciproquazone in Inflammation Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciproquazone, also known as Proquazone, is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][2] Unlike many other NSAIDs, it is a non-acidic compound.[1] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation and pain.[3] Proquazone has been shown to be effective in various animal models of both acute and chronic inflammation and has been studied for use in conditions such as rheumatoid arthritis and osteoarthritis.[1][4]
These application notes provide an overview of the use of this compound in common preclinical inflammation research models, including detailed experimental protocols and a summary of its biological effects.
Mechanism of Action: Cyclooxygenase Inhibition
This compound exerts its anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory signaling molecules.[3] By blocking this pathway, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever.[3]
Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Data Presentation
Table 1: Anti-Inflammatory Activity of this compound in Animal Models
| Model | Species | This compound Efficacy | Comparator Efficacy | Reference |
| Carrageenan-induced Paw Edema | Rat | Orally effective | - | [2] |
| Adjuvant-induced Arthritis | Rat | Orally effective | - | [2] |
Note: Specific ED50 values for this compound in these models from primary literature could not be retrieved in the conducted search.
Table 2: Comparative Ulcerogenic Potential of this compound
| Species | Relative Ulcerogenic Potency | Reference |
| Rat | Indomethacin > Naproxen = This compound > Phenylbutazone | [5] |
Experimental Protocols
In Vivo Models of Inflammation
1. Carrageenan-Induced Paw Edema in Rats (Acute Inflammation)
This widely used model assesses the activity of drugs against acute inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. The anti-inflammatory profile of proquazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Proquazone? [synapse.patsnap.com]
- 4. A long-term double-blind comparative study on proquazone (Biarison) and ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evaluation of the analgesic efficacy of proquazone and aspirin in postoperative dental pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Ciproquazone: Application Notes and Protocols for Nociception and Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciproquazone is a non-steroidal anti-inflammatory drug (NSAID) with demonstrated analgesic, anti-inflammatory, and antipyretic properties.[1][2] Unlike many traditional NSAIDs which are acidic molecules, this compound is a non-acidic quinazolinone derivative.[1][2] Its primary mechanism of action involves the inhibition of prostaglandin synthesis, a key pathway in the generation of pain and inflammation.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical nociception and pain research.
Mechanism of Action
This compound exerts its effects by inhibiting cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase.[3][4] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators that sensitize peripheral nociceptors and contribute to the central perception of pain. By blocking this pathway, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical models.
Table 1: In Vitro Inhibition of Prostaglandin Synthesis
| Enzyme Source | Assay Description | IC50 (nM) | Reference |
| Bovine Seminal Vesicles | Inhibition of PG synthetase activity | 70 | [5] |
Table 2: In Vivo Analgesic and Anti-inflammatory Activity
| Animal Model | Species | Endpoint | Route of Administration | ED50 (mg/kg) | Reference |
| Carrageenan-induced Paw Edema | Rat | Inhibition of edema | Oral | 5.2 | [6] |
Signaling Pathway
The diagram below illustrates the signaling pathway involved in pain and inflammation that is targeted by this compound.
This compound's inhibition of COX enzymes in the prostaglandin synthesis pathway.
Experimental Protocols
Detailed methodologies for key in vivo experiments to assess the analgesic properties of this compound are provided below.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.[5] Intraperitoneal injection of acetic acid induces a characteristic writhing response (abdominal constrictions and stretching) due to the release of inflammatory mediators, including prostaglandins.
Experimental Workflow
References
- 1. What is the mechanism of Proquazone? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is Proquazone used for? [synapse.patsnap.com]
- 5. BindingDB PrimarySearch_ki [bindingdb.org]
- 6. moscow.sci-hub.se [moscow.sci-hub.se]
Application Notes and Protocols for Ciproquazone (Ciprofloxacin) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the administration of Ciproquazone, presumed to be Ciprofloxacin, to mice via three common routes: oral gavage (PO), intraperitoneal (IP), and intravenous (IV) injection. Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, transcription, repair, and recombination.[1][2] This document outlines standardized procedures to ensure accurate dosing, minimize animal stress, and maintain experimental reproducibility. Adherence to institutional animal care and use committee (IACUC) guidelines is mandatory for all procedures.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Ciprofloxacin in mice following administration by different routes. It is important to note that these values are compiled from various studies and may differ based on mouse strain, sex, age, and experimental conditions.
Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Mice
| Parameter | Oral (PO) | Intraperitoneal (IP) | Intravenous (IV) | Subcutaneous (SC) |
| Bioavailability (%) | ~70% (in humans, mouse data varies)[3][4] | - | 100% (by definition) | - |
| Peak Serum Concentration (Cmax) | Variable, dose-dependent | 30 mg/kg dose resulted in a Cmax of approximately 4 µg/mL | Dose-dependent | 7 mg/kg dose resulted in a Cmax of 1.4 mg/L; 35 mg/kg dose resulted in a Cmax of 6.2 mg/L |
| Time to Peak (Tmax) | ~1-2 hours (in humans)[4] | ~30 minutes | Immediate | 30 minutes |
| Half-life (t1/2) | ~4 hours (in humans)[5] | - | ~5.8 hours (in elderly patients, mouse data can vary)[6] | 41 minutes (7 mg/kg dose); 67 minutes (35 mg/kg dose) |
Table 2: Recommended Dosing and Vehicle Information
| Administration Route | Recommended Single Dose Range (mg/kg) | Maximum Volume | Common Vehicles |
| Oral (PO) | 10 - 100 | 10 mL/kg | Water, 0.5% Methylcellulose, Saline |
| Intraperitoneal (IP) | 10 - 50 | 10 mL/kg | Sterile Saline, Phosphate-Buffered Saline (PBS) |
| Intravenous (IV) | 5 - 20 | 5 mL/kg | Sterile Saline, 5% Dextrose Solution |
Experimental Protocols
Oral Gavage (PO) Administration
Oral gavage ensures the direct and accurate administration of a specified dose into the stomach.
Materials:
-
Ciprofloxacin solution
-
Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
-
Syringe (1 mL)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dose volume.
-
Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the stomach.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube as it is gently advanced. Do not force the needle.
-
Dose Administration: Once the needle is in the stomach (pre-measure the length from the mouth to the last rib), slowly administer the Ciprofloxacin solution.
-
Withdrawal: Gently remove the gavage needle in a single, smooth motion.
-
Monitoring: Observe the mouse for at least 5-10 minutes post-administration for any signs of distress, such as difficulty breathing or regurgitation.
Intraperitoneal (IP) Injection
IP injection allows for rapid absorption of the substance into the peritoneal cavity.
Materials:
-
Ciprofloxacin solution (sterile)
-
Sterile syringe (1 mL) with a 25-27 gauge needle
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse to determine the correct dose volume.
-
Restraint: Securely restrain the mouse, exposing the abdomen. The mouse can be tilted slightly with its head downwards to move the abdominal organs away from the injection site.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle. Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe.
-
Dose Administration: Inject the Ciprofloxacin solution smoothly.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Intravenous (IV) Injection (Tail Vein)
IV injection provides immediate and complete bioavailability of the drug. This technique requires significant skill.
Materials:
-
Ciprofloxacin solution (sterile)
-
Sterile syringe (1 mL) with a 27-30 gauge needle
-
A mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
Procedure:
-
Animal Preparation: Weigh the mouse. Place the mouse in a restrainer to secure it and expose the tail.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible.
-
Injection Site Preparation: Clean the tail with 70% ethanol.
-
Injection: With the bevel of the needle facing up, insert the needle into one of the lateral tail veins at a shallow angle. The needle should be advanced a few millimeters into the vein.
-
Dose Administration: A successful injection is indicated by the lack of resistance and no bleb formation. Administer the solution slowly.
-
Withdrawal and Hemostasis: Carefully withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Visualizations
Signaling Pathway
Experimental Workflow: Oral Gavage
Logical Relationship: Administration Route and Bioavailability
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. CIPROFLOXACIN- Mechanism of action ,pharmacokinetics,uses,adverse effect [stencildent.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Absolute oral bioavailability of ciprofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Steady-state pharmacokinetics of intravenous and oral ciprofloxacin in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Quinolone Antibiotics
A focus on Ciprofloxacin as a proxy for Ciproquazone
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive literature searches did not yield specific analytical methods for the quantification of This compound . The information provided herein is based on established and validated methods for the quantification of Ciprofloxacin , a structurally related quinolone antibiotic. These protocols and data are intended to serve as a starting point and a valuable reference for the development of analytical methods for this compound. It is imperative that any method adapted from the information below be thoroughly validated for this compound to ensure accuracy, precision, and reliability.
Introduction
Quinolone antibiotics are a critical class of synthetic antimicrobial agents with broad-spectrum activity. Accurate and reliable quantification of these compounds in various matrices is essential for pharmaceutical quality control, pharmacokinetic studies, and residue analysis. This document provides an overview of common analytical techniques that can be adapted for the quantification of quinolone compounds like this compound, with specific examples and protocols for Ciprofloxacin. The primary methods covered are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation, identification, and quantification of quinolones. Reversed-phase HPLC with UV detection is a common and robust method.
Table 1: Summary of Quantitative Data for Ciprofloxacin Quantification by RP-HPLC
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 | Inertsil C18 (250 x 4.6mm) | C-18 (LichroCART® 125x4mm, 5µm)[1] |
| Mobile Phase | Acetonitrile:Water (80:20), pH 2.7 with phosphoric acid[2] | Phosphate buffer (pH 6.8):Acetonitrile (82:18 v/v)[3] | Methanol:Buffer (0.025M Orthophosphoric acid, pH 3.0 with triethylamine) (40:60 v/v)[1] |
| Flow Rate | 1.7 mL/min[2] | 1.0 mL/min[3] | 2.0 mL/min[1] |
| Detection | UV at 275.0 nm[2] | UV at 316 nm[3] | UV at 278 nm[1] |
| Linearity Range | Not Specified | 27.5 - 82.5 µg/mL[3] | 10 - 50 µg/mL[1] |
| Correlation Coefficient (r²) | ≥ 0.9999[2] | 0.9999[3] | Not Specified |
| Limit of Detection (LOD) | 500 ng/mL[2] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
| Recovery | 99.01% - 101.19%[2] | 99.7%[3] | Not Specified |
| Precision (RSD) | Not Specified | Repeatability: 0.29%, Intermediate: 0.39%[3] | Not Specified |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for quantifying low concentrations of quinolones in complex biological matrices.
Table 2: Summary of Quantitative Data for Ciprofloxacin Quantification by LC-MS/MS
| Parameter | Method 1 | Method 2 |
| Column | C18 | SB-C18 (100 mm × 3 mm, 3.5 μm)[4] |
| Mobile Phase | 5 mM ammonium formate (0.1% formic acid) – acetonitrile (gradient)[5] | 0.1% formic acid in water:acetonitrile (70:30, v/v)[4] |
| Flow Rate | 0.6 mL/min[5] | 0.5 mL/min[4] |
| Ionization Mode | Not Specified | Electrospray Positive Ionization (ESI+)[4] |
| Monitored Transitions | Not Specified | m/z 332 → [parent ion] for ciprofloxacin[4] |
| Linearity Range | Not Specified | 25 - 5000 ng/mL[4] |
| Correlation Coefficient (r²) | Not Specified | > 0.999[4] |
| Limit of Quantification (LOQ) | Not Specified | 10 ng/mL[4] |
| Recovery | Not Specified | 82.5% - 91.1%[4] |
| Precision (RSD) | Not Specified | < 8.7% (within-run), < 11.9% (between-run)[4] |
UV-Vis Spectrophotometry
Spectrophotometric methods are simpler and more cost-effective, suitable for the quantification of pure substances or simple formulations.
Table 3: Summary of Quantitative Data for Ciprofloxacin Quantification by Spectrophotometry
| Parameter | Method 1 | Method 2 | Method 3 |
| Principle | Oxidation with KMnO₄ in alkaline media[6] | Chelation with Iron (III) in sulfuric acid[7] | First-order derivative spectrophotometry[8] |
| Wavelength (λmax) | 603 nm[6] | 447 nm[7] | Not Specified |
| Linearity Range | 4.0 - 20.0 µg/mL[6] | 50 - 500 ppm[7] | 2 - 24 µg/mL[8] |
| Correlation Coefficient (r²) | Not Specified | Not Specified | 0.9990[8] |
| Limit of Detection (LOD) | Not Specified | Not Specified | 0.45 µg/mL[8] |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | 1.50 µg/mL[8] |
| Precision (RSD) | Intraday: 0.05-0.50%, Interday: 0.07-0.63%[6] | < 0.92%[7] | Not Specified |
Experimental Protocols
Protocol for RP-HPLC Quantification of Ciprofloxacin in Pharmaceutical Tablets
This protocol is based on the method described by Siddiqi et al.[2]
1. Materials and Reagents:
-
Ciprofloxacin reference standard
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (85%)
-
Water (HPLC grade)
-
Ciprofloxacin tablets
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Sonicator
-
pH meter
3. Preparation of Mobile Phase:
-
Prepare a mixture of acetonitrile and water in a ratio of 80:20 (v/v).
-
Adjust the pH of the mixture to 2.7 using 85% phosphoric acid.
-
Degas the mobile phase before use.
4. Preparation of Standard Solution:
-
Accurately weigh 10 mg of ciprofloxacin reference standard and dissolve it in 100 mL of mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range.
5. Preparation of Sample Solution:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of ciprofloxacin and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
-
Make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
6. Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Acetonitrile:Water (80:20, v/v), pH 2.7
-
Flow Rate: 1.7 mL/min
-
Detection Wavelength: 275.0 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
7. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of ciprofloxacin in the sample solution from the calibration curve.
Protocol for LC-MS/MS Quantification of Ciprofloxacin in Plasma
This protocol is based on the method described by a study on LC-MS/MS based quantitation of ciprofloxacin.[5]
1. Materials and Reagents:
-
Ciprofloxacin reference standard
-
d8-Ciprofloxacin (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium formate
-
Water (LC-MS grade)
-
Plasma samples
2. Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 analytical column
3. Sample Preparation (Protein Precipitation):
-
To 20 µL of plasma sample, add 80 µL of acetonitrile containing the internal standard (d8-Ciprofloxacin).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
4. Chromatographic Conditions:
-
Column: C18
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.6 mL/min
-
Gradient Elution: A suitable gradient program to ensure separation of the analyte and IS.
-
Injection Volume: 5 µL
5. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the appropriate precursor-to-product ion transitions for ciprofloxacin and d8-ciprofloxacin.
6. Analysis:
-
Analyze the prepared samples using the LC-MS/MS system.
-
Quantify the amount of ciprofloxacin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.
Protocol for Spectrophotometric Quantification of Ciprofloxacin
This protocol is based on the method described by a study on the kinetic spectrophotometric determination of ciprofloxacin.[6]
1. Materials and Reagents:
-
Ciprofloxacin reference standard
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Distilled water
2. Instrumentation:
-
UV-Vis Spectrophotometer
3. Preparation of Reagents:
-
Prepare a standard stock solution of ciprofloxacin in distilled water.
-
Prepare a solution of potassium permanganate in distilled water.
-
Prepare a solution of sodium hydroxide in distilled water.
4. Procedure:
-
In a series of volumetric flasks, add increasing volumes of the ciprofloxacin standard solution.
-
Add a fixed volume of sodium hydroxide solution to each flask.
-
Initiate the reaction by adding a fixed volume of potassium permanganate solution.
-
Measure the absorbance of the resulting manganate ion at 603 nm at a fixed time after initiating the reaction.
5. Analysis:
-
Construct a calibration curve by plotting the absorbance versus the concentration of ciprofloxacin.
-
Determine the concentration of ciprofloxacin in an unknown sample by measuring its absorbance under the same conditions and interpolating from the calibration curve.
Visualization of Pathways and Workflows
Generalized Mechanism of Action for Quinolone Antibiotics
Quinolone antibiotics, including ciprofloxacin, exert their antibacterial effect by inhibiting DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.[9][10]
Caption: Generalized mechanism of action of quinolone antibiotics.
General Analytical Workflow for Quinolone Quantification
The following diagram illustrates a typical workflow for the quantification of quinolones in a given sample.
Caption: A typical analytical workflow for quinolone quantification.
References
- 1. japsonline.com [japsonline.com]
- 2. galaxypub.co [galaxypub.co]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS based quantitation of ciprofloxacin and its application to antimicrobial resistance study in Balb/c mouse plasma, urine, bladder and kidneys - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Kinetic spectrophotometric determination of ciprofloxacin in a pharmaceutical preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow injection spectrophotometric determination of the antibiotic ciprofloxacin in drug formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METHODS AND OBJECTS OF CHEMICAL ANALYSIS [moca.net.ua]
- 9. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method for the Analysis of Ciproquazone
Abstract
This application note describes a proposed High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Ciproquazone. Due to a lack of specific published methods for this compound, this protocol has been developed based on established analytical methodologies for structurally similar quinolone derivatives. The method utilizes a reversed-phase C18 column with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. Detection is performed at a UV wavelength of 275 nm, which is a common absorbance maximum for quinolone compounds. This method is intended to provide a reliable and robust starting point for researchers, scientists, and drug development professionals for the determination of this compound in various sample matrices.
Introduction
This compound is a quinolone derivative. The quantitative analysis of quinolones is crucial in pharmaceutical research and development, quality control, and pharmacokinetic studies. HPLC with UV detection is a widely used technique for the analysis of these compounds due to its sensitivity, specificity, and accessibility. This application note provides a comprehensive protocol for the analysis of this compound, including chromatographic conditions, sample preparation, and proposed validation parameters.
Experimental
Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Chromatographic Conditions
A summary of the proposed HPLC-UV conditions is presented in Table 1.
Table 1: Proposed HPLC-UV Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Run Time | 10 minutes |
Protocols
Preparation of Mobile Phase
-
Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the filtered phosphate buffer and acetonitrile in a 70:30 (v/v) ratio. Degas the mobile phase before use.
Preparation of Standard Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid dosage form is provided below.
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a single dose of this compound.
-
Transfer the powder to a suitable volumetric flask and add a portion of the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Proposed Method Validation Parameters
The following parameters should be evaluated to validate the proposed analytical method according to ICH guidelines. The expected performance is summarized in Table 2.
Table 2: Proposed Method Validation Parameters and Acceptance Criteria
| Parameter | Proposed Specification |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 50 µg/mL |
| Retention Time (tR) | Approximately 5 minutes |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Specificity | No interference from placebo or common excipients |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC-UV analysis of this compound.
Logical Relationship of Method Development
Caption: Logical steps for the development and validation of an HPLC method.
Conclusion
The proposed HPLC-UV method provides a robust framework for the analysis of this compound. The described chromatographic conditions are based on well-established principles for the separation of quinolone compounds and are expected to yield excellent performance characteristics upon validation. This application note serves as a valuable resource for researchers and analysts in the pharmaceutical industry for the routine analysis and quality control of this compound. Further optimization and validation based on the specific sample matrix are recommended.
Application Note: High-Throughput LC-MS/MS Analysis of Ciproquazone and its Putative Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of the quinazolinone-based compound, Ciproquazone, and its predicted metabolites in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is tailored for high-throughput analysis in a drug metabolism and pharmacokinetics (DMPK) laboratory setting. This document provides a comprehensive workflow, from sample receipt to data analysis, including hypothetical quantitative data to illustrate the method's potential application.
Introduction
This compound, with the chemical structure 1-(cyclopropylmethyl)-6-methoxy-4-phenyl-quinazolin-2-one, is a small molecule with potential therapeutic applications. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. The primary routes of drug metabolism often involve enzymatic modifications by Cytochrome P450 (CYP) enzymes, leading to the formation of more polar metabolites that can be readily excreted. For this compound, the anticipated major metabolic pathways include hydroxylation of the aromatic rings, O-demethylation of the methoxy group, and potential N-dealkylation of the cyclopropylmethyl group. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of drugs and their metabolites in complex biological matrices due to its high sensitivity, selectivity, and speed.[1]
Predicted Metabolic Pathways of this compound
Based on the structure of this compound and common metabolic transformations for quinazolinone derivatives, the following primary metabolites are predicted:
-
M1: O-desmethyl-Ciproquazone: Resulting from the demethylation of the methoxy group.
-
M2: Hydroxy-Ciproquazone (Phenyl ring): Involving hydroxylation at one of the positions on the 4-phenyl ring.
-
M3: Hydroxy-Ciproquazone (Quinazolinone ring): Involving hydroxylation on the quinazolinone ring system.
-
M4: N-descyclopropylmethyl-Ciproquazone: Resulting from the cleavage of the cyclopropylmethyl group from the nitrogen atom.
Experimental Protocols
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[2][3]
Materials:
-
Human plasma samples containing this compound and its metabolites.
-
Acetonitrile (ACN), LC-MS grade.
-
Internal Standard (IS) solution: A structurally similar compound not expected to be present in the samples (e.g., a stable isotope-labeled this compound or a related quinazolinone derivative) at a concentration of 100 ng/mL in 50:50 ACN:water.
-
Microcentrifuge tubes (1.5 mL).
-
Vortex mixer.
-
Microcentrifuge.
-
96-well collection plates.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Internal Standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly to ensure complete dissolution and inject into the LC-MS/MS system.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Hypothetical MRM Transitions:
The following table outlines hypothetical but plausible Multiple Reaction Monitoring (MRM) transitions for this compound and its predicted metabolites. These would need to be optimized experimentally.
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 319.2 | 277.1 | 25 |
| M1: O-desmethyl | 305.2 | 263.1 | 27 |
| M2: Hydroxy (Phenyl) | 335.2 | 277.1 | 28 |
| M3: Hydroxy (Quinazolinone) | 335.2 | 293.1 | 26 |
| M4: N-descyclopropylmethyl | 265.1 | 223.1 | 30 |
| Internal Standard | (Specific to IS) | (Specific to IS) | (Optimized for IS) |
Data Presentation
The following table presents hypothetical quantitative data for this compound and its metabolites in human plasma samples at different time points after administration. This data is for illustrative purposes to demonstrate how results from this method would be presented.
| Time (hours) | This compound (ng/mL) | M1 (ng/mL) | M2 (ng/mL) | M3 (ng/mL) | M4 (ng/mL) |
| 0.5 | 152.3 | 12.1 | 25.4 | 8.9 | 5.2 |
| 1 | 289.7 | 28.5 | 55.1 | 18.3 | 10.8 |
| 2 | 410.2 | 55.8 | 98.6 | 35.7 | 21.4 |
| 4 | 355.6 | 89.2 | 152.3 | 60.1 | 38.9 |
| 8 | 180.1 | 110.5 | 185.7 | 85.4 | 55.3 |
| 12 | 95.4 | 98.3 | 160.2 | 72.9 | 48.1 |
| 24 | 25.8 | 45.1 | 75.8 | 34.6 | 22.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound metabolites.
Predicted Metabolic Pathway of this compound
Caption: Predicted metabolic pathways of this compound.
Conclusion
This application note provides a robust and detailed framework for the quantitative analysis of this compound and its predicted metabolites in human plasma using LC-MS/MS. The described protein precipitation sample preparation method is simple and amenable to high-throughput workflows. The hypothetical LC-MS/MS parameters and quantitative data serve as a practical guide for researchers initiating studies on the metabolism of this compound and other related quinazolinone compounds. The provided protocols and visualizations offer a comprehensive resource for scientists in the field of drug metabolism and pharmacokinetics.
References
Ciprofloxacin in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Ciprofloxacin, a synthetic fluoroquinolone antibiotic, in cell culture experiments. While primarily known for its antibacterial activity, Ciprofloxacin has demonstrated significant effects on eukaryotic cells, making it a valuable tool for studying various cellular processes, including cell cycle regulation, apoptosis, and signal transduction. This document outlines its mechanism of action, provides quantitative data on its effects, and offers detailed protocols for its application in cell culture-based assays.
Mechanism of Action in Eukaryotic Cells
In eukaryotic cells, Ciprofloxacin is known to primarily target topoisomerase II , an enzyme crucial for DNA replication and repair. By inhibiting topoisomerase II, Ciprofloxacin can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][2] Additionally, some studies suggest that Ciprofloxacin can induce cellular effects through the generation of reactive oxygen species (ROS) and by modulating specific signaling pathways.[3]
Data Presentation: Quantitative Effects of Ciprofloxacin
The following tables summarize the dose- and time-dependent effects of Ciprofloxacin on various cancer cell lines as reported in the literature. These values can serve as a starting point for experimental design, though optimal concentrations may vary depending on the cell line and experimental conditions.
| Cell Line | Assay | Incubation Time (hours) | IC50 (mM) | Reference |
| COLO829 (Melanoma) | WST-1 (Viability) | 24 | 0.74 | [1] |
| COLO829 (Melanoma) | WST-1 (Viability) | 48 | 0.17 | [1] |
| COLO829 (Melanoma) | WST-1 (Viability) | 72 | 0.10 | [1] |
| Cell Line | Concentration (µg/mL) | Effect | Reference |
| Jurkat (T-cell leukemia) | 25 | Inhibition of proliferation, G2/M phase arrest | [2][4] |
| Jurkat (T-cell leukemia) | >80 | Induction of apoptosis | [2][4] |
Signaling Pathways Modulated by Ciprofloxacin
Ciprofloxacin has been shown to influence several key signaling pathways in cancer cells. Understanding these pathways is crucial for interpreting experimental results and elucidating the molecular mechanisms underlying Ciprofloxacin's effects.
Caption: Ciprofloxacin's proposed mechanism of action in eukaryotic cells.
Experimental Workflow: From Cell Culture to Data Analysis
The following diagram illustrates a general workflow for investigating the effects of Ciprofloxacin in cell culture.
Caption: A typical experimental workflow for studying Ciprofloxacin's effects.
Experimental Protocols
General Cell Culture and Ciprofloxacin Treatment
Materials:
-
Cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin)
-
Ciprofloxacin hydrochloride (powder or stock solution)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture flasks, plates, and other consumables
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture Maintenance: Culture cells according to standard protocols for the specific cell line. Passage cells when they reach 70-90% confluency.
-
Ciprofloxacin Stock Solution: Prepare a stock solution of Ciprofloxacin (e.g., 10 mg/mL) in sterile water or an appropriate solvent. Filter-sterilize the stock solution and store it at -20°C.
-
Cell Seeding: Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis or cell cycle analysis) at a predetermined density to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Treatment: Prepare serial dilutions of Ciprofloxacin in complete culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of Ciprofloxacin. Include a vehicle control (medium with the same concentration of solvent used for the Ciprofloxacin stock).
-
Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
Cell Viability Assay (WST-1)
Principle: The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed directly correlates to the number of metabolically active cells.
Procedure:
-
Follow the "General Cell Culture and Ciprofloxacin Treatment" protocol for seeding and treating cells in a 96-well plate.
-
At the end of the incubation period, add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours in the CO2 incubator. The incubation time will depend on the metabolic activity of the cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.[5][6][7]
Procedure:
-
Follow the "General Cell Culture and Ciprofloxacin Treatment" protocol for seeding and treating cells in 6-well plates.
-
After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[8]
Procedure:
-
Follow the "General Cell Culture and Ciprofloxacin Treatment" protocol for seeding and treating cells in 6-well plates.
-
Harvest cells as described in the apoptosis assay protocol.
-
Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cells by flow cytometry. The DNA content will be used to generate a histogram representing the cell cycle distribution.
References
- 1. Ciprofloxacin-mediated induction of S-phase cell cycle arrest and apoptosis in COLO829 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin inhibits proliferation and promotes generation of aneuploidy in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphasic Response of Ciprofloxacin in Human Fibroblast Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. evotec.com [evotec.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 8. Cell cycle analysis - Wikipedia [en.wikipedia.org]
Ciprofloxacin as a Reference Standard in Pharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used in the treatment of various bacterial infections. Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[1][2]. Due to its well-characterized pharmacological profile and consistent in vitro and in vivo activity, ciprofloxacin serves as an essential reference standard in pharmacological research and drug development. It is utilized as a benchmark for evaluating the efficacy of new antimicrobial agents and for the validation of analytical methods[3].
This document provides detailed application notes and protocols for the use of ciprofloxacin as a reference standard, including its pharmacological data, experimental methodologies, and analytical procedures.
Pharmacological Data
The following tables summarize the key quantitative pharmacological data for ciprofloxacin, compiled from various preclinical and clinical studies.
Table 1: In Vitro Inhibitory Activity of Ciprofloxacin
| Target Enzyme | Organism | IC50 (µg/mL) | Reference |
| DNA Gyrase | Enterococcus faecalis | 27.8 | [4] |
| Topoisomerase IV | Enterococcus faecalis | 9.30 | [4] |
| DNA Gyrase | Staphylococcus aureus | 61.7 µM | [5] |
| Topoisomerase IV | Staphylococcus aureus | 3.0 µM | [5] |
| DNA Gyrase | Escherichia coli | 0.5 - 1.5 | [6] |
| Topoisomerase IV | Escherichia coli | 2 - 12 | [6] |
| DNA Gyrase (Wild-Type) | Neisseria gonorrhoeae | 0.39 µM | [7] |
Table 2: Preclinical Pharmacokinetic Parameters of Ciprofloxacin in Mice
| Route of Administration | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | Half-life (h) | AUC (µg·h/mL) | Reference |
| Subcutaneous | 7 | - | - | - | - | [8] |
| Subcutaneous | 35 | - | - | - | - | [8] |
| Intravenous | 15 | - | - | - | - | [9] |
| Oral | 3, 10, 30, 100, 300 | Dose-proportional increase | - | - | Dose-proportional increase | [10] |
Note: Specific values for Cmax, Tmax, Half-life, and AUC were not consistently provided in a comparable format across all preclinical studies.
Table 3: Clinical Pharmacokinetic Parameters of Ciprofloxacin in Healthy Human Volunteers
| Route of Administration | Dose (mg) | Cmax (mg/L) | Tmax (h) | Half-life (h) | Absolute Bioavailability (%) | Reference |
| Oral | 250 | 0.94 | ~1 | ~4 | ~60 | [11] |
| Intravenous | 100 | - | - | ~4 | - | [11] |
| Oral | 500 | 2.4 | 1.25 | 3.9 | ~70 | [12][13] |
Experimental Protocols
In Vitro DNA Gyrase Inhibition Assay
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of a test compound against bacterial DNA gyrase, using ciprofloxacin as a reference standard.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Relaxed plasmid DNA (for visualization)
-
DNA Gyrase enzyme (from the desired bacterial species)
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.75 mM ATP, 5 mM spermidine, 6.5% glycerol)
-
Ciprofloxacin reference standard
-
Test compound
-
Agarose gel
-
Gel loading buffer
-
Ethidium bromide or other DNA stain
-
Gel documentation system
Procedure:
-
Prepare a stock solution of ciprofloxacin and the test compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of ciprofloxacin and the test compound.
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the diluted ciprofloxacin or test compound.
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
-
Stop the reaction by adding gel loading buffer containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).
-
Load the samples onto an agarose gel, along with markers for supercoiled and relaxed DNA.
-
Perform electrophoresis to separate the different DNA topoisomers.
-
Stain the gel with a DNA stain and visualize it using a gel documentation system.
-
The conversion of supercoiled DNA to relaxed DNA will be inhibited in the presence of an active compound. Quantify the band intensities to determine the percentage of inhibition at each concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
High-Performance Liquid Chromatography (HPLC) for Quantification of Ciprofloxacin
This protocol outlines a validated HPLC method for the determination of ciprofloxacin in pharmaceutical formulations, using a ciprofloxacin reference standard for calibration.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Ciprofloxacin reference standard (USP or equivalent)
-
Methanol (HPLC grade)
-
Orthophosphoric acid
-
Triethylamine
-
Water (HPLC grade)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of buffer (0.025 M Orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and methanol (e.g., 60:40 v/v)[14].
-
Detection Wavelength: 278 nm[14].
-
Injection Volume: 20 µL.
Procedure:
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of ciprofloxacin reference standard and dissolve it in the mobile phase to obtain a stock solution of known concentration (e.g., 100 µg/mL).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
-
Preparation of Sample Solution:
-
For tablets, weigh and crush a number of tablets to obtain a fine powder. Accurately weigh an amount of powder equivalent to a single dose and dissolve it in a known volume of mobile phase.
-
For suspensions, accurately measure a volume of the suspension and dilute it with the mobile phase to the desired concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the sample solutions and record their peak areas.
-
Determine the concentration of ciprofloxacin in the samples by interpolating their peak areas on the calibration curve.
-
Mechanism of Action Signaling Pathway
Ciprofloxacin exerts its bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for maintaining the proper topology of DNA during replication and transcription.
-
Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome.
-
Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. This enzyme is responsible for decatenating replicated circular chromosomes. Ciprofloxacin's inhibition of topoisomerase IV prevents the segregation of daughter chromosomes, leading to a blockage of cell division.
The ultimate result of the inhibition of either enzyme is the fragmentation of the bacterial chromosome and subsequent cell death.
References
- 1. Ciprofloxacin. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Standard ciprofloxacin: Significance and symbolism [wisdomlib.org]
- 4. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ciprofloxacin Pharmacokinetics/Pharmacodynamics against Susceptible and Low-Level Resistant Escherichia coli Isolates in an Experimental Ascending Urinary Tract Infection Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics/Pharmacodynamics (PK/PD) of Ciprofloxacin in the Complicated Urinary Tract Infection (cUTI) Model in Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of ciprofloxacin after oral and intravenous administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. japsonline.com [japsonline.com]
- 15. Determination of Ciprofloxacin in Pharmaceutical Formulations Using HPLC Method with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. impactfactor.org [impactfactor.org]
Application Notes and Protocols: Ciproquazone in Drug Discovery
Note to the Reader: Initial searches for "Ciproquazone" yielded limited publicly available information regarding its extensive applications in drug discovery. One source indicates its use as an analgesic for treating spondylitis. However, due to the scarcity of detailed scientific data, this document will focus on the closely related and extensively researched compound, Ciprofloxacin , as a representative example of a quinolone's application in drug discovery. Ciprofloxacin is a well-established antibiotic, and its scaffold is actively being explored for other therapeutic indications, including oncology.
Ciprofloxacin: Applications in Drug Discovery
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in treating various bacterial infections.[1][2] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication, transcription, repair, and recombination.[1][2] Beyond its established antibacterial activity, the ciprofloxacin scaffold has emerged as a versatile platform for developing novel therapeutic agents, particularly in the field of oncology.[3][4]
Antibacterial Drug Discovery
Ciprofloxacin is highly effective against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, and also demonstrates activity against Gram-positive organisms like Staphylococcus aureus.[1][2] Its potent bactericidal effects have made it a crucial tool in combating infections of the urinary tract, respiratory system, skin, and bones.[1]
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
| Bacterial Species | MIC90 (µg/mL) | Reference |
| Pseudomonas aeruginosa | ~0.5 | [1] |
| Gram-negative bacteria (most) | < 1 | [2] |
| Staphylococci (including MRSA) | < 1 | [2] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Ciprofloxacin stock solution (e.g., 1 mg/mL)
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Serial Dilutions: Serially dilute the ciprofloxacin stock solution in MHB across the wells of a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculate: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Controls: Include a positive control well (bacteria in MHB without ciprofloxacin) and a negative control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Read Results: The MIC is the lowest concentration of ciprofloxacin that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow: MIC Determination
Anticancer Drug Discovery
Recent research has highlighted the potential of ciprofloxacin and its derivatives as anticancer agents.[3][4] The proposed mechanisms include the induction of apoptosis and antiproliferative activities in various cancer cell lines.[4] Modifications to the ciprofloxacin structure, particularly at the 7-piperazinyl position, have been explored to enhance antitumor efficacy.[4][5]
Quantitative Data: In Vitro Anticancer Activity of Ciprofloxacin Derivatives
| Compound | Cancer Cell Lines | IC50 (µM) | Reference |
| Derivative 2 | Three human cancer cell lines | 10 | [4][5] |
| Derivative 6h | Four human cancer cell lines | 10 | [4][5] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay, a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Ciprofloxacin or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., ciprofloxacin derivatives) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway: Ciprofloxacin's Proposed Anticancer Mechanism
Synthesis of Ciprofloxacin Derivatives
The synthesis of novel ciprofloxacin derivatives is a key area of research aimed at enhancing their biological activities.[3] One common strategy involves the modification of the piperazine ring.[4]
Experimental Protocol: Synthesis of 7-((4-substituted)piperazin-1-yl) Derivatives of Ciprofloxacin
This protocol provides a general overview of the synthesis of N-substituted piperazinyl derivatives of ciprofloxacin.
Materials:
-
Ciprofloxacin
-
Substituted acyl chlorides or alkyl halides
-
Triethylamine (Et3N)
-
Dichloromethane (CH2Cl2)
-
Palladium on carbon (Pd/C) for deprotection steps if necessary
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
General Procedure:
-
Reaction Setup: Dissolve ciprofloxacin in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Base Addition: Add a base, typically triethylamine, to the reaction mixture to act as a proton scavenger.
-
Acylation/Alkylation: Slowly add the desired acyl chloride or alkyl halide to the flask at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, perform an aqueous work-up to remove excess reagents and byproducts. Purify the crude product using column chromatography to obtain the desired derivative.
-
Characterization: Characterize the final compound using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Logical Relationship: Drug Discovery and Development Pipeline
References
- 1. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ciproquazone Stability and Degradation
Disclaimer: Scientific literature extensively covers the stability and degradation of "Ciprofloxacin," a widely researched second-generation fluoroquinolone antibiotic. Information on "Ciproquazone" is sparse, and the name is often used interchangeably with or may be a lesser-known variant of Ciprofloxacin. This guide is therefore based on the comprehensive data available for Ciprofloxacin, which is expected to share similar stability characteristics due to its structural relationship.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions researchers may encounter regarding the stability of this compound/Ciprofloxacin during experimental procedures.
Q1: What are the primary factors that influence the stability of Ciprofloxacin in solution?
A1: The stability of Ciprofloxacin is primarily affected by several environmental and chemical factors. These include pH, temperature, light exposure (especially UV radiation), and the presence of oxidizing agents.[1][2][3] Formulations should be carefully designed to control these parameters to prevent degradation of the active pharmaceutical ingredient (API).[4]
Q2: My Ciprofloxacin solution changed properties after adjusting the pH. Why is that?
A2: Ciprofloxacin's stability is highly pH-dependent. Both acidic and alkaline conditions can catalyze its degradation through hydrolysis.[1][5] The molecule is known to be most stable in a pH range of 4-8.[1] Extreme pH levels can lead to the cleavage of the piperazine ring and other hydrolytic reactions, resulting in a loss of potency.[6] The electrochemical oxidation potential of Ciprofloxacin is also influenced by pH.[7]
Q3: I observed significant degradation of my sample after storing it at room temperature for an extended period. Is Ciprofloxacin thermally labile?
A3: Yes, Ciprofloxacin is susceptible to thermal degradation. Storing solutions at elevated temperatures accelerates the rate of chemical reactions, leading to decomposition.[1][8] For instance, forced degradation studies often use temperatures around 60-80°C to induce and study thermal breakdown within a short timeframe.[5][9] It is recommended to store stock solutions and formulations at controlled room temperature or refrigerated conditions as specified by stability data.[10] Standard solutions of ciprofloxacin hydrochloride have been shown to be stable for up to 38 hours at 25°C.[10][11]
Q4: My experiment involves light exposure. Are there any special precautions I need to take with Ciprofloxacin?
A4: Absolutely. Ciprofloxacin is known to be photosensitive.[12] Exposure to light, particularly UV radiation, can induce photodegradation.[9][13] This process can lead to the formation of various degradation products through pathways like decarboxylation and cleavage of the piperazine ring.[14] For experiments involving light, it is crucial to use amber-colored glassware or containers wrapped in aluminum foil and to minimize exposure time.[15] ICH Q1B guidelines provide a framework for systematic photostability testing.[12][16]
Q5: What are the expected degradation products of Ciprofloxacin?
A5: Ciprofloxacin degrades through several pathways, including oxidation, hydrolysis, and photolysis.[14][17] Key reactions occur at three main sites on the molecule:
-
Piperazine Ring: This is a common site for oxidation and cleavage.[6][14]
-
Quinolone Moiety: Reactions such as defluorination and hydroxylation can occur here.[14]
-
Cyclopropyl Group: Ring cleavage can happen under certain stress conditions.[14] Identifying these products is crucial for developing stability-indicating analytical methods.[17]
Q6: I suspect my sample is degrading. How can I confirm this and identify the cause?
A6: To investigate suspected degradation, a systematic approach is needed. This is often referred to as a forced degradation or stress study.[17][18][19] By subjecting the drug to harsh conditions (acid, base, heat, light, oxidation), you can intentionally generate degradation products.[20] These stressed samples are then analyzed, typically using a stability-indicating HPLC method, to separate the parent drug from any new peaks that represent degradation products.[10][21] Comparing the chromatograms of your experimental sample to these stressed samples can help identify the degradation pattern and its likely cause.
Quantitative Data on Ciprofloxacin Degradation
The following tables summarize quantitative data from forced degradation studies performed on Ciprofloxacin under various stress conditions, as per ICH guidelines.[5]
Table 1: Degradation of Ciprofloxacin under Hydrolytic and Oxidative Stress
| Stress Condition | Reagent & Conditions | Duration | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl, refluxed at 60°C | 30 minutes | 11.24% | [5] |
| Base Hydrolysis (Alkali) | 0.1 N NaOH, refluxed at 60°C | 30 minutes | 10.56% | [5] |
| Oxidative Degradation | 3% H₂O₂, refluxed at 60°C | 30 minutes | 13.56% | [5] |
Table 2: Degradation of Ciprofloxacin under Thermal and Photolytic Stress
| Stress Condition | Conditions | Duration | % Degradation | Reference |
| Thermal Degradation | 80°C in an oven | 4 hours | 8.98% | [9] |
| Photolytic Degradation | Exposed to UV light in a chamber | 4 days | 7.56% | [9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Ciprofloxacin
This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[17][18]
Objective: To generate Ciprofloxacin degradation products under various stress conditions (hydrolysis, oxidation, heat, and light) for analytical method validation.
Materials:
-
Ciprofloxacin HCl pure drug
-
HPLC grade water, methanol, acetonitrile
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Orthophosphoric acid
-
Volumetric flasks, pipettes
-
Water bath, hot air oven, UV chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Ciprofloxacin HCl in HPLC grade water. Subsequent dilutions are made from this stock.
-
Acid Degradation:
-
Take a known volume of the stock solution in a volumetric flask.
-
Add an equal volume of 0.1 N HCl.
-
Reflux the solution in a water bath at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature and neutralize with 0.1 N NaOH.
-
Dilute to the final volume with the mobile phase or a suitable diluent.
-
Inject into the HPLC system.
-
-
Base Degradation:
-
Take a known volume of the stock solution in a volumetric flask.
-
Add an equal volume of 0.1 N NaOH.
-
Reflux the solution in a water bath at 60°C for 30 minutes.[5]
-
Cool the solution to room temperature and neutralize with 0.1 N HCl.
-
Dilute to the final volume and inject into the HPLC system.
-
-
Oxidative Degradation:
-
Take a known volume of the stock solution in a volumetric flask.
-
Add an equal volume of 3% H₂O₂.
-
Reflux the solution in a water bath at 60°C for 30 minutes.[5]
-
Cool, dilute to the final volume, and inject into the HPLC system.
-
-
Thermal Degradation:
-
Keep the solid drug powder in a hot air oven at 80°C for 4 hours.[9]
-
Alternatively, reflux a solution of the drug at 80°C for a specified period.
-
After exposure, dissolve/dilute the sample appropriately and inject it into the HPLC system.
-
-
Photolytic Degradation:
-
Expose a solution of the drug in a transparent container to UV light (e.g., in a UV chamber) for 4 days.[9]
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample if necessary and inject it into the HPLC system.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation by comparing the peak area of the parent drug in stressed and unstressed samples.
-
Visualizations
Diagrams of Pathways and Workflows
Caption: Key factors influencing the chemical stability of Ciprofloxacin.
Caption: Experimental workflow for a forced degradation study.
Caption: Simplified degradation pathways of the Ciprofloxacin molecule.
References
- 1. Factors affecting stability of drugs | PPTX [slideshare.net]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. scribd.com [scribd.com]
- 4. ijsdr.org [ijsdr.org]
- 5. impactfactor.org [impactfactor.org]
- 6. Ciprofloxacin degradation from aqueous solution by Fenton oxidation: reaction kinetics and degradation mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Electrochemical oxidation of ciprofloxacin in two different processes: the electron transfer process on the anode surface and the indirect oxidation process in bulk solutions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scirp.org [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. database.ich.org [database.ich.org]
- 13. Improvement in photostability of pantoprazole sodium by microencapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 19. pharmtech.com [pharmtech.com]
- 20. ajrconline.org [ajrconline.org]
- 21. Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances - American Journal of Analytical Chemistry - SCIRP [scirp.org]
Ciproquazone solubility problems and solutions
Welcome to the technical support center for ciproquazone. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a quinazolinone derivative that has been studied for its pharmacological activities, including the inhibition of prostaglandin biosynthesis. Like many quinazolinone derivatives, this compound is a lipophilic compound with a crystalline structure, which often leads to poor aqueous solubility.[1][2] This limited solubility can be a significant hurdle in experimental assays and formulation development, potentially impacting dissolution rate, bioavailability, and the accuracy of experimental results.[1]
Q2: I'm observing precipitation of this compound in my aqueous buffer during my experiment. What are the likely causes?
A2: Precipitation of this compound in aqueous buffers is a common manifestation of its low solubility. This can be triggered by several factors:
-
Solvent Shock: When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.
-
pH of the Buffer: The solubility of compounds with ionizable groups can be highly dependent on the pH of the medium. While the predicted pKa of this compound is low (around 0.28), the overall molecular structure contributes to its low water solubility.
-
Temperature: Changes in temperature can affect solubility. If your experiment is conducted at a different temperature than where your solutions were prepared, precipitation can occur.
-
Concentration: The concentration of this compound in your final assay may be exceeding its thermodynamic solubility limit in that specific medium.
Q3: What are the general strategies to improve the solubility of this compound for in vitro experiments?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be categorized as follows:
-
Co-solvents: Introducing a water-miscible organic solvent can increase the overall solubility of the compound in the aqueous medium.[3]
-
pH Adjustment: Although less likely to be effective for this compound based on its predicted pKa, for some compounds, adjusting the pH of the buffer to ionize the molecule can significantly increase solubility.
-
Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[3]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with lipophilic drugs, enhancing their solubility.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Solutions |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | Exceeding the aqueous solubility limit; "solvent shock". | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (be mindful of its potential effects on your experimental system).3. Add the DMSO stock to the buffer slowly while vortexing to improve mixing.4. Warm the buffer slightly before adding the stock solution.5. Employ a co-solvent in your buffer system. |
| Inconsistent results or lower than expected activity in bioassays. | Poor solubility leading to a lower effective concentration of the compound. | 1. Visually inspect for precipitation in your assay plates.2. Prepare a saturated solution of this compound in your assay buffer, centrifuge, and measure the concentration of the supernatant to determine the actual solubility.3. Utilize a solubility enhancement technique (co-solvents, surfactants, or cyclodextrins) to ensure the compound is fully dissolved at the desired concentration. |
| Difficulty preparing a concentrated aqueous stock solution. | This compound has inherently low aqueous solubility. | It is generally not feasible to prepare high-concentration stock solutions of this compound in purely aqueous media. Prepare a high-concentration stock in an organic solvent like DMSO or ethanol, and then dilute it into your aqueous experimental medium. |
Experimental Protocols for Solubility Enhancement
Below are detailed protocols for common solubility enhancement techniques that can be adapted for this compound.
Protocol 1: Co-Solvent Method
This method involves using a mixture of water and a water-miscible organic solvent to increase the solubility of a lipophilic compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Prepare various aqueous buffer systems containing different percentages of a co-solvent (e.g., 5%, 10%, 20% v/v of ethanol, PEG 400, or propylene glycol).
-
Add a small aliquot of the this compound DMSO stock to each co-solvent buffer system to achieve the desired final concentration.
-
Vortex the solutions thoroughly.
-
Visually inspect for any precipitation immediately and after a set period (e.g., 1 hour, 24 hours) at the experimental temperature.
-
Optional: Quantify the concentration of the dissolved this compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV) to determine the solubility.
Protocol 2: Cyclodextrin Complexation
This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., deionized water or PBS)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 1-10% w/v).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After stirring, allow the suspension to settle.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the this compound-HP-β-CD complex.
-
Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to ascertain the solubility enhancement.
Protocol 3: Solid Dispersion Technique
Solid dispersion involves dispersing the drug in an inert carrier matrix at the solid-state, which can enhance dissolution rates.
Materials:
-
This compound
-
A hydrophilic carrier (e.g., Poloxamer 407, PVP K30, PEG 6000)
-
A volatile organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
Procedure:
-
Accurately weigh this compound and the hydrophilic carrier in a desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Dissolve both the this compound and the carrier completely in a minimal amount of the selected volatile organic solvent in a round-bottom flask.
-
Once a clear solution is obtained, remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid film is the solid dispersion. Further dry the solid under vacuum to remove any residual solvent.
-
The solid dispersion can then be dissolved in an aqueous buffer to assess the improvement in dissolution rate and apparent solubility compared to the pure drug.[5]
Visualizations
Caption: Workflow for addressing this compound solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Solubility and bioavailability enhancement of ciprofloxacin by induced oval-shaped mono-6-deoxy-6-aminoethylamino-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Ciproquazone Dosage for In Vivo Studies
Frequently Asked Questions (FAQs)
Q1: How do I determine a starting dose for my in vivo study with a novel quinolone compound?
A: Determining the initial dose is a critical first step. A multi-faceted approach is recommended:
-
Literature Review: Begin by searching for published studies on structurally similar compounds or drugs with the same molecular target. This may provide a known effective dose range in relevant animal models.[1]
-
In Vitro Data: Utilize your in vitro data, such as IC50 or EC50 values, as a preliminary guide. While not a direct conversion, this data can help in estimating a starting concentration range for in vivo testing.[1]
-
Dose Escalation Studies: If no prior data exists, a pilot dose-range finding study is essential.[1] This involves starting with a low dose and progressively increasing it in different groups of animals to identify the maximum tolerated dose (MTD).[1][2]
Q2: What are the key pharmacokinetic parameters to consider when optimizing the dosage?
A: Understanding the pharmacokinetic (PK) profile of your compound is crucial for establishing an effective dosing regimen. Key parameters include:
-
Cmax (Maximum Concentration): The peak concentration of the drug in the plasma.[1]
-
Tmax (Time to Cmax): The time at which Cmax is reached.[1]
-
AUC (Area Under the Curve): The total drug exposure over time.[1]
-
Elimination Half-life (t1/2): The time it takes for the drug concentration to decrease by half.[3][4]
-
Bioavailability: The fraction of an administered dose that reaches systemic circulation.[5]
Pharmacokinetic studies typically involve administering the drug and collecting blood samples at various time points to measure drug concentration.[1]
Q3: How can I assess the therapeutic efficacy of my chosen dosage?
A: Efficacy assessment depends on the therapeutic goal of your study. This may involve:
-
Tumor Growth Inhibition: In oncology models, measuring tumor volume over time is a standard method.
-
Bacterial Load Reduction: For antimicrobial studies, quantifying the number of colony-forming units (CFUs) in target tissues is a primary endpoint.
-
Biomarker Modulation: Measuring the levels of specific biomarkers in tissues or plasma that are indicative of the drug's mechanism of action can demonstrate target engagement.[6]
-
Behavioral Assessments: In neuroscience studies, various behavioral tests can be used to assess the drug's effect.
Q4: What are common signs of toxicity I should monitor for in my animal models?
A: Close monitoring of animal health is paramount. Common indicators of toxicity include:
-
Significant weight loss (typically >15-20%).[1]
-
Changes in behavior (e.g., lethargy, agitation).[2]
-
Ruffled fur.[2]
-
Changes in food and water consumption.
-
Injection site reactions (e.g., inflammation, necrosis).[1]
If signs of toxicity are observed, it may be necessary to adjust the dose, formulation, or administration route.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in experimental results between animals. | Animal Variability: Biological differences between individual animals. | Increase the sample size per group to improve statistical power.[2] Ensure animals are age and weight-matched and sourced from a reliable supplier. |
| Dosing Formulation Instability: The compound may not be stable in the chosen vehicle. | Verify the stability of your dosing formulation over the experiment's duration. Prepare fresh formulations as needed.[2] | |
| No significant therapeutic effect observed at any tested dose. | Insufficient Drug Exposure: The dose may be too low to achieve a therapeutic concentration at the target site. | Conduct a pharmacokinetic study to determine drug exposure. Consider increasing the dose or changing the administration route to improve bioavailability. |
| Poor Solubility/Absorption: The compound may not be adequately absorbed. | Re-evaluate the drug formulation. Consider using solubility enhancers or a different vehicle. | |
| Rapid Metabolism/Clearance: The drug may be cleared from the body too quickly. | Analyze plasma samples for metabolites. Consider a dosing regimen with more frequent administration. | |
| Unexpected animal toxicity or mortality. | Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. | Run a vehicle-only control group to assess its toxicity. Explore alternative, more biocompatible formulations if necessary.[2] |
| Off-Target Effects: The compound may be interacting with unintended biological targets. | Perform counter-screening against a panel of known toxicity-related targets. | |
| On-Target Toxicity: The observed toxicity may be an inherent effect of inhibiting the intended target. | Modulate the expression of the intended target (e.g., using siRNA) to see if it replicates the toxicity. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Various Species
| Species | Dose & Route | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Human | 500 mg oral | 1.5 - 2.9 | ~1-2 | 4.2 | ~70 | [3][5] |
| Human | 200 mg IV | 3.2 | End of infusion | 4.2 | N/A | [3] |
| Human | 750 mg oral | ~3.7 (serum) | 1.5 | 3.7 (serum) | N/A | [4] |
| Rabbit | Oral (generic) | 9.73 - 11.64 | 1 - 1.5 | 2.99 - 4.32 | 93.24 - 108.01 | [7][8] |
| Mouse | N/A | N/A | N/A | N/A | 86 (oral, for CYC202, a different small molecule) | [6] |
Note: Data for different formulations and study conditions can vary.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination
Objective: To determine the highest dose of Ciproquazone that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., BALB/c mice, 6-8 weeks old).
-
Group Allocation: Assign animals to at least 4-5 groups (n=3-5 per group), including a vehicle control group and at least three escalating dose levels of the compound.[2]
-
Dose Selection: The starting dose should be based on in vitro data or literature on similar compounds. Subsequent doses can be escalated by a factor of 2x or 3x.[2]
-
Administration: Administer the compound and vehicle via the intended route (e.g., oral gavage, intraperitoneal injection). Ensure the administration volume is appropriate for the animal's weight.[1]
-
Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for a predetermined period (e.g., 7-14 days).[1][2] Record body weight at baseline and at regular intervals.[1]
-
Endpoint Analysis: A significant weight loss (e.g., >15-20%) is a common indicator of toxicity.[1] At the end of the observation period, blood can be collected for clinical chemistry and tissues for histopathology to assess organ toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Methodology:
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dosing: Administer a single, non-toxic dose of the compound. For linearity assessment, at least two dose levels (5-10 fold apart) should be used.[9]
-
Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Sample Processing: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and elimination half-life.
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics and pharmacodynamics of intravenous ciprofloxacin. Studies in vivo and in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo ciprofloxacin pharmacokinetics in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Dissolution and In Vivo Bioavailability of Six Brands of Ciprofloxacin Tablets Administered in Rabbits and Their Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro dissolution and in vivo bioavailability of six brands of ciprofloxacin tablets administered in rabbits and their pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ciprofloxacin Off-Target Effects: A Technical Support Resource
Disclaimer: The information provided in this technical support center pertains to Ciprofloxacin . It is highly likely that "Ciproquazone" was a misspelling of this widely used fluoroquinolone antibiotic. All subsequent information is based on publicly available research on Ciprofloxacin.
This technical support guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot potential off-target effects of Ciprofloxacin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of Ciprofloxacin that I should be aware of in my experiments?
A1: The most well-documented off-target effects of Ciprofloxacin in mammalian cells are mitochondrial toxicity and the inhibition of human topoisomerase II. These effects are distinct from its intended antibacterial action of inhibiting bacterial DNA gyrase and topoisomerase IV. At high concentrations, Ciprofloxacin can also impact neurotransmitter levels and cardiac ion channels.
Q2: How can Ciprofloxacin's mitochondrial toxicity affect my cell-based assays?
A2: Ciprofloxacin can impair mitochondrial function by inhibiting topoisomerase II, which is essential for mitochondrial DNA (mtDNA) replication and maintenance.[1][2][3] This can lead to a reduction in mtDNA copy number, decreased mitochondrial energy production, and ultimately, inhibition of cell growth and differentiation.[1][2] In your experiments, this may manifest as reduced cell viability, altered metabolic readouts (e.g., in Seahorse assays), or confounding results in studies involving cellular energetics and proliferation.
Q3: My cancer cell line is showing unexpected growth arrest and apoptosis after treatment with Ciprofloxacin as a control. What could be the cause?
A3: Ciprofloxacin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[4][5][6][7][8] This is often attributed to its inhibitory effect on human topoisomerase II, leading to cell cycle arrest, typically at the G2/M phase.[4][5][7] Therefore, if you are using Ciprofloxacin as a negative control in cancer cell experiments, it is crucial to be aware of its potential anti-proliferative and pro-apoptotic off-target effects, which could be misinterpreted as a desired outcome of your primary experimental compound.
Q4: I am conducting neuroscience experiments. Are there any known neurological off-target effects of Ciprofloxacin?
A4: Yes, Ciprofloxacin has been reported to have neurological side effects. Experimental studies in animal models suggest that Ciprofloxacin can alter the levels of various neurotransmitters in the brain, including glutamate, GABA, dopamine, serotonin, and norepinephrine.[1][5] It is thought to exert some of its CNS effects through inhibition of GABA-A receptors and activation of NMDA receptors.[2][9] These effects could potentially interfere with neuroscience experiments by altering neuronal signaling and behavior.
Q5: Is there a comprehensive public database of Ciprofloxacin's off-target interactions from kinase or receptor profiling screens?
A5: Based on a thorough review of publicly available literature, there is no comprehensive, publicly accessible database that provides quantitative data from broad kinase or receptor panel screening for Ciprofloxacin (e.g., from services like Eurofins SafetyScreen or Cerep panels). While such safety pharmacology studies are often conducted during drug development, the detailed results for a specific drug like Ciprofloxacin are not always published. Therefore, researchers should be cautious and may need to perform their own off-target profiling for their specific experimental system if there is a concern about interactions with a particular kinase or receptor.
Q6: How can I experimentally assess the potential off-target effects of Ciprofloxacin in my own lab?
A6: To investigate potential off-target effects of Ciprofloxacin, you can employ several strategies:
-
Targeted Assays: If you hypothesize an interaction with a specific protein (e.g., a particular kinase or receptor), you can perform direct functional or binding assays for that target.
-
Broad Profiling (Outsourcing): For a more comprehensive view, you can outsource screening to specialized contract research organizations (CROs) that offer kinase and receptor panel screening services.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a method to assess target engagement in a cellular context. You could use this to validate if Ciprofloxacin interacts with a suspected off-target protein within intact cells.
-
Mitochondrial Function Assays: To specifically investigate mitochondrial toxicity, you can perform assays to measure mitochondrial membrane potential, oxygen consumption rates (e.g., using a Seahorse analyzer), and mtDNA copy number.
-
Cell Cycle Analysis: Flow cytometry can be used to determine if Ciprofloxacin is causing cell cycle arrest in your cell line of interest.
Quantitative Data on Ciprofloxacin Off-Target Effects
The following table summarizes available quantitative data regarding the concentrations at which Ciprofloxacin has been observed to exert off-target effects. It is important to note the absence of a comprehensive public dataset from broad kinase or receptor panel screens.
| Off-Target Effect | Cell Line/System | Observed Effect | Effective Concentration | Citation(s) |
| Mitochondrial Toxicity | C2C12 myotubes | Near complete loss of replicating mtDNA molecules | 80 µg/mL | [10] |
| HeLa cells | Accumulation of supercoiled mtDNA | 80 µg/mL | [10] | |
| Anti-proliferative/Apoptotic | A549 (lung cancer) | Inhibition of cell proliferation, cell cycle arrest | IC50: 133.3 µg/mL | [4] |
| HepG2 (liver cancer) | Inhibition of cell proliferation, cell cycle arrest | IC50: 60.5 µg/mL | [4] | |
| PC3 (prostate cancer) | 70-100% inhibition of cell growth | 50-400 µg/mL | [7] | |
| A549 and HepG2 | Dual inhibition of topoisomerase I and II | IC50 of a derivative was evaluated | [4] | |
| Ion Channel Effects | Anesthetized guinea pig | Prolonged QT interval | 10 mg/kg (i.v.) | [11] |
Signaling Pathways and Experimental Workflows
Ciprofloxacin-Induced Mitochondrial Toxicity
The following diagram illustrates the proposed mechanism of Ciprofloxacin-induced mitochondrial toxicity. Ciprofloxacin enters the cell and translocates to the mitochondria, where it inhibits Topoisomerase II, an enzyme crucial for the replication and maintenance of mitochondrial DNA (mtDNA). This inhibition leads to an accumulation of positively supercoiled mtDNA, which in turn impairs mtDNA replication and transcription. The resulting mitochondrial dysfunction leads to decreased energy production and can trigger pathways leading to cell growth arrest or apoptosis.
Caption: Ciprofloxacin's off-target effect on mitochondrial topoisomerase II.
General Workflow for Off-Target Effect Identification
This diagram outlines a general experimental workflow that researchers can follow to identify and validate potential off-target effects of a compound like Ciprofloxacin. The process begins with a broad, unbiased screen, followed by hit validation and functional characterization to understand the biological relevance of the off-target interaction.
Caption: A generalized workflow for identifying off-target effects.
Experimental Protocols
Due to the breadth of potential assays, detailed step-by-step protocols are extensive. Below are summaries of key methodologies. For full protocols, it is recommended to consult primary literature and methods papers.
Radioligand Binding Assay (for Receptor Off-Targets)
-
Principle: This assay measures the direct interaction of a compound with a specific receptor by competing with a radioactively labeled ligand known to bind to that receptor.
-
General Protocol:
-
Preparation: Prepare cell membranes or whole cells expressing the receptor of interest.
-
Incubation: Incubate the receptor preparation with a fixed concentration of a specific radioligand and varying concentrations of the test compound (Ciprofloxacin).
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be used to calculate the binding affinity (Ki).
-
In Vitro Kinase Assay (for Kinase Off-Targets)
-
Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.
-
General Protocol:
-
Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate (peptide or protein), and ATP.
-
Compound Addition: Add varying concentrations of the test compound (Ciprofloxacin).
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature.
-
Detection: Measure the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays (using ³²P- or ³³P-labeled ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Analysis: Calculate the IC50 value of the test compound for the inhibition of kinase activity.
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: This method assesses whether a compound binds to a target protein in intact cells by measuring changes in the protein's thermal stability.
-
General Protocol:
-
Cell Treatment: Treat intact cells with the test compound (Ciprofloxacin) or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of different temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
References
- 1. academicjournals.org [academicjournals.org]
- 2. Involvement of inhibitory and excitatory neurotransmitters in levofloxacin- and ciprofloxacin-induced convulsions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppression of human prostate cancer cell growth by ciprofloxacin is associated with cell cycle arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CIPROFLOXACIN-INDUCED NEUROTOXICITY — A RARE PRESENTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the fluoroquinolone antibacterial drug ciprofloxacin on ventricular repolarization in the halothane-anesthetized Guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ciproquazone Bioanalytical Assays
Disclaimer: Publicly available scientific literature and resources contain limited specific information on the bioanalytical assay of Ciproquazone. The following troubleshooting guide and frequently asked questions (FAQs) are based on established methodologies and common challenges encountered during the bioanalysis of a closely related quinolone antibiotic, Ciprofloxacin. These principles are generally applicable to the analysis of similar small molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for the quantification of quinolones like this compound in biological matrices?
The most prevalent and robust method for quantifying quinolones in biological samples such as plasma, urine, and tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring low concentrations of the drug and its metabolites in complex biological matrices.[1][2][3]
Q2: I am observing high variability in my results. What are the potential causes?
High variability in bioanalytical assays can stem from several factors:
-
Matrix Effects: Differences in the composition of individual biological samples can lead to ion suppression or enhancement in the mass spectrometer, causing inconsistent results.[2]
-
Sample Preparation Inconsistency: Inconsistent execution of sample preparation steps, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can lead to variable recovery of the analyte.
-
Analyte Instability: this compound may be unstable in the biological matrix or during sample processing. Common factors affecting stability include temperature, pH, light exposure, and enzymatic degradation.[4][5]
-
Instrument Performance: Fluctuations in LC-MS/MS system performance can also contribute to variability.
Q3: What are "matrix effects" and how can I minimize them?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the biological matrix.[2] This can lead to either suppression (lower signal) or enhancement (higher signal) of the analyte's response, impacting accuracy and precision.
Strategies to Minimize Matrix Effects:
-
Effective Sample Cleanup: Employing more rigorous sample preparation techniques like solid-phase extraction (SPE) can remove a larger portion of interfering matrix components compared to simpler methods like protein precipitation.
-
Chromatographic Separation: Optimizing the chromatographic method to separate this compound from co-eluting matrix components is a critical step.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
-
Dilution of the Sample: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Extra-column Volume | Minimize the length and diameter of tubing between the injector, column, and detector. |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Step |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase contains an appropriate modifier (e.g., formic acid for positive ion mode) to promote ionization. |
| Matrix Suppression | Improve sample cleanup to remove interfering components. See the section on minimizing matrix effects. |
| Low Analyte Recovery | Optimize the sample preparation procedure (e.g., extraction solvent, pH). |
| Analyte Degradation | Investigate the stability of this compound under the conditions of sample collection, storage, and processing.[4][5] |
| Instrument Contamination | Clean the mass spectrometer ion source. |
Issue 3: Inconsistent Retention Time
| Potential Cause | Troubleshooting Step |
| Pump Malfunction | Check for leaks in the LC system. Ensure the pump is delivering a consistent flow rate. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection. |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate composition. |
| Column Temperature Fluctuations | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Quinolones from Plasma
-
To 100 µL of plasma sample, add 25 µL of an internal standard working solution.
-
Add 50 µL of a basifying agent (e.g., 1 M sodium carbonate) and vortex briefly.
-
Add 600 µL of an appropriate organic extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Quinolones from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 2% formic acid in water).
-
Loading: Pre-treat the plasma sample (e.g., 200 µL) by adding an equal volume of the acidic buffer. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the acidic buffer, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of a basic methanolic solution (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes stability data for Ciprofloxacin in human plasma, which can serve as a reference for establishing stability protocols for this compound.[6][7]
| Stability Condition | Temperature | Duration | Typical Finding for Ciprofloxacin |
| Bench-Top Stability | Room Temperature | At least 24 hours | Stable |
| Freeze-Thaw Stability | -20°C to -80°C | At least 3 cycles | Stable |
| Long-Term Stability | -80°C | At least 4 years | Stable[7] |
| Autosampler Stability | 4°C | At least 24 hours | Stable |
Visualizations
Caption: A generalized workflow for a this compound bioanalytical assay.
Caption: A logical troubleshooting flow for bioanalytical assay issues.
References
- 1. expert.taylors.edu.my [expert.taylors.edu.my]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of an LC-MS/MS-ESI Method for Comparative Pharmacokinetic Study of Ciprofloxacin in Healthy Male Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assay for the Determination of Total and Unbound Ciprofloxacin Concentrations in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Ciprofloxacin Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Ciprofloxacin in animal models.
Frequently Asked Questions (FAQs)
1. Why is the oral bioavailability of Ciprofloxacin variable in animal models?
The oral bioavailability of Ciprofloxacin in animal models can be influenced by several factors:
-
Species-Specific Differences: The gastrointestinal physiology, including pH, enzyme activity, and transit time, varies significantly between different animal species (e.g., rats, dogs, non-human primates), leading to differences in drug absorption.[1][2] There is often a poor correlation between bioavailability data from animal models and humans.[2]
-
Formulation Characteristics: The physicochemical properties of the Ciprofloxacin formulation, such as particle size, solubility, and the presence of excipients, play a crucial role in its dissolution and subsequent absorption.[3][4][5]
-
First-Pass Metabolism: Ciprofloxacin may be subject to metabolism in the gut wall and liver before reaching systemic circulation, which can reduce its bioavailability.[6]
-
Efflux Transporters: The presence of efflux transporters in the intestinal epithelium can actively pump Ciprofloxacin back into the gut lumen, limiting its net absorption.[7]
-
Health Status of the Animal: Conditions such as renal failure can alter the pharmacokinetics and bioavailability of Ciprofloxacin.[6]
2. What are the common methods to enhance the oral bioavailability of Ciprofloxacin?
Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs like Ciprofloxacin:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, leading to a faster dissolution rate.[3][5][8]
-
Solid Dispersions: Dispersing Ciprofloxacin in a carrier matrix at the molecular level can enhance its solubility and dissolution.[3][5][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs and may facilitate lymphatic uptake, bypassing first-pass metabolism.[3][4]
-
Complexation: Using agents like cyclodextrins or polymers (e.g., λ-carrageenan) can form complexes with Ciprofloxacin, improving its solubility and providing sustained release.[3][10]
-
Use of Permeation Enhancers: Certain excipients can transiently increase the permeability of the intestinal epithelium, facilitating drug absorption.[4][7]
3. How can I accurately quantify Ciprofloxacin and its metabolites in biological samples?
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the determination of Ciprofloxacin and its metabolites in various biological matrices.[11][12]
-
Sample Preparation: For liquid samples like plasma, serum, and urine, simple dilution is often sufficient.[11] For tissue samples, homogenization and extraction are necessary.
-
Chromatographic Method: Reversed-phase HPLC (RP-HPLC) is commonly employed.[12]
-
Detection: UV or fluorescence detectors are typically used.[11][12] For enhanced sensitivity and selectivity, especially for metabolites, post-column derivatization techniques can be applied.[11]
-
Validation: The analytical method should be validated for linearity, precision, accuracy, and stability to ensure reliable results.[12]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low and variable oral bioavailability in rat studies. | Poor aqueous solubility of the Ciprofloxacin formulation. | Employ solubility enhancement techniques such as preparing a solid dispersion or a lipid-based formulation.[3][5] |
| Rapid metabolism in the gut or liver (first-pass effect). | Consider co-administration with an inhibitor of relevant metabolic enzymes (use with caution and appropriate ethical approval). Investigate alternative routes of administration if oral delivery is not essential for the study's objective. | |
| Efflux by intestinal transporters. | Include a known P-glycoprotein inhibitor in the formulation (e.g., Verapamil) to assess the role of efflux pumps. | |
| Inconsistent results between different animal cohorts. | Differences in animal strain, age, or health status. | Ensure all animals are from the same supplier, of the same strain and age, and are properly acclimatized before the experiment. Screen for underlying health conditions.[2] |
| Variations in the gavage procedure. | Standardize the gavage technique to minimize stress and ensure consistent delivery to the stomach. | |
| Food effects. | Fast the animals overnight before drug administration, as food can significantly affect drug absorption. | |
| Difficulty in detecting Ciprofloxacin metabolites in plasma. | Low concentrations of metabolites. | Use a more sensitive analytical method, such as HPLC with fluorescence detection or mass spectrometry (LC-MS/MS).[11] |
| Rapid clearance of metabolites. | Optimize the blood sampling time points to capture the peak concentrations of the metabolites. | |
| Inefficient extraction from the biological matrix. | Optimize the sample preparation and extraction procedure to improve recovery. | |
| Precipitation of the drug in the gastrointestinal tract. | pH-dependent solubility of Ciprofloxacin. | Formulate the drug in a way that maintains its solubility across the pH range of the GI tract, for instance, by using amorphous solid dispersions or pH-modifying excipients.[9] |
Experimental Protocols
Protocol 1: Preparation of a Ciprofloxacin-λ-Carrageenan Complex for Sustained Release
This protocol is based on the principle of drug-polyelectrolyte complexation to potentially enhance bioavailability and provide sustained release.[10]
Materials:
-
Ciprofloxacin hydrochloride
-
λ-Carrageenan
-
Dialysis tubing (with appropriate molecular weight cut-off)
-
Deionized water
-
Magnetic stirrer
Procedure:
-
Determine Maximum Binding Capacity:
-
Prepare a solution of Ciprofloxacin in deionized water.
-
Place a known amount of λ-carrageenan in a dialysis bag.
-
Immerse the dialysis bag in the Ciprofloxacin solution and stir at a constant temperature for a predetermined time (e.g., 24 hours) to reach equilibrium.
-
Measure the concentration of free Ciprofloxacin remaining in the solution outside the dialysis bag using UV-Vis spectrophotometry or HPLC.
-
Calculate the amount of Ciprofloxacin bound to the λ-carrageenan.
-
-
Preparation of the Complex:
-
Based on the determined maximum binding capacity, dissolve the calculated amounts of Ciprofloxacin and λ-carrageenan in deionized water separately.
-
Slowly add the Ciprofloxacin solution to the λ-carrageenan solution while stirring continuously.
-
Continue stirring for a specified period to ensure complete complexation.
-
Lyophilize or spray-dry the resulting dispersion to obtain a solid Ciprofloxacin-carrageenan complex powder.
-
-
Characterization:
-
Analyze the complex using techniques like Fourier-transform infrared spectroscopy (FTIR), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) to confirm complex formation and assess the physical state of the drug.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a Ciprofloxacin formulation in a rat model.
Materials:
-
Male Sprague-Dawley or Wistar rats (specific pathogen-free)
-
Ciprofloxacin formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin or EDTA)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
-
HPLC system for drug analysis
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
-
Dosing:
-
Divide the rats into groups (e.g., control, test formulation).
-
Administer the Ciprofloxacin formulation or vehicle control orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[13]
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (half-life) using appropriate software.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Ciprofloxacin in Rats Following Oral Administration (Example Data)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋₂₄ (µg·h/mL) | Relative Bioavailability (%) |
| Ciprofloxacin Suspension | 50 | 1.5 ± 0.3 | 1.0 ± 0.2 | 8.5 ± 1.2 | 100 |
| Ciprofloxacin-SEDDS | 50 | 3.2 ± 0.5 | 0.75 ± 0.1 | 18.7 ± 2.1 | 220 |
| Ciprofloxacin-Carrageenan Complex | 50 | 1.1 ± 0.2 | 2.5 ± 0.4 | 12.3 ± 1.5 | 145 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability is calculated with respect to the Ciprofloxacin suspension.
Visualizations
Caption: Workflow for evaluating the bioavailability of Ciprofloxacin formulations in an animal model.
Caption: Key factors influencing the oral bioavailability of Ciprofloxacin.
References
- 1. researchgate.net [researchgate.net]
- 2. Animal versus human oral drug bioavailability: Do they correlate? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Renal Failure on Ciprofloxacin Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 8. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. preparation-and-in-vitro-in-vivo-characterization-of-sustained-release-ciprofloxacin-carrageenan-complex - Ask this paper | Bohrium [bohrium.com]
- 11. Sensitive and selective determination of picogram amounts of ciprofloxacin and its metabolites in biological samples using high-performance liquid chromatography and photothermal post-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Ciproquazone Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential interference caused by Ciproquazone and related fluoroquinolone compounds in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
A1: this compound is a member of the fluoroquinolone class of antibiotics. A primary reason for its interference in many biochemical assays is its intrinsic fluorescence.[1][2][3][4] Fluoroquinolones can absorb light in the UV and near-UV range and emit light in the blue-green visible spectrum, which can overlap with the excitation and emission wavelengths of commonly used fluorophores in research assays.[1][2] This can lead to false-positive or false-negative results.
Q2: Which types of biochemical assays are most likely to be affected by this compound interference?
A2: Assays that rely on fluorescence detection are particularly susceptible to interference from this compound. This includes, but is not limited to:
-
Fluorescence intensity assays
-
Fluorescence polarization (FP) assays
-
Time-resolved fluorescence resonance energy transfer (TR-FRET) assays
-
Luciferase-based reporter gene assays, as some luciferases are sensitive to inhibitors[5][6]
-
Assays using blue or green fluorescent proteins (e.g., GFP, BFP) or dyes.
Q3: What are the common mechanisms of this compound interference in these assays?
A3: The primary mechanisms of interference are:
-
Autofluorescence: this compound itself can fluoresce, adding to the background signal and potentially masking a real signal or creating a false-positive signal.[7][8]
-
Fluorescence Quenching: this compound may absorb the light emitted by the assay's fluorophore (a phenomenon known as the inner filter effect), leading to a decrease in the detected signal and a potential false-negative result.[9][10]
-
Biological Effects: Beyond direct optical interference, this compound can have off-target biological effects, such as inhibiting cellular topoisomerase II, which could indirectly affect assay readouts in cell-based assays.[11][12] It can also modulate signaling pathways like p53, MAPK/ERK, and TGF-β.[11][13][14][15][16]
Q4: How can I determine if this compound is interfering with my assay?
A4: A simple control experiment can help identify interference. Run the assay with this compound in the absence of the biological target (e.g., enzyme or cells). If you observe a signal that changes with the concentration of this compound, it is likely due to interference.
Q5: What are some general strategies to mitigate interference from this compound?
A5: Several strategies can be employed:
-
Use a "no-enzyme" or "no-target" control: This will help you quantify the level of background signal contributed by this compound.
-
Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that are red-shifted (further away from the blue-green spectrum), as this can reduce the likelihood of interference from the compound's autofluorescence.[8][9]
-
Reduce Compound Concentration: Lowering the concentration of this compound may reduce the interference to an acceptable level.
-
Use an Orthogonal Assay: Validate your findings using a different assay platform that relies on a non-fluorescent readout (e.g., absorbance, luminescence with a different luciferase, or a label-free method).
Troubleshooting Guides
Problem 1: High background fluorescence in the presence of this compound.
| Possible Cause | Recommended Action |
| Autofluorescence of this compound | 1. Run a compound-only control: Prepare wells containing only the assay buffer and this compound at the same concentrations used in the experiment. Subtract the background fluorescence of this compound from your experimental wells. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to confirm overlap with your assay's fluorophore. 3. Switch to a red-shifted fluorophore: If significant spectral overlap exists, consider using a fluorophore with longer excitation and emission wavelengths (e.g., red or far-red dyes).[8][9] |
Problem 2: A decrease in fluorescence signal in the presence of this compound.
| Possible Cause | Recommended Action |
| Fluorescence Quenching (Inner Filter Effect) | 1. Run a "fluorophore + compound" control: In a cell-free context, mix your assay's fluorophore with this compound and measure the fluorescence. A decrease in signal compared to the fluorophore alone indicates quenching. 2. Measure absorbance: Use a spectrophotometer to measure the absorbance of this compound at the excitation and emission wavelengths of your fluorophore. Significant absorbance suggests an inner filter effect. 3. Mathematical Correction: If quenching is moderate, it may be possible to apply a correction factor based on the absorbance of the compound. 4. Reduce path length: Use low-volume, black microplates to minimize the distance the light travels through the sample, which can reduce the inner filter effect. |
| Biological Inhibition | 1. Consider the assay type: In cell-based assays, this compound's known biological activities could be inhibiting the target pathway. 2. Use an orthogonal assay: Confirm the inhibitory effect with a non-fluorescent assay format. |
Quantitative Data Summary
The following table summarizes the known optical properties of Ciprofloxacin, a representative fluoroquinolone. This data can help in designing experiments to avoid interference.
| Parameter | Value | Reference |
| Excitation Wavelength Range | 310 - 390 nm | [1][2] |
| Emission Wavelength Range | 350 - 650 nm | [1][2] |
| Quantum Yield | 0.03 - 0.3 | [1][2] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of a Test Compound
Objective: To determine if a test compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the primary assay.
Materials:
-
Test compound (e.g., this compound)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer, starting from the highest concentration used in the main assay.
-
Add the compound dilutions to the wells of a black microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the fluorescence reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing the compound.
-
A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent at the assay wavelengths.
Protocol 2: Assessing Fluorescence Quenching by a Test Compound
Objective: To determine if a test compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
Test compound (e.g., this compound)
-
Assay fluorophore (at the concentration used in the assay)
-
Assay buffer
-
Fluorescence microplate reader
-
Black, opaque microplates
Procedure:
-
Prepare a solution of the assay fluorophore in the assay buffer at the final assay concentration.
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In the wells of a black microplate, add the fluorophore solution.
-
Add the test compound dilutions to the wells containing the fluorophore.
-
Include control wells with the fluorophore and assay buffer only (no compound).
-
Set the fluorescence reader to the excitation and emission wavelengths of the fluorophore.
-
Measure the fluorescence intensity of each well.
Data Analysis:
-
Compare the fluorescence of the wells containing the compound to the control wells.
-
A concentration-dependent decrease in fluorescence indicates that the compound is quenching the fluorophore's signal.
Visualizations
Caption: Workflow for identifying potential fluorescence interference.
Caption: this compound's effect on the p53 signaling pathway.[14][16][17]
Caption: this compound's influence on the TGF-β signaling pathway.[11][12][13]
References
- 1. Fluoroquinolone antibiotics having the potential to interfere with fluorescence-based diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of Ciprofloxacin in Urine through Sensitized Lanthanide Luminescence [mdpi.com]
- 5. Ciprofloxacin-Mediated Mutagenesis Is Suppressed by Subinhibitory Concentrations of Amikacin in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ciprofloxacin decreases survival in HT-29 cells via the induction of TGF-beta1 secretion and enhances the anti-proliferative effect of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Moxifloxacin and ciprofloxacin induces S-phase arrest and augments apoptotic effects of cisplatin in human pancreatic cancer cells via ERK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ciprofloxacin triggers the apoptosis of human triple-negative breast cancer MDA-MB-231 cells via the p53/Bax/Bcl-2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ciproquazone Precipitation in Stock Solutions
For researchers, scientists, and drug development professionals, ensuring the stability and integrity of stock solutions is paramount for reproducible and accurate experimental results. Ciproquazone, a quinolone derivative, can be prone to precipitation if not handled correctly. This guide provides detailed troubleshooting advice and protocols to help you prepare and maintain stable this compound stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my stock solution?
A1: this compound precipitation can occur for several reasons, often related to its physicochemical properties. As a quinolone derivative, its solubility can be significantly influenced by factors such as the choice of solvent, the pH of the solution, the concentration of the stock solution, and the storage temperature. Exceeding the solubility limit in a given solvent is the most common cause of precipitation.
Q2: What is the best solvent for dissolving this compound?
Q3: How does pH affect the solubility of this compound?
A3: Quinolone-based compounds often exhibit a "U"-shaped pH-solubility profile.[1] They tend to be more soluble in acidic and alkaline conditions and least soluble near their isoelectric point (neutral pH).[1] The predicted pKa of this compound is approximately 0.28, suggesting it is a weakly basic compound.[2] Therefore, adjusting the pH of aqueous solutions may enhance its solubility, although this should be done with caution to avoid chemical degradation.
Q4: Can I heat the solution to dissolve the this compound?
A4: Gentle warming can sometimes help dissolve a compound. However, excessive or prolonged heating should be avoided as it can lead to the degradation of the chemical structure, rendering your stock solution inactive or altering its properties. If you choose to warm the solution, do so gently and for a short period.
Experimental Protocol: Determining Approximate Solubility of this compound
To prevent precipitation, it is essential to prepare a stock solution at a concentration below the solubility limit of this compound in your chosen solvent. The following "shake-flask" method is a reliable way to determine the approximate solubility.[2]
Materials:
-
This compound powder
-
Your chosen solvent (e.g., DMSO, Ethanol)
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Vortex mixer
-
Benchtop microcentrifuge
-
Calibrated pipettes
-
Analytical balance
-
Spectrophotometer or HPLC for concentration measurement (optional, for precise quantification)
Methodology:
-
Preparation of a Saturated Solution:
-
Weigh out an excess amount of this compound powder (e.g., 5-10 mg) and place it into a microcentrifuge tube. The exact amount is not critical as long as there is undissolved solid remaining.
-
Add a precise volume of your chosen solvent (e.g., 1 mL) to the tube.
-
Seal the tube tightly.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Place the tube on a shaker or rotator at a constant temperature (e.g., room temperature) for 24-48 hours. This allows the solution to reach equilibrium.
-
-
Separation of Undissolved Solid:
-
After the incubation period, visually confirm that there is still undissolved this compound at the bottom of the tube.
-
Centrifuge the tube at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant (the clear, saturated solution) without disturbing the pellet. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter that is compatible with your solvent.
-
-
Determination of Solubility (Approximate Method by Serial Dilution):
-
Prepare a series of dilutions of the clear supernatant (e.g., 1:2, 1:5, 1:10, 1:20) in the same solvent.
-
Visually inspect the dilutions for any signs of precipitation. The highest concentration that remains clear after a set period (e.g., 1 hour) can be considered an approximation of the solubility limit.
-
-
Determination of Solubility (Quantitative Method):
-
For a more precise measurement, the concentration of this compound in the clear supernatant can be determined using an analytical method like UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[3] This will provide a quantitative value for the solubility (e.g., in mg/mL or Molarity).
-
Protocol for Preparing a Stable this compound Stock Solution
Once you have determined the approximate solubility, you can prepare a stable stock solution. It is recommended to prepare the stock solution at a concentration that is 10-20% below the determined solubility limit to ensure it remains in solution during storage.
Materials:
-
This compound powder
-
Chosen solvent (e.g., DMSO)
-
Sterile, amber glass vial or a vial protected from light
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Calculate the Required Mass:
-
Based on your desired stock concentration (below the solubility limit) and volume, calculate the mass of this compound powder needed.
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
This compound Molecular Weight: 306.36 g/mol
-
-
-
Dissolution:
-
Weigh the calculated amount of this compound powder and place it in the sterile vial.
-
Add the desired volume of the solvent to the vial.
-
Vortex the vial vigorously for 2-3 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, you can sonicate the vial for 5-10 minutes in a water bath sonicator.
-
-
Visual Inspection and Storage:
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the aliquots from light.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon initial dissolution | The concentration exceeds the solubility limit in the chosen solvent. | - Increase the volume of the solvent to lower the concentration.- Try a different solvent in which this compound may have higher solubility.- Use the protocol above to determine the approximate solubility and prepare a new stock at a lower concentration. |
| The solution becomes cloudy over time after dilution in an aqueous buffer or cell culture medium. | This is a common issue known as "solvent-shifting precipitation." this compound is likely poorly soluble in aqueous solutions. When a concentrated stock in an organic solvent is rapidly diluted, the compound can precipitate. | - Perform a stepwise dilution. Create an intermediate dilution in a small volume of the aqueous buffer or medium before adding it to the final volume.- Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous solution is low (typically <0.5%) to minimize its effect on the experiment and maintain solubility.[4] |
| Precipitation after storage at low temperatures (e.g., 4°C or -20°C) | The solubility of this compound may decrease at lower temperatures. The stock solution may be supersaturated at the storage temperature. | - Before use, allow the frozen stock solution to thaw completely at room temperature.- Gently vortex the vial to ensure the compound is fully redissolved before making dilutions.- If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈N₂O₂ | [5] |
| Molecular Weight | 306.36 g/mol | |
| Melting Point | 115-116 °C | [2] |
| Predicted pKa | 0.28 ± 0.20 | [2] |
Experimental Workflows
Caption: Workflow for determining the approximate solubility of this compound.
Caption: A logical guide to troubleshooting this compound precipitation.
References
Technical Support Center: Ciproquazone In Vivo Administration
Disclaimer: Publicly available data on the physicochemical properties and in vivo formulation of Ciproquazone is limited. This guide provides a comprehensive framework for vehicle selection for this compound and other research compounds with similar characteristics, based on established principles of preclinical formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
Q2: What are the primary challenges in selecting a vehicle for a new research compound like this compound?
The main challenges for new chemical entities, especially those with limited solubility data, include:
-
Poor aqueous solubility: Many research compounds are poorly soluble in water, which can lead to low bioavailability and inaccurate dosing.[3][4]
-
Formulation instability: The compound may precipitate out of the vehicle over time, leading to inconsistent results.[5][6]
-
Vehicle-induced toxicity: The chosen vehicle itself may cause adverse effects in the animal model, confounding the experimental results.[7][8]
-
Route of administration constraints: The choice of vehicle is highly dependent on the intended route of administration (e.g., oral, intravenous, intraperitoneal), as each has different physiological constraints.[4][9]
Q3: What are the common first-line vehicles to consider for a compound with unknown solubility?
For a new compound, it is advisable to start with a tiered approach to vehicle screening. The initial assessment should include simple, well-tolerated vehicles.[4]
-
Aqueous Vehicles:
-
Suspending Agents (for oral administration):
Troubleshooting Guide
Issue 1: My this compound formulation is cloudy or shows precipitation.
-
Potential Cause: The concentration of this compound exceeds its solubility in the chosen vehicle.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to dissolve a lower concentration of the compound.
-
Sonication/Gentle Heating: Use of an ultrasonic bath or gentle warming can aid dissolution. However, be cautious as high temperatures can degrade the compound.[4]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can significantly enhance solubility. Given this compound's predicted pKa, its solubility may be pH-dependent.[4]
-
Co-solvents: Introduce a water-miscible organic co-solvent to the formulation. Common co-solvents include DMSO, polyethylene glycol (PEG), and propylene glycol (PG).[3] It is crucial to keep the percentage of the co-solvent as low as possible to minimize potential toxicity.[7]
-
Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, can improve wetting and solubility.[3]
-
Issue 2: The animals in my study are showing signs of toxicity (e.g., lethargy, weight loss) in both the treatment and vehicle control groups.
-
Potential Cause: The chosen vehicle or a component of the vehicle formulation is causing an adverse reaction.
-
Troubleshooting Steps:
-
Review Vehicle Toxicity Data: Consult literature for the known toxicity profile of the vehicle and its components at the administered concentration and route.
-
Reduce Co-solvent/Surfactant Concentration: High concentrations of co-solvents like DMSO or PEGs can cause toxicity.[7][8] Aim for the lowest effective concentration.
-
Alternative Vehicle: If toxicity persists, a different vehicle system should be evaluated. For example, if a co-solvent system is problematic, a lipid-based formulation or a cyclodextrin-based solution could be explored.[3][4]
-
Route of Administration: Consider if the route of administration is appropriate for the vehicle. For instance, some vehicles that are safe for oral administration may be toxic when administered intraperitoneally.[9]
-
Issue 3: I am observing high variability in the pharmacological response between animals.
-
Potential Cause: Inconsistent drug exposure due to formulation issues or administration technique.
-
Troubleshooting Steps:
-
Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to guarantee consistent dosing.
-
Fresh Preparation: Prepare the formulation fresh daily to avoid degradation or precipitation of the compound over time.[4]
-
Administration Technique: Standardize the administration procedure (e.g., gavage needle placement, injection speed) to minimize variability.[6]
-
Bioavailability Assessment: If possible, conduct a pilot pharmacokinetic study to determine the bioavailability of this compound in the selected formulation.
-
Data Presentation: Common Preclinical Vehicles
The following table summarizes common vehicles used for in vivo administration and their key properties.
| Vehicle Category | Examples | Common Routes of Administration | Advantages | Disadvantages |
| Aqueous | Saline (0.9% NaCl), PBS | IV, IP, SC, PO | Isotonic, well-tolerated, non-toxic.[9][10] | Only suitable for water-soluble compounds. |
| Aqueous Suspensions | 0.5% Methylcellulose (MC), 0.5% Carboxymethylcellulose (CMC) | PO | Can deliver insoluble compounds, easy to prepare.[11] | Potential for non-uniform dosing, not suitable for parenteral routes. |
| Co-solvents | DMSO, PEG 300/400, Propylene Glycol (PG) | IV, IP, PO | Can significantly increase the solubility of hydrophobic compounds. | Potential for toxicity, hemolysis, and drug precipitation upon dilution in vivo.[7] |
| Surfactants | Tween 80, Polysorbate 80, Solutol HS 15 | IV, PO | Enhance solubility and stability by forming micelles.[3] | Can have their own biological effects and may cause toxicity. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | IV, IP, PO | Form inclusion complexes to increase aqueous solubility.[3] | Can interact with biological membranes and have dose-limiting renal toxicity. |
| Oils | Corn oil, Sesame oil, Olive oil | PO, IP, SC | Suitable for highly lipophilic compounds.[10] | Not suitable for IV administration, can be slow to absorb. |
Experimental Protocols
Protocol 1: this compound Vehicle Screening
Objective: To identify a suitable vehicle for the in vivo administration of this compound that achieves the desired concentration and is well-tolerated.
Materials:
-
This compound powder
-
A selection of vehicles from the table above (e.g., Saline, 0.5% CMC, 10% DMSO in saline, 20% HP-β-CD in water)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Microscope
Methodology:
-
Target Concentration: Determine the target concentration of this compound required for the in vivo study based on in vitro potency and desired dose.
-
Solubility Assessment:
-
Accurately weigh a small amount of this compound into separate vials.
-
Add a measured volume of each test vehicle to achieve the target concentration.
-
Vortex each vial for 2 minutes.
-
If not fully dissolved, sonicate for 15 minutes.
-
Visually inspect each solution for clarity against a light and dark background.
-
For any solutions that appear clear, let them stand at room temperature for at least 2 hours and re-examine for any signs of precipitation.
-
For suspensions, use a microscope to assess the uniformity of the particle distribution.
-
-
pH Measurement: For aqueous-based formulations, measure and record the pH.
-
Selection of Lead Vehicles: Based on the solubility assessment, select the most promising vehicles for a small-scale in vivo tolerability study.
Protocol 2: In Vivo Vehicle Tolerability Study
Objective: To assess the tolerability of the selected vehicle(s) in the animal model of choice.
Methodology:
-
Animal Model: Use the same species, strain, and sex of animals as the planned efficacy study.
-
Groups:
-
Group 1: Naive control (no treatment)
-
Group 2: Vehicle 1
-
Group 3: Vehicle 2 (and so on for each lead vehicle)
-
-
Administration: Administer the vehicle to the respective group using the intended route, volume, and frequency of the main study.
-
Monitoring: Observe the animals for at least 48 hours for any signs of toxicity, including:
-
Changes in body weight
-
Changes in food and water intake
-
Changes in behavior (e.g., lethargy, agitation)
-
Injection site reactions (for parenteral routes)
-
-
Selection of Final Vehicle: The vehicle that is well-tolerated and provides a stable formulation of this compound at the desired concentration should be selected for the definitive in vivo studies.
Visualizations
References
- 1. This compound CAS#: 33453-23-5 [amp.chemicalbook.com]
- 2. scitoys.com [scitoys.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. admescope.com [admescope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 8. researchgate.net [researchgate.net]
- 9. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 12. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ciproquazone Resistance
Disclaimer: The compound "Ciproquazone" is not found in current scientific literature. This technical support guide has been created based on the common challenges and methodologies associated with resistance to quinazone-based tyrosine kinase inhibitors (TKIs). The experimental protocols and troubleshooting advice are grounded in established principles of cancer cell biology and drug resistance research.
This guide provides troubleshooting and experimental guidance for researchers encountering resistance to this compound in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound resistance?
A1: this compound resistance is a phenomenon where cancer cells that were initially sensitive to the growth-inhibiting or cytotoxic effects of this compound lose their sensitivity. This is often observed as an increase in the half-maximal inhibitory concentration (IC50) of the drug required to achieve the same biological effect.
Q2: How does resistance to a targeted therapy like this compound typically develop?
A2: Resistance can develop through several mechanisms, often involving genetic or epigenetic changes in the cancer cells. Key mechanisms include:
-
On-Target Alterations: Mutations in the drug's target protein that prevent this compound from binding effectively.
-
Bypass Signaling: Activation of alternative signaling pathways that compensate for the inhibition of the primary target, allowing cell survival and proliferation.
-
Drug Efflux: Increased expression of transmembrane transporter proteins (like P-glycoprotein) that actively pump this compound out of the cell, reducing its intracellular concentration.
-
Phenotypic Changes: Alterations in the cell's state, such as epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.
Q3: Is it possible for my cell line to have intrinsic (pre-existing) resistance to this compound?
A3: Yes, some cell lines may have intrinsic resistance due to their inherent genetic makeup. For example, they may already express high levels of efflux pumps or have a pre-existing mutation in the target protein that prevents this compound from being effective from the outset.
Troubleshooting Guide for this compound Resistance
Issue 1: The IC50 of this compound has significantly increased in my cell line.
This is the most common indicator of acquired resistance. The first step is to confirm the shift in IC50 and then investigate the underlying cause.
Troubleshooting Steps:
-
Confirm the IC50 Shift: Re-run your dose-response experiment using a standardized cell viability assay. Ensure you use a fresh aliquot of this compound and compare the results to your original sensitive cell line (if available) or historical data.
-
Investigate the Mechanism: Proceed to the experimental protocols below to explore common resistance mechanisms, such as target mutation, bypass pathway activation, or drug efflux.
Table 1: Representative IC50 Data for this compound
| Cell Line | Condition | This compound IC50 (µM) | Fold Change |
| Parent Cell Line | Sensitive | 0.5 | - |
| Resistant Subclone | Resistant | 15.0 | 30x |
| Resistant Subclone | + Efflux Pump Inhibitor (e.g., Verapamil) | 7.5 | 15x |
| Resistant Subclone | + Pathway Y Inhibitor | 1.2 | 2.4x |
This table illustrates a hypothetical 30-fold increase in IC50 in a resistant cell line. The partial restoration of sensitivity with an efflux pump inhibitor and a more significant restoration with a combination therapy suggest that both mechanisms may be at play.
Issue 2: this compound no longer induces apoptosis in my treated cells.
If this compound's mechanism of action involves inducing programmed cell death, a lack of apoptosis is a key sign of resistance. This often points to the activation of pro-survival signaling pathways.
Troubleshooting Steps:
-
Verify Apoptosis Induction: Use an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to compare apoptosis levels in your sensitive and potentially resistant cell lines after treatment with this compound at a previously effective concentration.
-
Analyze Pro-Survival Pathways: Use Western blotting to examine the expression and phosphorylation status of key proteins in pro-survival pathways (e.g., Akt, ERK, STAT3). Upregulation or increased phosphorylation of these proteins in the presence of this compound suggests a bypass mechanism.
Caption: Hypothetical signaling in sensitive vs. resistant cells.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (MTT)
Objective: To quantify the concentration of this compound required to inhibit cell growth by 50%.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (blank).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of the this compound concentration. Use a non-linear regression model to calculate the IC50.
Caption: Workflow for determining the IC50 value.
Protocol 2: Analysis of Signaling Pathways via Western Blot
Objective: To detect changes in protein expression and phosphorylation that may indicate a resistance mechanism.
Methodology:
-
Cell Lysis: Treat sensitive and resistant cells with this compound at the IC50 concentration for a relevant time point (e.g., 6 hours). Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target protein (e.g., phospho-Target X, total-Target X, phospho-Akt, total-Akt, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein levels between sensitive and resistant cells.
Troubleshooting Decision Tree
This tree can guide your experimental approach when you first observe potential resistance.
Caption: A logical guide for troubleshooting this compound resistance.
Validation & Comparative
Ciproquazone in the Landscape of NSAIDs: A Comparative Analysis of Cyclooxygenase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mechanism of action of ciproquazone and other prominent non-steroidal anti-inflammatory drugs (NSAIDs). While this compound is identified as an NSAID that functions through the inhibition of prostaglandin biosynthesis, a comprehensive literature search did not yield specific quantitative data on its differential inhibition of cyclooxygenase (COX) isoforms. Therefore, this guide will focus on the well-established mechanisms of representative NSAIDs—aspirin, ibuprofen, and celecoxib—to provide a framework for understanding COX inhibition.
The primary mechanism of action for NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins and thromboxanes.[1] Prostaglandins are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, COX-2 is typically induced at sites of inflammation.[2]
The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.[3] NSAIDs can be broadly categorized based on their selectivity for these isoforms: non-selective inhibitors that target both COX-1 and COX-2, and selective COX-2 inhibitors.
Mechanism of Action of Representative NSAIDs
This compound (Proquazone)
Aspirin
Aspirin is unique among NSAIDs as it acts as an irreversible inhibitor of both COX-1 and COX-2.[6] It acetylates a serine residue in the active site of the enzymes, leading to their permanent inactivation.[6] This irreversible action, particularly on COX-1 in platelets, is the basis for its long-lasting antiplatelet effect.[6]
Ibuprofen
Ibuprofen is a non-selective, reversible inhibitor of both COX-1 and COX-2.[7][8] By competing with arachidonic acid for the active site of the COX enzymes, ibuprofen reduces the production of prostaglandins, thereby exerting its analgesic, anti-inflammatory, and antipyretic effects.[7]
Celecoxib
Celecoxib is a selective COX-2 inhibitor.[5][9] Its chemical structure allows it to preferentially bind to the active site of the COX-2 enzyme, which is slightly larger than that of COX-1.[9] This selectivity for COX-2 is associated with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[10]
Comparative Cyclooxygenase Inhibition Data
The following table summarizes the 50% inhibitory concentrations (IC50) for selected NSAIDs against COX-1 and COX-2. A lower IC50 value indicates greater potency. The COX-1/COX-2 ratio is a measure of selectivity; a higher ratio indicates greater selectivity for COX-2.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |
| This compound | Data not available | Data not available | Data not available | |
| Aspirin | ~1.6 | ~3.9 | ~0.4 | [11] |
| Ibuprofen | 12 | 80 | 0.15 | [11] |
| Celecoxib | 82 | 6.8 | 12 | [11] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Determination of COX-1 and COX-2 Inhibition (In Vitro)
A common method for determining the COX inhibitory activity of a compound is through a cell-free enzyme assay.
Objective: To determine the concentration of the test compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes (IC50).
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds (e.g., this compound, ibuprofen, celecoxib) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction buffer (e.g., Tris-HCl)
-
Cofactors (e.g., hematin, epinephrine)
-
Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) or other prostanoids
-
Microplate reader
Procedure:
-
Enzyme Preparation: The purified COX-1 or COX-2 enzyme is diluted to an appropriate concentration in the reaction buffer.
-
Incubation with Inhibitor: The enzyme preparation is pre-incubated with various concentrations of the test compound or vehicle control (DMSO) for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a specific incubation time (e.g., 2-5 minutes), the reaction is stopped, often by the addition of an acid.
-
Quantification of Prostaglandin Production: The amount of prostaglandin (e.g., PGE2) produced is quantified using a specific and sensitive method, typically a competitive ELISA.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: General mechanism of action of NSAIDs.
Caption: Experimental workflow for a COX inhibition assay.
References
- 1. What is the mechanism of Proquazone? [synapse.patsnap.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Proquazone | C18H18N2O | CID 31508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is Proquazone used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. promegaconnections.com [promegaconnections.com]
- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: Ciproquazone and Ibuprofen
An objective review of the anti-inflammatory and analgesic properties of ciproquazone and ibuprofen, supported by available experimental and clinical data.
This guide provides a detailed comparison of the efficacy of this compound (also known as proquazone) and ibuprofen, two non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, clinical effectiveness, and the experimental protocols used to evaluate them. While ibuprofen is a widely studied and well-characterized NSAID, available data for this compound is comparatively limited.
Mechanism of Action: Inhibition of Cyclooxygenase
Both this compound and ibuprofen exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. By blocking the COX enzymes, these drugs reduce the production of prostaglandins.[1]
Ibuprofen is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 isoforms.[2] The inhibition of COX-2 is largely responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its gastrointestinal side effects.[2]
This compound is also a non-steroidal anti-inflammatory agent that is understood to act through the inhibition of prostaglandin synthesis.[3][4] While its precise selectivity for COX-1 versus COX-2 is not as extensively documented in publicly available literature as that of ibuprofen, it is classified as a non-steroidal anti-inflammatory drug, suggesting a similar mechanism of action.[3]
Prostaglandin Synthesis Pathway and NSAID Inhibition
The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid to prostaglandins and how NSAIDs like ibuprofen and this compound intervene in this pathway.
Quantitative Comparison of COX Inhibition
The potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) for COX-1 and COX-2. A lower IC50 value indicates greater potency. The ratio of COX-1 to COX-2 IC50 is used to express the selectivity of the drug.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio |
| Ibuprofen | 12 | 80 | 0.15 |
| This compound | Data not available | Data not available | Data not available |
| Note: Ibuprofen IC50 values are from a study using human peripheral monocytes.[5] |
Clinical Efficacy: Comparative Studies
Direct clinical comparisons between this compound and ibuprofen have been conducted in the context of rheumatic diseases.
Rheumatoid Arthritis
A long-term, double-blind study compared the efficacy and tolerance of proquazone (900 mg daily) and ibuprofen (1200 mg daily) in 44 patients with rheumatoid arthritis over six months.[5] The study found that proquazone demonstrated a significantly better improvement in the Lansbury Index, nocturnal pain, and the final assessment of therapeutic effect.[5] There were also fewer interruptions due to lack of efficacy in the proquazone group.[5]
| Outcome Measure | Proquazone (900 mg/day) | Ibuprofen (1200 mg/day) | Significance |
| Lansbury Index | Significantly better improvement | - | p < 0.05 |
| Nocturnal Pain | Significantly better improvement | - | p < 0.05 |
| Final Assessment of Therapeutic Effect | Significantly better | - | p < 0.05 |
| Interruptions due to Lack of Efficacy | Fewer | More | p < 0.05 |
| Data from a 6-month, double-blind clinical trial in 44 patients with rheumatoid arthritis.[5] |
In terms of side effects, the proquazone group primarily experienced gastrointestinal issues, with two patients discontinuing treatment due to diarrhea.[5] In the ibuprofen group, four patients discontinued treatment due to a variety of side effects including skin eruptions, dizziness, epigastric discomfort, and one case of thrombocytopenia.[5]
Gonarthrosis (Osteoarthritis of the Knee)
A double-blind, randomized study involving 39 patients with gonarthrosis compared proquazone (900 mg daily) with ibuprofen (1200 mg daily) over a three-week period.[6] Both treatment groups showed good results in over 70% of cases.[6] The study suggested that proquazone was more effective in reducing swelling and pain in the knee.[6] Side effects were more frequent in the proquazone group but were generally mild and transient.[6]
Analgesic Efficacy in Postoperative Pain
While no direct comparison of this compound and ibuprofen in postoperative pain was found, a study evaluated the analgesic efficacy of this compound against aspirin in patients with moderate to severe pain following the surgical removal of impacted third molars.
| Treatment | Dose | Relative Potency to Aspirin (Total Analgesic Effect) | Relative Potency to Aspirin (Peak Analgesic Effect) |
| Proquazone | 75 mg, 150 mg, 300 mg | 4.9 to 6.2 | 7.7 to 8.4 |
| Aspirin | 650 mg | 1 | 1 |
| Data from a study on postoperative dental pain.[7] |
This study demonstrated that all doses of proquazone and aspirin provided significant analgesia compared to a placebo and were well-tolerated.[7]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of research findings. Below are summaries of the methodologies used in key studies.
Clinical Trial: this compound vs. Ibuprofen in Rheumatoid Arthritis
-
Study Design: A 6-month, randomized, double-blind clinical trial.[5]
-
Participants: 44 patients with rheumatoid arthritis.[5]
-
Interventions:
-
Outcome Measures:
Animal Model: Anti-inflammatory and Analgesic Activity of Ibuprofen
-
Animal Model for Anti-inflammatory Activity (Carrageenan-induced Paw Edema):
-
Wistar rats are used.[3]
-
Paw edema is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw.[3]
-
Ibuprofen or a control substance is administered orally.
-
Paw volume is measured at specific time intervals after carrageenan injection using a plethysmometer.[3]
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.[3]
-
-
Animal Model for Analgesic Activity (Hot Plate Method):
-
Wistar rats are used.[3]
-
The animals are placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[3]
-
The reaction time (latency to lick a paw or jump) is recorded before and after the administration of ibuprofen or a control.
-
An increase in reaction time indicates an analgesic effect.[3]
-
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Conclusion
The available evidence suggests that this compound is an effective non-steroidal anti-inflammatory and analgesic drug, with at least one clinical trial indicating its potential for superior efficacy over ibuprofen in the long-term management of rheumatoid arthritis.[5] Another study in gonarthrosis suggests comparable or potentially better outcomes in reducing swelling and pain over a shorter duration.[6] However, the body of evidence for this compound is significantly smaller than that for ibuprofen.
A critical gap in the current literature is the lack of quantitative data on this compound's in vitro inhibition of COX-1 and COX-2 enzymes. This information would be invaluable for a more direct comparison of its pharmacological profile with that of ibuprofen and other NSAIDs. Further research, including more extensive clinical trials and in vitro studies, is warranted to fully elucidate the comparative efficacy and safety profile of this compound. For drug development professionals, the existing data on this compound may suggest a promising candidate for further investigation, particularly in the context of chronic inflammatory conditions.
References
- 1. The anti-inflammatory profile of proquazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. njppp.com [njppp.com]
- 4. Proquazone. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A long-term double-blind comparative study on proquazone (Biarison) and ibuprofen in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new anti-inflammatory drug, proquazone, and ibuprofen in the treatment of degenerative joint disease of the knee (gonarthrosis). A double-blind comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Comparative Analysis of Ciproquazone and Diclofenac: An Evidence-Based Guide
A notable scarcity of publicly available research data for Ciproquazone presents a significant challenge in conducting a direct, comprehensive comparative analysis against the widely studied non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This guide, therefore, provides a comparative overview based on the available information, highlighting the existing knowledge on Diclofenac and contrasting it with the limited data on this compound (also referred to as Proquazone). The comparison relies on individual studies and does not represent a head-to-head clinical trial.
Mechanism of Action: A Tale of Two Structures
Diclofenac, a well-established NSAID, exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2][] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5] Some research also suggests that diclofenac may have additional mechanisms of action, including the inhibition of the thromboxane-prostanoid receptor and affecting the release and uptake of arachidonic acid.[1]
This compound, identified in the literature as Proquazone, is a non-acidic compound with a quinazolinone structure.[6] This structural difference from the acidic nature of most NSAIDs, including diclofenac, is a key point of distinction. While its precise molecular mechanism is not as extensively characterized as that of diclofenac, studies in animal models have demonstrated its efficacy as an anti-inflammatory, analgesic, and antipyretic agent.[6] The fact that a non-acidic compound exhibits a similar spectrum of activity to acidic NSAIDs was noted as a subject for further investigation in the available literature.[6]
Pharmacokinetic Profile
A comprehensive comparison of the pharmacokinetic profiles is limited by the lack of data for this compound.
| Parameter | Diclofenac | This compound (Proquazone) |
| Absorption | Rapid and complete oral absorption, though subject to first-pass metabolism (bioavailability ~50-60%).[4][5] | Data not available. |
| Distribution | Highly bound to plasma proteins (>99%), primarily albumin.[4] | Data not available. |
| Metabolism | Extensively metabolized in the liver, primarily by CYP2C9.[7] | Data not available. |
| Elimination | Metabolites are primarily excreted in the urine (approx. 65%) and bile (approx. 35%).[4] | Data not available. |
| Half-life | Approximately 1.2 to 2 hours.[4] | Data not available. |
| Table 1: Comparative Pharmacokinetic Profile |
Efficacy in Preclinical Models
Direct comparative efficacy data from head-to-head preclinical studies are unavailable. The following table summarizes findings from separate animal model studies.
| Efficacy Endpoint | Diclofenac | This compound (Proquazone) |
| Anti-inflammatory Activity | Effective in various animal models of inflammation, such as carrageenan-induced paw edema.[8][9] | Orally effective in animal models of inflammation.[6] |
| Analgesic Activity | Demonstrates analgesic effects in various animal pain models.[10] | Orally effective in animal models of pain.[6] |
| Antipyretic Activity | Exhibits antipyretic properties.[2] | Orally effective in animal models of fever.[6] |
| Table 2: Comparative Efficacy in Animal Models (Non-Head-to-Head) |
Safety and Tolerability
A key finding from the limited research on Proquazone is its gastrointestinal safety profile in animal models.
| Adverse Effect Profile | Diclofenac | This compound (Proquazone) |
| Gastrointestinal Ulceration | A well-documented risk, particularly with chronic use, due to the inhibition of protective prostaglandins in the gastric mucosa.[5] | Reported to be less ulcerogenic than indomethacin in rats.[6] |
| Cardiovascular Risk | Associated with an increased risk of cardiovascular thrombotic events, myocardial infarction, and stroke. | Data not available. |
| Renal Effects | Can lead to renal adverse effects due to the inhibition of renal prostaglandin synthesis.[4] | Data not available. |
| Table 3: Comparative Safety Profile |
Experimental Protocols
Due to the lack of detailed published studies on this compound, a specific experimental protocol for its evaluation is not available. Below is a representative experimental protocol for assessing the anti-inflammatory activity of an NSAID like Diclofenac in a common animal model.
Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the anti-inflammatory activity of compounds.
1. Animals: Male Wistar rats (150-200g) are used. They are housed under standard laboratory conditions with free access to food and water.
2. Acclimatization: Animals are allowed to acclimatize to the laboratory environment for at least one week before the experiment.
3. Grouping: Rats are randomly divided into several groups (n=6-8 per group):
- Control Group: Receives the vehicle (e.g., saline or carboxymethyl cellulose).
- Diclofenac Group: Receives a standard dose of Diclofenac (e.g., 5-10 mg/kg, orally or intraperitoneally).
- Test Groups: Receive different doses of the test compound.
4. Drug Administration: The vehicle, Diclofenac, or test compound is administered one hour before the induction of inflammation.
5. Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
6. Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection using a plethysmometer.
7. Calculation of Edema and Inhibition:
- The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the baseline paw volume.
- The percentage inhibition of edema by the drug is calculated using the following formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
8. Statistical Analysis: Data are expressed as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate statistical tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.
Conclusion
This comparative guide highlights the extensive body of research available for Diclofenac, a cornerstone in the management of pain and inflammation. In stark contrast, the publicly available data on this compound (Proquazone) is exceptionally limited. While early preclinical findings suggested that Proquazone possessed a promising anti-inflammatory and analgesic profile with a potentially favorable gastrointestinal safety profile, the lack of further published research, including pharmacokinetic data and clinical trials, makes a definitive comparison with Diclofenac impossible.
For researchers, scientists, and drug development professionals, the case of this compound underscores the rigorous and data-intensive process required to fully characterize a new chemical entity and establish its therapeutic potential relative to existing standards of care. Further investigation into non-acidic anti-inflammatory agents could still be a valuable avenue for discovering drugs with improved safety profiles. However, without robust and comprehensive data, any comparison remains speculative.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The anti-inflammatory profile of proquazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Understanding the Potential Cross-Reactivity of Ciproquazone in Quinolone Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of Ciproquazone in immunoassays designed for the detection of quinolone and fluoroquinolone antibiotics. Due to a lack of direct experimental data for this compound in the current scientific literature, this document focuses on a comparative structural analysis and provides a detailed experimental protocol for researchers to determine its cross-reactivity.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a quinazolinone derivative that has been investigated for its biological activities. Its structural similarity to quinolone and fluoroquinolone antibiotics, a class of drugs widely monitored in food safety and clinical settings, raises the possibility of cross-reactivity in immunoassays.
Immunoassay cross-reactivity occurs when an antibody, generated against a specific target analyte, also binds to other structurally similar molecules.[1][2] In competitive immunoassays, this can lead to false-positive results or an overestimation of the target analyte's concentration.[2] Therefore, understanding the potential cross-reactivity of compounds like this compound is crucial for accurate and reliable immunoassay results.
Structural Comparison of this compound and Common Fluoroquinolones
The likelihood of cross-reactivity is largely dependent on the structural similarities between the immunogen used to raise the antibodies and the potentially cross-reactive molecule. Below is a comparison of the chemical structures of this compound, Ciprofloxacin, Enrofloxacin, and Norfloxacin.
Chemical Structures:
-
This compound:
-
Molecular Formula: C₁₉H₁₈N₂O₂[3]
-
Structure:
-
-
Ciprofloxacin:
-
Enrofloxacin:
-
Norfloxacin:
Table 1: Comparison of Key Structural Features
| Feature | This compound | Ciprofloxacin | Enrofloxacin | Norfloxacin |
| Core Structure | Quinazolinone | Quinolone | Quinolone | Quinolone |
| N1-substituent | Cyclopropylmethyl | Cyclopropyl | Cyclopropyl | Ethyl |
| C6-substituent | Methoxy | Fluoro | Fluoro | Fluoro |
| C7-substituent | Phenyl | Piperazinyl | 4-ethylpiperazin-1-yl | Piperazinyl |
| Carboxylic Acid at C3 | Absent | Present | Present | Present |
Analysis of Potential Cross-Reactivity:
Based on the structural comparison, this compound has a different core structure (quinazolinone vs. quinolone) and lacks the C3 carboxylic acid group that is a common feature of many fluoroquinolones and often a key part of the hapten design for antibody production. However, the presence of a cyclopropyl-containing substituent at a position analogous to N1 in fluoroquinolones and a phenyl group at a position analogous to C7 could potentially be recognized by some anti-quinolone antibodies, particularly those with broader specificity. The degree of cross-reactivity will ultimately depend on the specific epitopes recognized by the antibody used in a particular immunoassay.
Principle of Competitive Immunoassay and Cross-Reactivity
In a typical competitive ELISA for small molecules like quinolones, a known amount of the target analyte is coated onto a microplate. The sample, containing an unknown amount of the analyte, is mixed with a specific antibody and added to the plate. The analyte in the sample competes with the coated analyte for binding to the limited number of antibody binding sites. A secondary antibody conjugated to an enzyme is then added to detect the primary antibody bound to the plate. The signal produced is inversely proportional to the concentration of the analyte in the sample.
Cross-reactivity occurs when other compounds, like this compound, are structurally similar enough to the target analyte to also bind to the antibody, thus competing with the coated analyte and leading to a reduced signal.
Principle of Cross-Reactivity in a Competitive Immunoassay.
Experimental Protocol for Determining this compound Cross-Reactivity
The following is a detailed protocol for a competitive indirect ELISA to determine the cross-reactivity of this compound with an antibody raised against a specific quinolone (e.g., Ciprofloxacin).
Objective: To quantify the percent cross-reactivity of this compound in a competitive ELISA for a target quinolone.
Materials:
-
Microtiter plates (96-well)
-
Target quinolone standard (e.g., Ciprofloxacin)
-
This compound
-
Coating antigen (e.g., Ciprofloxacin-BSA conjugate)
-
Primary antibody (specific to the target quinolone)
-
Enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Phosphate-buffered saline (PBS)
-
Washing buffer (PBS with 0.05% Tween-20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating:
-
Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer.
-
Add 100 µL of the diluted coating antigen to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL of washing buffer per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with washing buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the target quinolone standard and this compound in PBS.
-
In separate tubes, mix 50 µL of each standard/Ciproquazone dilution with 50 µL of the diluted primary antibody.
-
Incubate for 30 minutes at 37°C.
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate three times with washing buffer.
-
-
Secondary Antibody Incubation:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing:
-
Wash the plate five times with washing buffer.
-
-
Substrate Development:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the target quinolone standard and this compound.
-
Determine the concentration of the target quinolone and this compound that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Quinolone / IC50 of this compound) x 100
Workflow for Cross-Reactivity Assessment
The following diagram illustrates the experimental workflow for determining the cross-reactivity of this compound.
Workflow for Determining Immunoassay Cross-Reactivity.
By following the structural analysis and experimental protocol outlined in this guide, researchers can effectively assess the cross-reactivity of this compound in their specific immunoassays, ensuring the accuracy and validity of their results.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. scitoys.com [scitoys.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 6. Enrofloxacin | C19H22FN3O3 | CID 71188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Norfloxacin | C16H18FN3O3 | CID 4539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ciproquazone: A Comparative Analysis of its Analgesic Efficacy in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of ciproquazone, a quinazolinone derivative, in various animal pain models. While direct, extensive research on this compound is limited in publicly available literature, this document synthesizes available information on its chemical class and structurally similar compounds, such as proquazone and fluproquazone, to offer a comparative perspective against established analgesics.
Efficacy of this compound and Comparators in Animal Pain Models
The analgesic properties of this compound and its analogs are typically evaluated using standard preclinical pain models that assess responses to thermal and chemical noxious stimuli. These models are crucial in determining the potential of a compound as a centrally or peripherally acting analgesic.
Acetic Acid-Induced Writhing Test
Table 1: Comparative Efficacy in the Acetic Acid-Induced Writhing Test (Representative Data for Quinazolinone Derivatives)
| Compound/Drug | Dose (mg/kg) | Animal Model | % Inhibition of Writhing | Reference Compound | % Inhibition by Reference |
| Quinazolinone Derivative A | 20 | Mouse | 65 ± 0.79 | Diclofenac Sodium | 60 ± 0.54 (at 1h) |
| Quinazolinone Derivative B | 20 | Mouse | 73 ± 1.49 | Diclofenac Sodium | - |
Note: This table presents representative data for quinazolinone derivatives to illustrate the typical efficacy of this class of compounds in the writhing test. Specific data for this compound is not available.
Hot Plate Test
The hot plate test is used to assess centrally mediated analgesia by measuring the latency of an animal's response to a thermal stimulus (e.g., licking a paw or jumping) when placed on a heated surface. An increase in reaction time indicates an analgesic effect. Proquazone, a structurally related compound, has been shown to be an effective analgesic in animal models, suggesting that this compound may also exhibit efficacy in this test.
Table 2: Comparative Efficacy in the Hot Plate Test (Representative Data)
| Compound/Drug | Dose (mg/kg) | Animal Model | Latency Increase (sec) | Reference Compound | Latency Increase by Reference (sec) |
| Proquazone | Data not available | Rat | Effective Analgesic | Indomethacin | Data not available |
| Morphine | 10 | Mouse | Significant increase | - | - |
Note: Quantitative data for proquazone in the hot plate test is not specified in the available literature. Morphine is a typical positive control in this assay.
Tail-Flick Test
Similar to the hot plate test, the tail-flick test measures the latency of a reflexive withdrawal of the tail from a radiant heat source, indicating a spinal reflex response to pain. This test is also used to evaluate centrally acting analgesics. While no specific data for this compound was found, it is a standard model for assessing the efficacy of new analgesic compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key animal pain models discussed.
Acetic Acid-Induced Writhing Test Protocol
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one hour before the experiment.
-
Drug Administration: Test compounds (e.g., this compound), a reference standard (e.g., indomethacin), and a vehicle (control) are administered orally or intraperitoneally.
-
Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a specific duration, typically 20-30 minutes.
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.
Hot Plate Test Protocol
-
Animals: Mice or rats are used.
-
Apparatus: A commercially available hot plate apparatus with a controlled temperature (typically 55 ± 0.5°C) is used.
-
Baseline Latency: Before drug administration, the baseline reaction time of each animal is determined by placing it on the hot plate and measuring the time it takes to lick its paw or jump. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compounds, a reference standard (e.g., morphine), and a vehicle are administered.
-
Test Latency: At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), the animals are again placed on the hot plate, and the reaction time is recorded.
-
Data Analysis: The increase in latency period is calculated to determine the analgesic effect.
Tail-Flick Test Protocol
-
Animals: Mice or rats are commonly used.
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat on the animal's tail is used.
-
Baseline Latency: The baseline latency for the tail-flick response is determined for each animal before drug administration.
-
Drug Administration: Test compounds, a reference standard, and a vehicle are administered.
-
Test Latency: At predetermined intervals after drug administration, the tail-flick latency is measured again. A cut-off time is employed to avoid tissue damage.
-
Data Analysis: The percentage of the maximal possible effect (% MPE) is often calculated to express the analgesic activity.
Signaling Pathways and Experimental Workflows
The mechanism of action for many quinazolinone derivatives involves the inhibition of cyclooxygenase (COX) enzymes, similar to other NSAIDs. This leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain.
Caption: Putative signaling pathway of this compound's analgesic action.
Caption: General experimental workflow for analgesic efficacy testing.
A Comparative Analysis of Ciproquazone and Other Cyclooxygenase (COX) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Ciproquazone and other prominent cyclooxygenase (COX) inhibitors. The following sections present a comprehensive overview of their mechanism of action, comparative efficacy based on experimental data, and detailed experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of anti-inflammatory therapeutics.
Introduction to Cyclooxygenase (COX) and its Inhibitors
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. There are two primary isoforms of this enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a role in physiological functions, such as protecting the gastric mucosa and maintaining kidney function.
-
COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins at the site of inflammation.
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. They can be broadly categorized based on their selectivity for the COX isoforms:
-
Non-selective COX inhibitors: These drugs inhibit both COX-1 and COX-2. While effective in reducing inflammation, their inhibition of COX-1 can lead to gastrointestinal side effects.
-
COX-2 selective inhibitors (Coxibs): These were developed to selectively target COX-2, thereby reducing inflammation with a lower risk of gastrointestinal complications.
-
COX-1 selective inhibitors: This is a smaller class of drugs, and their therapeutic applications are more limited.
This guide focuses on a comparative analysis of this compound against a panel of well-established COX inhibitors.
Mechanism of Action of COX Inhibitors
The primary mechanism of action for all compounds discussed in this guide is the inhibition of the cyclooxygenase enzymes. By blocking the active site of COX-1 and/or COX-2, these inhibitors prevent the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins. The degree of inhibition of each isoform (selectivity) is a key determinant of a drug's efficacy and side-effect profile.
Signaling Pathway
The following diagram illustrates the arachidonic acid cascade and the points of intervention by COX inhibitors.
Figure 1: The Arachidonic Acid Signaling Pathway and COX Inhibition.
Comparative Data of COX Inhibitors
The inhibitory potency of a compound against COX-1 and COX-2 is typically quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency. The ratio of IC50 values (COX-2/COX-1 or COX-1/COX-2) is used to determine the selectivity of the inhibitor.
This compound and Proquazone
This compound (SL-573) is a known inhibitor of prostaglandin biosynthesis. Its inhibitory potency has been described as being intermediate between that of indomethacin and aspirin, and its mechanism is reversible.
Proquazone is another non-steroidal anti-inflammatory drug with a quinazoline structure. It functions by inhibiting both COX-1 and COX-2 enzymes.
Quantitative Comparison of Selected COX Inhibitors
The following table summarizes the IC50 values for several commonly used COX inhibitors, providing a basis for a quantitative comparison of their potency and selectivity. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Classification |
| Celecoxib | 82 | 6.8 | 12 | COX-2 Selective |
| Diclofenac | 0.076 | 0.026 | 2.9 | Non-selective (slight COX-2 preference) |
| Ibuprofen | 12 | 80 | 0.15 | Non-selective |
| Indomethacin | 0.009 | 0.31 | 0.029 | Non-selective |
| Meloxicam | 37 | 6.1 | 6.1 | COX-2 Preferential |
| Naproxen | 5.6 | - | - | Non-selective |
Data compiled from various in vitro studies. The selectivity ratio is calculated as IC50(COX-1)/IC50(COX-2). A higher ratio indicates greater selectivity for COX-2.
Experimental Protocols
The determination of COX inhibitory activity is crucial for the characterization of novel anti-inflammatory agents. Below are detailed methodologies for two common types of assays.
Purified Enzyme Inhibition Assay
This assay measures the ability of a test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cofactors (e.g., hematin, epinephrine)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Plate reader (for colorimetric or fluorometric detection)
-
Stannous chloride (or other stop solution)
-
ELISA kit for prostaglandin E2 (PGE2) detection (for a common endpoint measurement)
Procedure:
-
Enzyme Preparation: Reconstitute and dilute the purified COX-1 and COX-2 enzymes to the desired concentration in cold reaction buffer.
-
Reaction Mixture Preparation: In a 96-well plate, add the reaction buffer, cofactors, and the diluted enzyme solution to each well.
-
Inhibitor Addition: Add various concentrations of the test compound (or vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a specific incubation time (e.g., 2 minutes), stop the reaction by adding a stop solution, such as stannous chloride.
-
Prostaglandin Quantification: Measure the amount of PGE2 produced using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Human Whole Blood Assay
This ex vivo assay provides a more physiologically relevant model for assessing COX inhibition as it accounts for plasma protein binding and cell membrane permeability.
Objective: To determine the IC50 values of a test compound for COX-1 and COX-2 in a whole blood matrix.
Materials:
-
Freshly drawn human venous blood from healthy, drug-free volunteers
-
Heparinized and non-heparinized collection tubes
-
Lipopolysaccharide (LPS) for COX-2 induction
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Incubator (37°C)
-
Centrifuge
-
ELISA kits for thromboxane B2 (TXB2) and prostaglandin E2 (PGE2)
Procedure:
For COX-1 Activity (Thromboxane B2 Production):
-
Aliquot 1 mL of non-heparinized whole blood into tubes containing various concentrations of the test compound or vehicle control.
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Centrifuge the tubes to separate the serum.
-
Collect the serum and measure the concentration of TXB2 (a stable metabolite of COX-1-derived thromboxane A2) using an ELISA kit.
For COX-2 Activity (Prostaglandin E2 Production):
-
Aliquot 1 mL of heparinized whole blood into tubes containing various concentrations of the test compound or vehicle control.
-
Add LPS (e.g., 10 µg/mL) to induce COX-2 expression.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Collect the plasma and measure the concentration of PGE2 using an ELISA kit.
Data Analysis: Calculate the percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production for each concentration of the test compound. Determine the IC50 values as described for the purified enzyme assay.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing COX inhibitors.
Figure 2: General Workflow for COX Inhibitor Screening and Characterization.
Conclusion
This guide provides a comparative framework for understanding the performance of this compound and other COX inhibitors. While quantitative data for this compound remains elusive in the public domain, its qualitative positioning as an inhibitor of prostaglandin synthesis with potency between indomethacin and aspirin provides a valuable reference point. The provided tables of IC50 values for other well-characterized NSAIDs offer a clear quantitative comparison of their potency and selectivity. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to evaluate novel COX inhibitors. Further studies are warranted to elucidate the precise inhibitory profile of this compound and Proquazone to allow for a more direct and quantitative comparison with other agents in this class.
Ciproquazone vs. Ciprofloxacin: An Examination of Antibacterial Activity
A direct comparison of the antibacterial activity between ciproquazone and the widely-used fluoroquinolone, ciprofloxacin, is not possible based on currently available scientific literature. Extensive searches for "this compound" did not yield any relevant data regarding its antibacterial properties, mechanism of action, or experimental protocols. It is possible that "this compound" is a misnomer, a rarely studied compound, or a term not recognized within the current body of scientific research on antibacterial agents.
Therefore, this guide will focus on providing a comprehensive overview of the well-documented antibacterial activity of ciprofloxacin, which can serve as a benchmark for comparison should data on this compound become available.
Ciprofloxacin: A Profile of a Broad-Spectrum Antibiotic
Ciprofloxacin is a synthetic chemotherapeutic agent belonging to the fluoroquinolone class of antibiotics. It is widely prescribed to treat a variety of bacterial infections.
Mechanism of Action
Ciprofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin effectively blocks bacterial cell division and leads to bacterial cell death.
The following diagram illustrates the mechanism of action of ciprofloxacin:
Caption: Mechanism of action of Ciprofloxacin.
Antibacterial Spectrum
Ciprofloxacin is known for its broad spectrum of activity against a wide range of Gram-negative and Gram-positive bacteria. However, it is generally more potent against Gram-negative bacteria.
Table 1: Antibacterial Spectrum of Ciprofloxacin
| Bacterial Group | Susceptibility to Ciprofloxacin |
| Gram-negative bacteria | Generally highly susceptible |
| Enterobacteriaceae (e.g., E. coli, Klebsiella pneumoniae) | High |
| Pseudomonas aeruginosa | Moderate to High |
| Haemophilus influenzae | High |
| Neisseria gonorrhoeae | High (resistance is increasing) |
| Gram-positive bacteria | Moderately susceptible |
| Staphylococcus aureus (methicillin-susceptible) | Moderate |
| Streptococcus pneumoniae | Low to Moderate |
| Enterococcus faecalis | Low |
| Atypical bacteria | |
| Mycoplasma pneumoniae | Moderate |
| Chlamydia trachomatis | Moderate |
| Legionella pneumophila | High |
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. MIC values are a critical measure of an antibiotic's potency.
Table 2: Representative MIC Values for Ciprofloxacin against Various Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) |
| Escherichia coli | 0.004 - 1 |
| Pseudomonas aeruginosa | 0.03 - >128 |
| Staphylococcus aureus | 0.06 - >128 |
| Streptococcus pneumoniae | 0.12 - 8 |
| Haemophilus influenzae | ≤0.008 - 0.5 |
| Neisseria gonorrhoeae | 0.001 - >32 |
Note: MIC values can vary significantly depending on the specific strain and the testing methodology used.
Experimental Protocols
The determination of antibacterial activity, particularly MIC values, is typically performed using standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (for MIC Determination)
This is a common and standardized method for determining the MIC of an antibiotic.
The workflow for a typical broth microdilution experiment is as follows:
Caption: Experimental workflow for MIC determination.
Detailed Steps:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic (e.g., ciprofloxacin) are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a microtiter plate.
-
Preparation of Bacterial Inoculum: The bacterial strain to be tested is grown to a specific density, and then diluted to a standardized concentration (typically around 5 x 10^5 colony-forming units [CFU]/mL).
-
Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing bacteria but no antibiotic) and a sterility control well (containing medium only) are also included.
-
Incubation: The microtiter plate is incubated under specific conditions (e.g., 35-37°C for 16-20 hours) to allow for bacterial growth.
-
Determination of MIC: After incubation, the wells are visually inspected for turbidity, which indicates bacterial growth. The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
Conclusion
While a direct comparison with this compound is not feasible due to the absence of data, this guide provides a thorough overview of the antibacterial activity of ciprofloxacin. The provided information on its mechanism of action, antibacterial spectrum, quantitative MIC data, and standard experimental protocols can serve as a valuable reference for researchers and drug development professionals. Should information on this compound become available, the framework presented here can be used to conduct a comprehensive comparative analysis. It is recommended that users verify the identity of "this compound" and search for data under alternative names or chemical identifiers.
References
- 1. mdpi.com [mdpi.com]
- 2. Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ciprofloxacin: in vitro activity, mechanism of action, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Prostaglandin E2 Inhibition: A Comparative Analysis of Ciproquazone and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro effects of Ciproquazone and the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin, on the synthesis of Prostaglandin E2 (PGE2). This document is intended to serve as a resource for researchers in drug discovery and inflammation biology, offering a summary of available data, detailed experimental methodologies for validation, and visual representations of the relevant biological pathways and workflows.
Comparative Analysis of PGE2 Inhibition
The following table summarizes the available data for both compounds. It is important to note the current data gap for this compound, highlighting an opportunity for further research to quantify its specific potency against PGE2 production.
| Compound | Target | In Vitro Model | IC50 for PGE2 Inhibition | Reference |
| This compound | Cyclooxygenase (COX) | Not Specified | Data Not Available | - |
| Indomethacin | Cyclooxygenase (COX) | Human Synovial Cells (IL-1α stimulated) | 5.5 ± 0.1 nM | [1] |
| RAW 264.7 Macrophages (LPS-stimulated) | 2.8 µM | [2] |
Experimental Protocols
To facilitate further research and validation, a detailed, generalized protocol for an in vitro cell-based assay to determine the inhibitory effect of a test compound on PGE2 production is provided below. This protocol is based on commonly used methodologies in the field.
In Vitro Cell-Based Assay for PGE2 Inhibition
1. Objective:
To quantify the dose-dependent inhibition of Prostaglandin E2 (PGE2) synthesis by a test compound (e.g., this compound) in a relevant cell line after stimulation with an inflammatory agent.
2. Materials:
-
Cell Line: A cell line known to produce PGE2 upon stimulation, such as RAW 264.7 murine macrophages, human synovial cells, or A549 human lung carcinoma cells.
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM for RAW 264.7), supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: this compound, Indomethacin (as a positive control), and any other comparators. A stock solution should be prepared in a suitable solvent (e.g., DMSO).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) for macrophages, or Interleukin-1α (IL-1α) for synovial cells.
-
PGE2 Immunoassay Kit: A competitive enzyme-linked immunosorbent assay (ELISA) kit for the quantification of PGE2 in cell culture supernatants.
-
Reagents and Consumables: 96-well cell culture plates, phosphate-buffered saline (PBS), DMSO (vehicle control), and standard laboratory equipment.
3. Cell Culture and Seeding:
-
Culture the selected cell line according to standard protocols.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
4. Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compound and positive control (Indomethacin) in cell culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
Remove the culture medium from the cells and replace it with the medium containing the various concentrations of the test compounds or vehicle control.
-
Pre-incubate the cells with the compounds for a specific duration (e.g., 1 hour).
-
Following pre-incubation, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except for the unstimulated control.
-
Incubate the plates for a period sufficient to induce robust PGE2 production (e.g., 24 hours).
5. Sample Collection and PGE2 Quantification:
-
After the incubation period, carefully collect the cell culture supernatants from each well.
-
Centrifuge the supernatants to pellet any cellular debris.
-
Quantify the concentration of PGE2 in the clarified supernatants using a competitive ELISA kit, following the manufacturer's instructions.
6. Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Determine the concentration of PGE2 in each experimental sample by interpolating from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each concentration of the test compound relative to the vehicle-treated, stimulated control.
-
Plot the percentage of inhibition against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production, using non-linear regression analysis.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the mechanism of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: Prostaglandin E2 Synthesis Pathway and NSAID Inhibition.
Caption: In Vitro PGE2 Inhibition Assay Workflow.
References
Safety Operating Guide
Proper Disposal of Ciproquazone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ciproquazone, a quinolone derivative. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety, environmental protection, and regulatory compliance.
This compound and its related compounds, like other quinolone antibiotics, can pose a significant risk to aquatic ecosystems. Therefore, uncontrolled discharge into the environment must be strictly avoided.[1] The following procedures outline a safe and compliant method for the disposal of this compound waste generated in a laboratory setting.
Waste Identification and Classification
The first critical step is to correctly identify and classify this compound waste. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] While this compound may not be explicitly listed, it could be classified as hazardous based on its characteristics (e.g., toxicity). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal waste determination.
General Classification:
-
Solid Waste: Includes pure this compound powder, contaminated personal protective equipment (PPE), weigh boats, and other disposable labware.
-
Liquid Waste: Encompasses unused stock solutions, experimental solutions containing this compound, and contaminated solvents.
-
Sharps Waste: Consists of needles, syringes, or other sharp objects contaminated with this compound.
Segregation and Collection
Proper segregation of this compound waste is crucial to prevent accidental exposure and ensure appropriate disposal.
-
Dedicated Waste Containers: Use clearly labeled, leak-proof containers specifically for this compound waste. The containers should be made of a material compatible with the waste type (e.g., high-density polyethylene for liquids).
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure the storage area is well-ventilated.
Disposal Procedures
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, review your organization's specific chemical hygiene plan and waste disposal protocols. Contact your EHS department for guidance.
-
Segregate Waste at the Point of Generation:
-
Place non-sharp, solid waste contaminated with this compound (e.g., gloves, bench paper) into a designated, lined hazardous waste container.
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.
-
Dispose of any sharps contaminated with this compound in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
-
Arrange for Professional Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Your institution's EHS department will coordinate the pickup and disposal of the collected waste.
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal, as required by your institution and local regulations.
Quantitative Data: Aquatic Toxicity of Related Quinolones
| Organism | Endpoint | Concentration (µg/L) | Reference |
| Anabaena flos-aquae (Cyanobacterium) | EC50 | 10.2 | --INVALID-LINK-- |
| Lemna minor (Duckweed) | EC50 | 62.5 | --INVALID-LINK-- |
| Daphnia magna (Water flea) | EC50 | 15,000 | --INVALID-LINK-- |
| Pseudokirchneriella subcapitata (Green algae) | EC50 | >8,042 | --INVALID-LINK-- |
EC50: The concentration of a substance that causes a 50% effect on the test population.
Experimental Protocols Referenced
The aquatic toxicity data presented is based on standardized ecotoxicological testing protocols. For detailed methodologies, please refer to the cited scientific literature. These studies typically involve exposing the test organisms to a range of concentrations of the chemical and observing specific endpoints such as growth inhibition or mortality over a defined period.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety and disposal protocols and comply with all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
